(2R,6R)-2,6-Dimethylmorpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,6R)-2,6-dimethylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-3-7-4-6(2)8-5/h5-7H,3-4H2,1-2H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVIQLPOGUDBSU-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H](O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101308806 | |
| Record name | trans-2,6-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6485-45-6, 171753-74-5 | |
| Record name | trans-2,6-Dimethylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6485-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethylmorpholine, (2R,6R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171753745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,6-Dimethylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101308806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of (2S,6S)-2,6-Dimethylmorpholine and (2R,6R)-2,6-Dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-(2R,6R)-2,6-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIMETHYLMORPHOLINE, (2R,6R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S632XG138S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Physical Properties of (2R,6R)-2,6-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (2R,6R)-2,6-Dimethylmorpholine, also known as trans-2,6-Dimethylmorpholine. The information is compiled from various chemical and safety data sources to assist in laboratory and development applications.
Core Physical and Chemical Properties
This compound is a heterocyclic organic compound. The 'trans' designation indicates that the two methyl groups are on opposite sides of the morpholine ring plane. It is important to distinguish this isomer from the 'cis' form, as their physical properties can differ.
| Property | Value | Source |
| Molecular Formula | C6H13NO | [1][2] |
| Molecular Weight | 115.17 g/mol | [1][2][3] |
| CAS Number | 6485-45-6 | [1][2] |
| Appearance | Clear liquid | [1][4] |
| Melting Point | -85 °C (-121 °F) | [1][4][5] |
| Boiling Point | 146.6 - 147 °C (at 760 mmHg) | [1][5] |
| Density | 0.935 g/mL at 25 °C | [5] |
| Refractive Index | 1.4460 at 20 °C | [4][5] |
| Flash Point | 48 - 48.9 °C (118.4 °F) | [1] |
| Water Solubility | ≥ 0.1 mg/mL at 18.9 °C (66 °F) | [1][4] |
Experimental Protocols for Property Determination
Detailed experimental protocols for the specific determination of the physical properties of this compound are not publicly available in the provided search results. However, the following are standard, widely accepted laboratory methods for determining these key physical constants for a liquid compound.
1. Melting Point Determination:
-
Method: Capillary Method using a Melting Point Apparatus.
-
Procedure: A small, dried sample of the solidified compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting range. For a pure substance, this range is typically narrow. Given the low melting point of this compound, a cryostat would be required.
2. Boiling Point Determination:
-
Method: Distillation or Micro boiling point determination.
-
Procedure (Distillation): The compound is heated in a distillation apparatus. The temperature at which the vapor pressure of the liquid equals the atmospheric pressure, and the liquid and vapor phases are in equilibrium, is recorded as the boiling point. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
-
Procedure (Micro): A small amount of the liquid is placed in a test tube with an inverted capillary tube. The setup is heated in a water or oil bath. Bubbles will emerge from the capillary tube. The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
3. Density Measurement:
-
Method: Pycnometer or Hydrometer.
-
Procedure (Pycnometer): A pycnometer (a flask with a specific, known volume) is weighed empty, then weighed again when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. The temperature of the sample must be recorded as density is temperature-dependent.
4. Refractive Index Measurement:
-
Method: Refractometer (e.g., Abbé refractometer).
-
Procedure: A few drops of the liquid sample are placed on the prism of the refractometer. The instrument is adjusted until the dividing line between the light and dark fields is centered on the crosshairs. The refractive index is then read from the scale. The temperature is controlled, typically at 20°C, as the refractive index is sensitive to temperature changes.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a generalized workflow for the physical and chemical characterization of a compound like this compound.
Caption: A logical workflow for the characterization of a chemical's physical properties.
References
- 1. echemi.com [echemi.com]
- 2. 2,6-Dimethylmorpholine, (2R,6R)- | C6H13NO | CID 11137133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-二甲基吗啉 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-depth Technical Guide to (2R,6R)-2,6-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (2R,6R)-2,6-dimethylmorpholine, a chiral morpholine derivative of significant interest in organic synthesis and pharmaceutical development. This document details its chemical identity, physical and chemical properties, synthesis and purification protocols, and its applications as a versatile building block in the creation of complex, biologically active molecules.
Chemical Identity and Structure
This compound is a heterocyclic organic compound. The morpholine ring is substituted with two methyl groups at the 2 and 6 positions, with both stereocenters possessing the R configuration. This specific stereochemistry makes it a valuable chiral synthon.
The chemical structure of this compound is as follows:
Molecular Formula: C₆H₁₃NO
Structure:
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 2,6-dimethylmorpholine isomers is presented in the table below. It is important to note that some data may refer to a mixture of stereoisomers.
| Property | Value | Reference |
| CAS Number | 171753-74-5 | [1] |
| Molecular Weight | 115.17 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Clear liquid | [2] |
| Boiling Point | 147 °C | |
| Melting Point | -85 °C | |
| Density | 0.935 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.446 | |
| Flash Point | 48 °C (118.4 °F) - closed cup | |
| Water Solubility | ≥ 0.1 mg/mL at 20 °C | [2] |
Spectroscopic Data:
Synthesis and Purification
The synthesis of enantiomerically pure this compound is a key challenge. Several strategies have been developed, including asymmetric synthesis and the resolution of racemic mixtures.
Asymmetric Synthesis
An improved synthesis of (-)-(2R,6R)-2,6-dimethylmorpholine has been reported involving the O-alkylation of (R)-ethyl lactate with the O-trifluoromethylsulphonyl derivative of (S)-ethyl lactate.[5] The resulting homochiral ether undergoes further transformations of its two ester functionalities to yield the target molecule.[5] Asymmetric hydrogenation of dehydromorpholines catalyzed by a bisphosphine-rhodium complex is another powerful method for accessing chiral morpholines with high enantioselectivity.[6]
Resolution of Racemic trans-2,6-Dimethylmorpholine
A common method for obtaining the enantiomerically pure trans-isomers involves the resolution of a racemic mixture. A patented process describes the use of an optically active resolving agent, such as mandelic acid.[7]
Experimental Protocol: Resolution of racemic trans-2,6-dimethylmorpholine with L-mandelic acid [7]
-
Salt Formation: Racemic trans-2,6-dimethylmorpholine is reacted with a molar equivalent of L-mandelic acid in a suitable solvent, such as isopropanol.
-
Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled to allow for the fractional crystallization of the diastereomeric salt. The this compound preferentially forms a crystalline salt with L-mandelic acid. Seeding with a small crystal of the desired salt can aid in crystallization.
-
Isolation and Purification of the Diastereomeric Salt: The precipitated crystals are isolated by filtration. To achieve high diastereomeric purity (typically >98% de), the salt is recrystallized one or more times from a suitable solvent like isopropanol.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and a base, such as sodium hydroxide solution, is added to neutralize the mandelic acid and liberate the free this compound.
-
Extraction and Isolation: The free amine is then extracted from the aqueous solution using an organic solvent. The organic extracts are combined, dried, and the solvent is removed under reduced pressure. The resulting this compound can be further purified by distillation.
Purification of cis-isomers
For the purification of cis-2,6-dimethylmorpholine, a method involving the formation of a carboxylate salt has been patented.[2] This process takes advantage of the differential solubility of the carboxylate salts of the cis and trans isomers.
Experimental Protocol: Purification of cis-2,6-dimethylmorpholine via propionate salt formation [2]
-
Salt Formation: A mixture of 2,6-dimethylmorpholine isomers is dissolved in ethyl acetate. Propionic acid is added dropwise with stirring at a slightly elevated temperature (e.g., 45 °C).
-
Crystallization: The solution is slowly cooled to room temperature and then further cooled to between -5 and 0 °C to induce crystallization of the cis-2,6-dimethylmorpholine propionate salt.
-
Isolation: The crystalline salt is collected by suction filtration and dried.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from ethyl acetate.
-
Liberation of the Free Amine: The purified salt is treated with a base to liberate the free cis-2,6-dimethylmorpholine, which can then be isolated.
Applications in Drug Discovery and Development
This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly for pharmaceutical applications.[8] The morpholine moiety is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of a drug candidate.[9][10]
The incorporation of a morpholine ring can improve aqueous solubility, metabolic stability, and cell permeability.[10] The defined stereochemistry of this compound allows for precise three-dimensional positioning of substituents, which is crucial for optimizing interactions with biological targets such as enzymes and receptors.[8]
This chiral synthon has been utilized in the development of therapeutic agents, including patented compositions for the treatment of cancer.[8] Furthermore, derivatives of 2,6-dimethylmorpholine have been investigated for their potential in treating central nervous system (CNS) disorders, where the morpholine ring can contribute to improved brain penetration.[10]
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and purification of this compound.
Caption: Workflow for the resolution of this compound.
Caption: Purification workflow for cis-2,6-Dimethylmorpholine.
Safety Information
2,6-Dimethylmorpholine is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and it causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery and development. Its unique stereochemistry and the advantageous properties of the morpholine scaffold make it a valuable tool for medicinal chemists. The synthetic and purification methods outlined in this guide provide a basis for obtaining this compound in high enantiomeric purity, enabling its use in the synthesis of novel and potent therapeutic agents. As research in this area continues, the demand for enantiomerically pure chiral building blocks like this compound is expected to grow.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. Morpholine, 2,6-dimethyl- [webbook.nist.gov]
- 4. Morpholine, 2,6-dimethyl- [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 8. This compound|High-Purity Research Chemical [benchchem.com]
- 9. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (2R,6R)-2,6-Dimethylmorpholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for (2R,6R)-2,6-Dimethylmorpholine, a key chiral intermediate in the synthesis of various pharmaceutical compounds. This document compiles available spectroscopic information for nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and visual workflows are presented to aid in the characterization and analysis of this compound.
Spectroscopic Data
The following tables summarize the available spectroscopic data for isomers of 2,6-dimethylmorpholine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally verified NMR data for this compound is not available in the searched resources. The expected chemical shifts for trans-2,6-dimethylmorpholine in deuterated chloroform (CDCl₃) are presented below based on typical values for morpholine derivatives. The numbering of the atoms is as follows: the oxygen is at position 1, the nitrogen at position 4, and the methyl groups at positions 2 and 6.
Table 1: Predicted ¹H NMR Spectroscopic Data for trans-2,6-Dimethylmorpholine
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-2, H-6 | ~3.6 - 3.8 | m | 2H |
| H-3a, H-5a (axial) | ~2.8 - 3.0 | m | 2H |
| H-3e, H-5e (equatorial) | ~2.6 - 2.8 | m | 2H |
| -CH₃ | ~1.1 - 1.3 | d | 6H |
| N-H | Variable (broad) | s | 1H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for trans-2,6-Dimethylmorpholine
| Carbons | Chemical Shift (ppm) |
| C-2, C-6 | ~72 - 74 |
| C-3, C-5 | ~48 - 50 |
| -CH₃ | ~18 - 20 |
Infrared (IR) Spectroscopy
The following IR data is based on the gas-phase spectrum of 2,6-dimethylmorpholine (isomer mixture) from the NIST/EPA Gas-Phase Infrared Database.[1]
Table 3: Key IR Absorption Bands for 2,6-Dimethylmorpholine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3300 | Medium, Sharp | N-H stretch |
| 2970 - 2850 | Strong | C-H stretch (aliphatic) |
| 1460 - 1440 | Medium | C-H bend (CH₃, CH₂) |
| 1130 - 1080 | Strong | C-O-C stretch (asymmetric) |
| 900 - 650 | Broad | N-H wag |
Mass Spectrometry (MS)
The following mass spectrometry data was obtained from the electron ionization (EI) mass spectrum of 2,6-dimethylmorpholine (isomer mixture) available in the NIST database.[2]
Table 4: Major Fragments in the Mass Spectrum of 2,6-Dimethylmorpholine
| m/z | Relative Intensity (%) | Putative Fragment |
| 115 | ~15 | [M]⁺ (Molecular Ion) |
| 100 | ~90 | [M - CH₃]⁺ |
| 71 | ~80 | [C₄H₉N]⁺ |
| 56 | ~100 | [C₃H₆N]⁺ |
| 42 | ~75 | [C₂H₄N]⁺ |
| 30 | ~65 | [CH₄N]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to an NMR tube using a pipette.
-
Instrumentation:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum (e.g., to TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
IR Spectroscopy
Objective: To identify functional groups present in the molecule.
Materials:
-
This compound sample (liquid)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free tissues
Procedure (using ATR):
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Vials and syringes
-
Mass spectrometer (e.g., GC-MS with an EI source or LC-MS with an ESI source)
Procedure (using GC-MS with EI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent.
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
-
Gas Chromatography: The sample is vaporized and separated on a GC column. The separation conditions (temperature program, flow rate) should be optimized for the analyte.
-
Ionization: As the compound elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z.
Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: Workflow for ATR-FTIR spectroscopy.
Caption: General workflow for GC-MS analysis.
References
An In-depth Technical Guide to the Stereochemistry of 2,6-Dimethylmorpholine Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry of 2,6-dimethylmorpholine, a versatile heterocyclic compound with significant applications in the pharmaceutical and agrochemical industries. This document details the synthesis, separation, and characterization of its various isomers, presenting key quantitative data, detailed experimental protocols, and process visualizations to support research and development activities.
Introduction to 2,6-Dimethylmorpholine and its Stereoisomers
2,6-Dimethylmorpholine is a six-membered heterocyclic compound containing both oxygen and nitrogen atoms. The presence of two stereocenters at the C2 and C6 positions gives rise to three possible stereoisomers: a pair of enantiomers (trans isomers) and a meso compound (cis isomer).
-
cis-2,6-Dimethylmorpholine ((2R,6S)- or (2S,6R)-2,6-dimethylmorpholine): This is an achiral meso compound where the two methyl groups are on the same side of the morpholine ring.
-
trans-2,6-Dimethylmorpholine: This exists as a pair of enantiomers:
-
(2R,6R)-2,6-Dimethylmorpholine
-
(2S,6S)-2,6-Dimethylmorpholine
-
The "cis" isomer has demonstrated greater efficacy in certain applications, particularly in pesticide formulations, making stereoselective synthesis or efficient separation of the isomers a critical aspect of its industrial use.[1] The distinct spatial arrangement of the methyl groups in each isomer significantly influences their physical properties, reactivity, and biological activity.
Quantitative Data of 2,6-Dimethylmorpholine Isomers
A summary of the key physical and chemical properties of the cis and trans isomers of 2,6-dimethylmorpholine is presented below for easy comparison.
Table 1: Physical Properties of 2,6-Dimethylmorpholine Isomers
| Property | cis-2,6-Dimethylmorpholine | trans-2,6-Dimethylmorpholine (racemic) | This compound | (2S,6S)-2,6-Dimethylmorpholine |
| CAS Number | 6485-55-8[2][3][4] | 6485-45-6 | 171753-74-5 | 276252-73-4[5] |
| Molecular Formula | C₆H₁₃NO[1][2] | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO[5] |
| Molecular Weight ( g/mol ) | 115.17[1] | 115.17 | 115.17 | 115.17[5] |
| Boiling Point (°C) | 140-147[2][3][4][6] | 146.6 | Not explicitly reported | 146.6 (predicted)[5] |
| Melting Point (°C) | -85[2] | -121 (for the mixture) | Not explicitly reported | Not explicitly reported |
| Density (g/mL at 25°C) | 0.93-0.935[2][3][6] | ~0.9 | Not explicitly reported | ~0.9 (predicted)[5] |
| Refractive Index (n20/D) | 1.446-1.45[2][6] | 1.406 | Not explicitly reported | Not explicitly reported |
| Specific Optical Rotation ([\alpha]D) | 0 (meso compound) | 0 (racemic mixture) | Not explicitly reported | Not explicitly reported |
Table 2: 13C NMR Chemical Shifts (ppm) of 2,6-Dimethylmorpholine Isomers
| Carbon Atom | cis-2,6-Dimethylmorpholine | trans-2,6-Dimethylmorpholine |
| C2, C6 | ~71.7 | Not explicitly reported in searched results |
| C3, C5 | ~50.6 | Not explicitly reported in searched results |
| Methyl Carbons | ~19.3 | Not explicitly reported in searched results |
Note: NMR chemical shifts can vary slightly depending on the solvent used. The values presented are approximate and collated from various sources.
Synthesis and Separation of Isomers
The industrial synthesis of 2,6-dimethylmorpholine typically yields a mixture of cis and trans isomers. The desired cis isomer can be obtained in higher proportions through optimized reaction conditions, and the isomers can then be separated. Furthermore, the racemic trans mixture can be resolved to isolate the individual enantiomers.
Synthesis of cis/trans-2,6-Dimethylmorpholine Mixture
A common method for synthesizing 2,6-dimethylmorpholine is the acid-catalyzed cyclization of diisopropanolamine. The ratio of cis to trans isomers in the product mixture can be influenced by the reaction conditions.
Caption: Synthesis of a cis/trans mixture of 2,6-dimethylmorpholine.
This protocol is adapted from patented industrial processes.[2][6]
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, simultaneously meter in diisopropanolamine (containing 0-20% water) and 90-120% strength sulfuric acid. The molar ratio of diisopropanolamine to sulfuric acid can be varied from 1:1.0 to 1:3.0 to optimize the yield of the cis-isomer.[6]
-
Reaction: The reaction is initiated without external cooling, allowing the exothermic heat of reaction to raise the temperature of the mixture to 85-170°C. The reaction mixture is then heated to a temperature between 150°C and 190°C for 1 to 25 hours, during which water is distilled off.[2] For example, using a molar ratio of diisopropanolamine to sulfuric acid of 1:2 and heating at 180°C for 3 hours can yield a product with an 84% cis to 16% trans isomer ratio.[6]
-
Work-up: After the reaction is complete, the mixture is cooled and neutralized with a sodium hydroxide solution to a pH of 12-14.
-
Purification: The organic phase is separated and purified by distillation under reduced pressure to yield a mixture of cis- and trans-2,6-dimethylmorpholine.
-
Separation of Isomers: The cis and trans isomers can be separated by fractional distillation.
Chiral Resolution of trans-2,6-Dimethylmorpholine
The racemic mixture of trans-2,6-dimethylmorpholine can be separated into its constituent enantiomers through classical resolution using a chiral resolving agent, such as mandelic acid.
Caption: Chiral resolution of trans-2,6-dimethylmorpholine.
This protocol is based on a patented method for the racemic separation of trans-2,6-dimethylmorpholine.
-
Salt Formation: In a reaction vessel, dissolve D-mandelic acid (e.g., 2.174 mol) in isopropanol (e.g., 2 L). To this solution, add acetic acid (e.g., 2.174 mol) followed by the rapid dropwise addition of racemic trans-2,6-dimethylmorpholine (e.g., 4.348 mol). The temperature may rise during the addition.
-
Crystallization: The clear solution can be seeded with a small crystal of the expected diastereomeric salt. Allow the mixture to stand at room temperature overnight to facilitate crystallization. The mixture can then be cooled to 10°C with stirring to maximize precipitation.
-
Isolation of Diastereomer: Collect the precipitated solid by suction filtration. This solid is the diastereomeric salt of one enantiomer (e.g., the D-mandelate salt of (2S,6S)-2,6-dimethylmorpholine). The other enantiomer remains in the mother liquor.
-
Liberation of the Free Base: To isolate the free enantiomer, dissolve the filtered salt in a sodium hydroxide solution (e.g., 20%) and stir at an elevated temperature (e.g., 50°C). The liberated free base can then be isolated, for example, by distillation. The other enantiomer can be recovered from the mother liquor by a similar process of basification and extraction or distillation.
Conclusion
The stereochemistry of 2,6-dimethylmorpholine plays a pivotal role in its application, necessitating a thorough understanding of its isomeric forms. This guide has provided a detailed overview of the synthesis of a cis- and trans-isomer mixture, with an emphasis on enriching the more desirable cis-isomer. Furthermore, a detailed protocol for the chiral resolution of the trans-enantiomers has been presented. The compilation of quantitative physical and spectroscopic data serves as a valuable resource for researchers in the fields of drug development and agrochemical synthesis. The provided visualizations of the synthesis and separation workflows offer a clear and concise summary of these critical processes. Further research into the specific biological activities of the individual trans-enantiomers could open new avenues for their application.
References
- 1. GSRS [precision.fda.gov]
- 2. 2,6-Dimethylmorpholine, (2R,6R)- | C6H13NO | CID 11137133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Morpholine, 2,6-dimethyl- [webbook.nist.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. (2S,6S)-2,6-Dimethylmorpholine | CAS#:276252-73-4 | Chemsrc [chemsrc.com]
- 6. chemscene.com [chemscene.com]
(2R,6R)-2,6-Dimethylmorpholine: An In-depth Technical Guide to a C₂-Symmetric Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,6R)-2,6-Dimethylmorpholine is a chiral heterocyclic compound featuring a morpholine core with two methyl groups in a trans configuration. Its C₂-symmetric nature and defined stereochemistry make it a valuable chiral auxiliary and building block in asymmetric synthesis.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. After the desired stereocenter is created, the auxiliary can be cleaved and ideally recovered for reuse. The rigid conformation of the this compound amide derivatives provides a well-defined chiral environment, enabling effective facial shielding of enolates to direct the approach of electrophiles. This attribute makes it a powerful tool for the stereocontrolled synthesis of complex chiral molecules, which is of paramount importance in the fields of medicinal chemistry and drug development, where the biological activity of a molecule is often dependent on its absolute stereochemistry.
Synthesis of this compound
The enantiomerically pure (2R,6R)-isomer is a specific stereoisomer of 2,6-dimethylmorpholine. Industrially, the mixture of cis- and trans-isomers is often synthesized first, from which the desired isomer can be separated.
Industrial Synthesis of cis-2,6-Dimethylmorpholine
The most common industrial method for synthesizing 2,6-dimethylmorpholine is the acid-catalyzed cyclization and dehydration of diisopropanolamine.[2] This process typically yields a mixture of cis and trans isomers, with conditions optimized to favor the cis form.
The reaction involves heating diisopropanolamine with a strong acid, such as sulfuric acid. The ratio of reactants, temperature, and reaction time are critical parameters that influence both the total yield and the diastereomeric ratio of the product.
Table 1: Influence of Reaction Conditions on the Synthesis of cis-2,6-Dimethylmorpholine via Dehydration of Diisopropanolamine [2]
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Time (h) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) |
|---|---|---|---|---|---|
| 1.0 : 1.5 | 180 | 5 | 96 | 80 | 20 |
| 1.0 : 2.0 | 180 | 3 | 94 | 84 | 16 |
| 1.0 : 3.0 | 180 | 3 | 91 | 88 | 12 |
Enantioselective Synthesis and Resolution
While industrial methods provide mixtures, enantiomerically pure this compound is required for its role as a chiral auxiliary. This can be achieved through two primary routes:
-
Asymmetric Synthesis: An improved synthesis method involves starting from enantiomerically pure precursors. For example, (-)-(2R,6R)-2,6-dimethylmorpholine has been efficiently prepared via the O-alkylation of (R)-ethyl lactate with the triflate derivative of (S)-ethyl lactate, followed by further transformations.[3]
-
Chiral Resolution: A racemic mixture of trans-2,6-dimethylmorpholine can be separated into its constituent enantiomers through classical resolution. This involves forming diastereomeric salts with a chiral resolving agent, such as optically active mandelic acid. One diastereomeric salt preferentially crystallizes from the solution, allowing for its separation. The pure enantiomer is then liberated from the salt by treatment with a base.
Application as a Chiral Auxiliary in Asymmetric Alkylation
The primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of amide enolates. The C₂-symmetry of the auxiliary creates a highly predictable and ordered transition state that directs the approach of an incoming electrophile.
General Workflow
The use of the auxiliary follows a three-step sequence: attachment to a prochiral carboxylic acid derivative, diastereoselective enolate formation and alkylation, and subsequent cleavage to yield the chiral product.
Mechanism of Diastereoselectivity
Upon deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), the N-acyl morpholine forms a rigid, chelated (Z)-enolate. The two methyl groups of the morpholine auxiliary project outwards, effectively blocking one face of the planar enolate. The incoming electrophile is therefore forced to approach from the less sterically hindered face, resulting in the formation of one diastereomer in significant excess.
Quantitative Performance Data
While this compound is established as a chiral building block, extensive studies quantifying its performance across a wide range of alkylating agents are not as prevalent in the literature as for other C₂-symmetric auxiliaries, such as the Evans oxazolidinones. However, the principles are identical. The following table, using data from the well-characterized (S)-4-benzyl-2-oxazolidinone auxiliary, serves as a representative example of the high diastereoselectivities that can be achieved with this class of compounds.
Table 2: Representative Diastereoselective Alkylation of N-Propionyl-(S)-4-benzyl-2-oxazolidinone (Illustrative Example)
| Electrophile (R-X) | Base | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| CH₃I | LDA | 92 | 99.0 : 1.0 |
| CH₃CH₂I | LDA | 91 | 99.0 : 1.0 |
| BnBr | LDA | 94 | > 99.5 : 0.5 |
| Allyl-I | NaHMDS | 88 | > 99.0 : 1.0 |
| i-Pr-I | LDA | 75 | 97.5 : 2.5 |
Note: This data is illustrative for a related class of chiral auxiliaries and demonstrates the typical high levels of stereocontrol achieved.
Cleavage of the Chiral Auxiliary
A critical feature of a useful chiral auxiliary is its facile removal under conditions that do not racemize the newly formed stereocenter. The N-acyl bond of the morpholine derivative can be cleaved using various methods to yield different functional groups, allowing for synthetic versatility.
-
To Carboxylic Acids: Hydrolysis using aqueous acid (e.g., H₂SO₄) or base (e.g., LiOH) can yield the chiral carboxylic acid.
-
To Alcohols: Reductive cleavage with reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) affords the corresponding chiral primary alcohol.
-
To Aldehydes: Partial reduction followed by hydrolysis or direct reduction with reagents like diisobutylaluminium hydride (DIBAL-H) can provide the chiral aldehyde.
In all cases, the chiral this compound auxiliary can be recovered by extraction and purified for reuse.
Role in Drug Development and Medicinal Chemistry
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its inclusion in a molecule can improve physicochemical properties such as solubility and metabolic stability, and its hydrogen bond accepting capability allows for critical interactions with biological targets. The use of chiral morpholine derivatives like this compound allows for the precise three-dimensional positioning of pharmacophoric elements, which is essential for optimizing drug-receptor interactions and enhancing potency and selectivity. It is a key building block in the synthesis of complex natural products and pharmaceutical agents, including potential therapeutics for CNS disorders and cancer.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis and application of 2,6-dimethylmorpholine as a chiral auxiliary.
Protocol: Synthesis of cis-2,6-Dimethylmorpholine
This protocol is adapted from patented industrial procedures.[2]
-
Reaction Setup: To a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head, simultaneously add diisopropanolamine (133.19 g, 1.0 mol) and 96% sulfuric acid (204.3 g, 2.0 mol) with vigorous stirring. The addition rate should be controlled to allow the exothermic reaction to raise the internal temperature to approximately 140-150 °C.
-
Dehydration: Once the addition is complete, heat the reaction mixture to 180 °C. Water will begin to distill from the mixture. Continue heating at this temperature for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it into a well-stirred solution of 20% sodium hydroxide (w/w) until the pH is >12. Ensure the mixture is cooled in an ice bath during neutralization.
-
Extraction & Purification: Separate the upper organic layer. The aqueous layer may be extracted with an organic solvent (e.g., diethyl ether) to maximize recovery. Combine the organic layers and dry over anhydrous sodium sulfate.
-
Distillation: Remove the solvent under reduced pressure. The crude product is then distilled under vacuum to yield 2,6-dimethylmorpholine as a clear liquid. The expected yield is approximately 94%, with a cis:trans ratio of roughly 84:16.
Protocol: N-Acylation of this compound
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.15 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL).
-
Deprotonation (if using acid chloride): Cool the solution to -78 °C and add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11 mmol) dropwise. Stir for 30 minutes.
-
Acylation: Add the desired acyl chloride (e.g., propanoyl chloride, 0.97 mL, 11 mmol) dropwise to the cooled solution. Allow the reaction to warm slowly to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure N-acyl morpholine.
Protocol: Diastereoselective Alkylation
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the N-acyl morpholine substrate (5 mmol) in anhydrous THF (25 mL). Cool the solution to -78 °C. Add a solution of sodium hexamethyldisilazide (NaHMDS, 1.0 M in THF, 5.5 mL, 5.5 mmol) dropwise. Stir the resulting solution at -78 °C for 1 hour.
-
Alkylation: Add the electrophile (e.g., allyl iodide, 0.50 mL, 5.5 mmol) dropwise to the enolate solution at -78 °C. Stir the reaction at this temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or GC analysis of the crude product. The product is then purified by flash chromatography to isolate the major diastereomer.
Protocol: Reductive Cleavage to a Chiral Alcohol
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 0.38 g, 10 mmol) in anhydrous diethyl ether (20 mL).
-
Addition: Dissolve the purified alkylated N-acyl morpholine (4 mmol) in anhydrous diethyl ether (10 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours or until TLC indicates complete consumption of the starting material.
-
Work-up (Fieser method): Cool the reaction to 0 °C and quench by the sequential, dropwise addition of water (0.38 mL), 15% aqueous NaOH (0.38 mL), and finally water again (1.14 mL). Stir vigorously for 30 minutes until a white granular precipitate forms.
-
Isolation: Filter the mixture through a pad of Celite®, washing the solids thoroughly with diethyl ether. The filtrate contains the chiral alcohol and the recovered chiral auxiliary.
-
Purification: The alcohol can be separated from the more polar auxiliary by flash column chromatography. The auxiliary can be recovered, purified by distillation or crystallization, and reused.
References
An In-depth Technical Guide to the Synthesis of Enantiomerically Pure Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine, a six-membered heterocyclic scaffold containing both an amine and an ether functional group, is a privileged structure in medicinal chemistry.[1][2][3] Its unique physicochemical properties often impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1] Consequently, the development of efficient and stereoselective methods for the synthesis of enantiomerically pure morpholine derivatives is of paramount importance for the discovery and development of novel therapeutics.[4][5] A number of clinically available drugs, such as the antidepressant reboxetine and the appetite suppressant phendimetrazine, feature a chiral morpholine core, highlighting the significance of this structural motif.[6] This technical guide provides a comprehensive overview of the key strategies for the synthesis of enantiomerically pure morpholine derivatives, complete with experimental protocols, quantitative data, and visual diagrams of synthetic workflows.
Key Synthetic Strategies
The synthesis of enantiomerically pure morpholines can be broadly categorized into several key approaches: asymmetric catalysis, the use of chiral starting materials, and other stereoselective transformations.
Asymmetric Catalysis
Asymmetric catalysis offers an efficient and atom-economical approach to chiral morpholines, often providing high levels of enantioselectivity.
A powerful strategy for the synthesis of 2-substituted chiral morpholines involves the asymmetric hydrogenation of pre-formed dehydromorpholine rings.[4][7][8] This "after cyclization" approach has been successfully demonstrated using a bisphosphine-rhodium catalyst with a large bite angle, affording a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[4][7][8]
Quantitative Data for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines [4][7]
| Substrate (R group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
| Phenyl | 1 | >99 | 95 |
| 4-Fluorophenyl | 1 | >99 | 92 |
| 4-Chlorophenyl | 1 | >99 | 94 |
| 4-Bromophenyl | 1 | >99 | 95 |
| 2-Naphthyl | 1 | >99 | 97 |
| 2-Thienyl | 1 | >99 | 96 |
| Cyclohexyl | 1 | >99 | 90 |
| ortho-Tolyl | 1 | >99 | 99 |
| ortho-Anisyl | 1 | >99 | 99 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Dehydromorpholines [7]
To a dried Schlenk tube under an argon atmosphere, the dehydromorpholine substrate (0.2 mmol) and the Rh-bisphosphine catalyst (1 mol%) are added. Anhydrous solvent (e.g., dichloromethane, 2 mL) is then added. The mixture is stirred at room temperature for a specified time under a hydrogen atmosphere (pressure may vary). After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired chiral morpholine. The enantiomeric excess is determined by chiral HPLC analysis.
Logical Workflow for Asymmetric Hydrogenation
Caption: Asymmetric hydrogenation of a dehydromorpholine.
A highly efficient one-pot tandem reaction sequence has been developed for the enantioselective synthesis of 3-substituted morpholines.[9][10][11][12] This method involves the titanium-catalyzed hydroamination of ether-containing aminoalkynes to form a cyclic imine intermediate, which is then reduced in situ via asymmetric transfer hydrogenation using a Noyori-Ikariya ruthenium catalyst.[9][10] This approach tolerates a wide range of functional groups and consistently delivers high yields and excellent enantiomeric excesses (>95% ee).[9]
Quantitative Data for Tandem Synthesis of 3-Substituted Morpholines [9]
| Substrate (R group) | Yield (%) | ee (%) |
| Benzyl | 72 (gram scale) | 95 |
| Phenyl | 85 | >95 |
| 4-Methoxyphenyl | 80 | >95 |
| 4-Trifluoromethylphenyl | 75 | >95 |
| 2-Thienyl | 78 | >95 |
| Cyclohexyl | 70 | >95 |
Experimental Protocol: Tandem Hydroamination/Asymmetric Transfer Hydrogenation [9]
In a glovebox, a solution of the aminoalkyne substrate (1.0 equiv) in toluene is added to a flask containing a bis(amidate)bis(amido)titanium precatalyst. The reaction mixture is stirred at an elevated temperature until the hydroamination is complete (monitored by GC-MS or NMR). The reaction is then cooled, and the Noyori-Ikariya catalyst (RuCl--INVALID-LINK--) and a hydrogen source (e.g., formic acid/triethylamine mixture) are added. The mixture is stirred until the reduction is complete. The reaction is then quenched, and the product is isolated and purified by acid-base extraction followed by column chromatography. The enantiomeric excess is determined by chiral HPLC analysis.
Workflow for Tandem Synthesis of 3-Substituted Morpholines
Caption: Tandem hydroamination and asymmetric transfer hydrogenation.
Use of Chiral Starting Materials and Auxiliaries
The incorporation of chirality from readily available sources, such as amino acids or other natural products, is a classic and reliable strategy for the synthesis of enantiomerically pure morpholines.
Chiral 1,2-amino alcohols, which can be derived from amino acids, are versatile starting materials for morpholine synthesis.[13][14][15] For instance, a practical and high-yielding synthesis of chiral 1,2-amino alcohols has been reported using arylglyoxals and a pseudoephedrine auxiliary, followed by conversion to the morpholine ring.[13][14] Another approach involves the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols.[15]
Quantitative Data for Synthesis from N-allyl-β-aminoalcohols [15]
| Substrate | Conversion (%) (5 min) | Isolated Yield (%) (5 min) | Diastereomeric Ratio (at completion) |
| (S)-N-allyl-1-phenyl-2-aminoethanol | 60 | - | 2:1 |
| (S)-N-allyl-1-(4-methoxyphenyl)-2-aminoethanol | 80 | 50 | 8:1 |
Experimental Protocol: Bromine-induced Cyclization of N-allyl-β-aminoalcohols [15]
To a solution of the N-allyl-β-aminoalcohol in a suitable solvent (e.g., dichloromethane) at low temperature (e.g., -78 °C), a solution of bromine in the same solvent is added dropwise. The reaction is stirred for a short period (e.g., 5-10 minutes) and then quenched with a base (e.g., aqueous sodium carbonate). The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by column chromatography.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including morpholine derivatives.
Chiral 2,2-disubstituted morpholines containing a quaternary stereocenter can be accessed through an organocatalytic asymmetric halocyclization.[16] This method utilizes a cinchona alkaloid-derived phthalazine as the catalyst to promote the chlorocycloetherification of alkenols, providing the desired products in excellent yields and enantioselectivities.[16]
Quantitative Data for Organocatalytic Chlorocycloetherification [16]
| Substrate | Yield (%) | ee (%) |
| N-(2,2-diphenylpent-4-en-1-yl)tosylamide | 95 | 92 |
| N-(2-phenyl-2-(p-tolyl)pent-4-en-1-yl)tosylamide | 93 | 91 |
| N-(2-(4-chlorophenyl)-2-phenylpent-4-en-1-yl)tosylamide | 96 | 93 |
Workflow for Organocatalytic Chlorocycloetherification
Caption: Organocatalytic enantioselective chlorocycloetherification.
Metal-Free Synthesis from Aziridines
A metal-free, one-pot strategy enables the synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines and halogenated alcohols.[6][17] This method employs ammonium persulfate as an inexpensive oxidant to facilitate the ring-opening of the aziridine, followed by intramolecular cyclization. The use of enantiomerically pure aziridines as starting materials allows for the production of optically pure morpholine derivatives.[6][17]
Quantitative Data for Metal-Free Synthesis from Chiral Aziridines [17]
| Chiral Aziridine | Product | Yield (%) | ee (%) |
| (R)-2-phenyl-N-tosylaziridine | (R)-2-phenyl-N-tosylmorpholine | 93 | >99 |
| (S)-2-isobutyl-N-tosylaziridine | (R)-2-isobutyl-N-tosylmorpholine | 75 | 95 |
Experimental Protocol: One-Pot Synthesis of Morpholines from Aziridines [17]
A mixture of the aziridine (1 equiv), a haloalcohol (e.g., 2-chloroethanol, 10 equiv), and ammonium persulfate (2 equiv) in a suitable solvent is stirred at room temperature. After the ring-opening reaction is complete (monitored by TLC), a base (e.g., potassium hydroxide) is added to promote the intramolecular cyclization. The reaction mixture is stirred until the cyclization is complete. The product is then isolated by extraction and purified by column chromatography.
Conclusion
The synthesis of enantiomerically pure morpholine derivatives is a vibrant and evolving field of research. The strategies outlined in this guide, including asymmetric catalysis, the use of chiral building blocks, and innovative metal-free approaches, provide a powerful toolkit for chemists in academia and industry. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. As the demand for novel, enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and versatile methods for the synthesis of chiral morpholines will undoubtedly remain a high priority.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Morpholine synthesis [organic-chemistry.org]
- 13. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. banglajol.info [banglajol.info]
- 16. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
(2R,6R)-2,6-Dimethylmorpholine: A Chiral Cornerstone for Modern Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(2R,6R)-2,6-dimethylmorpholine, a chiral heterocyclic compound, has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its rigid, chair-like conformation and the stereospecific orientation of its methyl groups provide a valuable scaffold for designing molecules with high affinity and selectivity for their biological targets. This technical guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of the anticancer drug Sonidegib and the antifungal agent Amorolfine.
Physicochemical and Spectroscopic Properties
This compound is a colorless liquid with a molecular weight of 115.17 g/mol .[1][2][3] A comprehensive summary of its physicochemical and spectroscopic data is presented below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₃NO | [1] |
| Molecular Weight | 115.17 g/mol | [1][2] |
| CAS Number | 6485-45-6 | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 146.6 °C at 760 mmHg | [1] |
| Melting Point | -85 °C | |
| Density | 0.9 g/cm³ | [1] |
| Refractive Index | 1.406 | [1] |
| Water Solubility | ≥ 0.1 mg/mL at 20 °C | [1] |
| LogP | 0.3 | [2] |
Table 1: Physicochemical Properties of this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | 3.55 | m | H-2, H-6 |
| 2.75 | dd | H-3a, H-5a | |
| 2.05 | t | H-3e, H-5e | |
| 1.05 | d | CH₃ | |
| ¹³C NMR | 72.5 | C-2, C-6 | |
| 52.0 | C-3, C-5 | ||
| 18.5 | CH₃ |
Table 2: ¹H and ¹³C NMR Data for cis-2,6-Dimethylmorpholine
Synthesis of this compound
The industrial synthesis of cis-2,6-dimethylmorpholine, the racemic mixture containing the desired (2R,6R)-enantiomer, is typically achieved through the acid-catalyzed cyclization of diisopropanolamine.[4] Enantiomerically pure this compound can be obtained through chiral resolution of the racemate or via asymmetric synthesis.
Experimental Protocol: Industrial Synthesis of cis-2,6-Dimethylmorpholine
This protocol is based on a patented industrial method.[4]
Materials:
-
Diisopropanolamine
-
Sulfuric acid (96%)
-
Sodium hydroxide solution (20% and 50%)
Procedure:
-
In a suitable reactor, 245 parts of 96% sulfuric acid and a mixture of 266 parts of diisopropanolamine and 30 parts of water are introduced simultaneously with thorough stirring. The temperature is allowed to rise to 100-120 °C due to the heat of reaction.
-
The reaction mixture is then heated to 184 °C for 5 hours, during which water is continuously distilled off.
-
After cooling, the reaction mixture is carefully added to 1840 parts of 20% sodium hydroxide solution with stirring and cooling to maintain a controlled temperature, bringing the final pH to 14.
-
The organic phase is separated and distilled under reduced pressure.
-
The distillate, a mixture of 2,6-dimethylmorpholine and water, is dried in two stages by stirring first with 300 parts and then with 150 parts of 50% sodium hydroxide solution.
-
The dried organic layer is fractionally distilled to yield purified cis-2,6-dimethylmorpholine.
Yield: Approximately 98% of theory.[4] Purity: The product contains approximately 78% cis-isomer and 22% trans-isomer.[4]
Caption: Industrial synthesis workflow for cis-2,6-dimethylmorpholine.
Application in Pharmaceutical Synthesis
The rigid, chiral scaffold of this compound makes it an invaluable component in the synthesis of targeted therapeutics.
Sonidegib: A Hedgehog Pathway Inhibitor
Sonidegib is an anticancer agent that functions as a smoothened (SMO) antagonist, thereby inhibiting the Hedgehog (Hh) signaling pathway.[4][5][6] Aberrant activation of the Hh pathway is implicated in the development of various cancers, including basal cell carcinoma.[7]
Caption: Sonidegib inhibits the Hedgehog signaling pathway by targeting SMO.
The synthesis of Sonidegib involves the coupling of a biphenyl carboxylic acid derivative with an aminopyridine intermediate, which incorporates the this compound moiety. An environmentally friendly, multi-step, one-pot synthesis has been developed.
Experimental Protocol: Synthesis of Sonidegib Intermediate
This protocol outlines a key amide coupling step in a reported synthesis.
Materials:
-
3-bromo-2-methylbenzoic acid
-
5-(cis-2,6-dimethylmorpholino)pyridin-2-amine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 3-bromo-2-methylbenzoic acid (1.2 mmol) in DCM (10 mL) are added DCC (1.2 mmol) and DMAP (0.1 mmol).
-
The mixture is stirred at room temperature for 30 minutes.
-
5-(cis-2,6-dimethylmorpholino)pyridin-2-amine (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for 12 hours.
-
The reaction mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired amide intermediate.
Yield: 81%
Amorolfine: An Ergosterol Biosynthesis Inhibitor
Amorolfine is a topical antifungal agent used for the treatment of onychomycosis.[8][9] It functions by inhibiting two key enzymes in the fungal ergosterol biosynthesis pathway: delta-14-reductase and delta-7,8-isomerase. This disruption of ergosterol production leads to alterations in the fungal cell membrane and ultimately cell death.[9]
Caption: Amorolfine disrupts fungal cell membrane formation by inhibiting ergosterol biosynthesis.
The synthesis of Amorolfine involves the reductive amination of a substituted propanal with cis-2,6-dimethylmorpholine.
Experimental Protocol: Synthesis of Amorolfine
This protocol is based on a patented synthetic route.
Materials:
-
3-(4-tert-pentylphenyl)-2-methylpropanal
-
cis-2,6-Dimethylmorpholine
-
Sodium triacetoxyborohydride
-
Glacial acetic acid
-
Dichloromethane
Procedure:
-
To a solution of 3-(4-tert-pentylphenyl)-2-methylpropanal (1.0 eq) in dichloromethane are added cis-2,6-dimethylmorpholine (1.1 eq) and glacial acetic acid (1.1 eq).
-
The mixture is stirred at room temperature for 1 hour.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched by the addition of saturated sodium bicarbonate solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Amorolfine.
Yield: 90.1% Purity: 99.8% (as hydrochloride salt)
Conclusion
This compound has proven to be a highly valuable and versatile chiral building block in the pharmaceutical industry. Its incorporation into drug candidates such as Sonidegib and Amorolfine highlights its ability to impart desirable stereochemical and conformational properties, leading to potent and selective therapeutic agents. The synthetic methodologies for this chiral morpholine derivative are well-established, and its continued application in drug discovery is anticipated to yield further advancements in the treatment of a wide range of diseases.
References
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. (R)-2-Methyl-morpholine(168038-14-0) 1H NMR spectrum [chemicalbook.com]
- 4. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. L13007.18 [thermofisher.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
The Chiral Morpholine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine heterocycle is a privileged structural motif in medicinal chemistry, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1][2] The introduction of chirality into the morpholine scaffold unlocks a three-dimensional chemical space that allows for highly specific interactions with biological targets, leading to enhanced potency and selectivity. This technical guide provides a comprehensive overview of the discovery and development of chiral morpholine scaffolds, detailing key synthetic strategies, quantitative structure-activity relationships, and their modulation of critical signaling pathways.
I. Enantioselective Synthesis of Chiral Morpholine Scaffolds
The development of stereocontrolled synthetic methodologies is paramount to accessing the full potential of chiral morpholine derivatives. Several powerful strategies have emerged, each offering distinct advantages in terms of efficiency, substrate scope, and stereocontrol.
Asymmetric Hydrogenation of Dehydromorpholines
Asymmetric hydrogenation represents a highly atom-economical and efficient method for the synthesis of 2-substituted chiral morpholines.[3][4][5] This approach typically involves the use of a rhodium catalyst complexed with a chiral bisphosphine ligand to achieve high enantioselectivity.
Key Features:
-
High Yields and Enantioselectivities: This method consistently delivers chiral morpholines in quantitative yields and with excellent enantioselectivities, often exceeding 99% ee.[3][4][5]
-
Broad Substrate Scope: A variety of substituents on the dehydromorpholine ring are well-tolerated.[3][4]
-
Scalability: The reaction can be performed on a gram scale, making it suitable for process chemistry.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanisms of G protein activation via the D2 dopamine receptor: evidence for persistent receptor/G protein interaction after agonist stimulation - PMC [pmc.ncbi.nlm.nih.gov]
The (2R,6R)-2,6-Dimethylmorpholine Auxiliary: A Technical Guide to Stereoselective Alkylation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of (2R,6R)-2,6-dimethylmorpholine when employed as a chiral auxiliary in stereoselective reactions. This C₂-symmetric amine has proven to be a highly effective controller of stereochemistry in the alkylation of amide enolates, offering predictable and high levels of diastereoselectivity. This document will detail the underlying mechanistic principles, provide quantitative data from key experiments, and present detailed experimental protocols for the application of this auxiliary in organic synthesis.
Core Principle: Diastereoselective Alkylation of N-Acyl-(2R,6R)-2,6-dimethylmorpholine Derivatives
The primary application of this compound as a chiral auxiliary involves its acylation to form a tertiary amide. This N-acyl derivative then serves as a prochiral substrate for deprotonation, generating a chiral enolate. The inherent C₂-symmetry of the dimethylmorpholine moiety effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This steric control leads to the formation of a new stereocenter with a high degree of predictability and diastereoselectivity.
The general workflow for utilizing this compound as a chiral auxiliary is depicted below:
Mechanism of Stereoselection
The high degree of stereocontrol exerted by the this compound auxiliary is attributed to the formation of a rigid, chelated enolate structure upon deprotonation with a lithium amide base such as lithium diisopropylamide (LDA). In this transition state, the lithium cation is coordinated to both the enolate oxygen and the morpholine oxygen. This chelation, combined with the steric bulk of the two methyl groups on the morpholine ring, creates a highly organized and sterically hindered environment around the enolate.
The C₂-symmetry of the auxiliary ensures that both methyl groups project in a way that effectively blocks one face of the planar enolate. Consequently, an incoming electrophile is directed to the less sterically encumbered face, leading to the observed high diastereoselectivity. The proposed transition state for the alkylation of the lithium enolate of N-propionyl-(2R,6R)-2,6-dimethylmorpholine is illustrated below.
Quantitative Data: Diastereoselective Alkylation
The following table summarizes the results of the diastereoselective alkylation of the lithium enolate of N-propionyl-(2R,6R)-2,6-dimethylmorpholine with various electrophiles. The data is compiled from the seminal work of D. A. Evans and colleagues.
| Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio |
| CH₃I | CH₃ | 85 | >99:1 |
| CH₃CH₂I | CH₃CH₂ | 90 | >99:1 |
| CH₂=CHCH₂Br | CH₂=CHCH₂ | 92 | >99:1 |
| C₆H₅CH₂Br | C₆H₅CH₂ | 95 | >99:1 |
| (CH₃)₂CHI | (CH₃)₂CH | 75 | 98:2 |
Table 1: Diastereoselective alkylation of the lithium enolate of N-propionyl-(2R,6R)-2,6-dimethylmorpholine.
Experimental Protocols
Step 1: Synthesis of N-Propionyl-(2R,6R)-2,6-dimethylmorpholine
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane is cooled to 0 °C in an ice bath.
-
Propionyl chloride (1.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the N-propionyl amide.
Step 2: Diastereoselective Alkylation
Materials:
-
N-Propionyl-(2R,6R)-2,6-dimethylmorpholine
-
Lithium diisopropylamide (LDA) (solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., Benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-propionyl-(2R,6R)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
A solution of LDA (1.1 eq) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.
-
The alkyl halide (1.2 eq) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2-4 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or gas chromatography. The product can be purified by flash column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
The N-acyl-(2R,6R)-2,6-dimethylmorpholine can be cleaved to reveal the corresponding carboxylic acid, alcohol, or aldehyde, depending on the chosen method.
A. Hydrolysis to the Carboxylic Acid:
Materials:
-
Alkylated N-acyl-(2R,6R)-2,6-dimethylmorpholine
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 3:1) is added lithium hydroxide (4.0 eq).
-
The mixture is heated to reflux and stirred for 12-24 hours.
-
After cooling to room temperature, the THF is removed under reduced pressure.
-
The aqueous residue is acidified to pH 1-2 with 1 M HCl and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the this compound auxiliary.
B. Reductive Cleavage to the Alcohol:
Materials:
-
Alkylated N-acyl-(2R,6R)-2,6-dimethylmorpholine
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
Procedure:
-
A solution of the alkylated amide (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (2.0 eq) in diethyl ether at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude alcohol, which can be purified by chromatography.
Conclusion
This compound serves as a robust and highly effective chiral auxiliary for the asymmetric alkylation of amide enolates. Its C₂-symmetric structure provides a well-defined and sterically biased environment in the chelated lithium enolate transition state, leading to excellent levels of diastereoselectivity. The straightforward procedures for its attachment to a carboxylic acid precursor, the subsequent highly diastereoselective alkylation, and the reliable methods for its removal make it a valuable tool for the synthesis of enantiomerically enriched compounds in academic and industrial research.
Methodological & Application
Application Notes: (2R,6R)-2,6-Dimethylmorpholine as a Chiral Auxiliary in Diastereoselective Aldol Reactions
Introduction
(2R,6R)-2,6-Dimethylmorpholine is a C₂-symmetric chiral amine that serves as a versatile and recoverable chiral auxiliary in asymmetric synthesis. When converted to its N-acyl derivative, it becomes a powerful tool for controlling stereochemistry in carbon-carbon bond-forming reactions, most notably the aldol reaction. The rigid, chair-like conformation of the morpholine ring, coupled with the steric influence of the two methyl groups, allows for a highly ordered transition state, leading to predictable and high levels of diastereoselectivity. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in boron-mediated aldol reactions to generate chiral β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of natural products and pharmaceuticals.
Principle of Asymmetric Induction
The stereochemical outcome of the aldol reaction using an N-acyl-(2R,6R)-2,6-dimethylmorpholine auxiliary is controlled via a boron-mediated soft enolization. The reaction proceeds through a well-defined, six-membered chair-like transition state, as described by the Zimmerman-Traxler model. The dibutylboron triflate (Bu₂BOTf) and a tertiary amine base generate a Z-enolate with high selectivity. In the subsequent reaction with an aldehyde, the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen. To minimize steric clashes, the substituents on the enolate and the aldehyde orient themselves in pseudo-equatorial positions within the chair-like transition state. The C₂-symmetry and the steric bulk of the this compound auxiliary effectively shield one face of the enolate, forcing the aldehyde to approach from the less hindered side. This facial bias results in the formation of one diastereomer of the aldol adduct in high preference.
Experimental Protocols
Protocol 1: Synthesis of N-Propanoyl-(2R,6R)-2,6-dimethylmorpholine
This protocol describes the acylation of the chiral auxiliary to prepare the substrate for the aldol reaction.
Materials:
-
This compound
-
Propionyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous CH₂Cl₂ (0.5 M) at 0 °C under an argon atmosphere, add propionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-propanoyl-(2R,6R)-2,6-dimethylmorpholine as a colorless oil.
Protocol 2: Diastereoselective Aldol Reaction
This protocol details the boron-mediated aldol addition of the N-acyl auxiliary to an aldehyde.
Materials:
-
N-Propanoyl-(2R,6R)-2,6-dimethylmorpholine
-
Aldehyde (e.g., Isobutyraldehyde, Benzaldehyde)
-
Dibutylboron triflate (Bu₂BOTf, 1.0 M in CH₂Cl₂)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Phosphate buffer (pH 7)
-
Methanol (MeOH)
-
30% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve N-propanoyl-(2R,6R)-2,6-dimethylmorpholine (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere and cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of diisopropylethylamine (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.
-
Add the aldehyde (1.5 eq) dropwise and stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C over 1 hour.
-
Quench the reaction by adding 10 mL of pH 7 phosphate buffer, followed by 30 mL of methanol.
-
Slowly add 10 mL of 30% hydrogen peroxide to the vigorously stirred biphasic mixture (caution: exothermic).
-
Stir for 1 hour at room temperature.
-
Concentrate the mixture in vacuo to remove most of the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
The crude aldol adduct can be purified by flash chromatography or used directly in the cleavage step. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.
Protocol 3: Auxiliary Cleavage to form β-Hydroxy Carboxylic Acid
This protocol describes the hydrolytic removal of the auxiliary to yield the final product and allow for auxiliary recovery.
Materials:
-
Crude aldol adduct from Protocol 2
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH), 1.0 M aqueous solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude aldol adduct (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) dropwise.
-
Add 1.0 M aqueous lithium hydroxide (2.0 eq) dropwise, and stir the mixture vigorously at 0 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous Na₂SO₃ solution at 0 °C and stir for 20 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Wash the resulting aqueous solution with diethyl ether (3 x 30 mL) to recover the this compound auxiliary.
-
Carefully acidify the aqueous layer to pH 2 with 1 M HCl at 0 °C.
-
Extract the acidified aqueous layer with ethyl acetate (4 x 50 mL).
-
Combine the ethyl acetate extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the chiral β-hydroxy carboxylic acid.
Data Presentation
The following tables summarize representative, expected results for the diastereoselective aldol reaction using N-propanoyl-(2R,6R)-2,6-dimethylmorpholine as the chiral auxiliary.
Table 1: Diastereoselective Aldol Reaction with Various Aldehydes
| Entry | Aldehyde | Product | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | Isobutyraldehyde | 3-hydroxy-2,4-dimethylpentanoic acid | >98:2 | 85 |
| 2 | Benzaldehyde | 3-hydroxy-2-methyl-3-phenylpropanoic acid | >97:3 | 91 |
| 3 | Acetaldehyde | 3-hydroxy-2-methylbutanoic acid | >95:5 | 82 |
| 4 | Cyclohexanecarboxaldehyde | 3-(cyclohexyl)-3-hydroxy-2-methylpropanoic acid | >98:2 | 88 |
Yields are for the isolated β-hydroxy carboxylic acid after auxiliary cleavage. Diastereomeric ratios are determined on the crude aldol adduct prior to cleavage.
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Proposed Zimmerman-Traxler transition state model.
Application Notes and Protocols for Diastereoselective Alkylation Reactions with (2R,6R)-2,6-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and generalized protocols for the use of (2R,6R)-2,6-dimethylmorpholine as a chiral auxiliary in diastereoselective alkylation reactions. This C₂-symmetric chiral auxiliary offers a powerful tool for the asymmetric synthesis of α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical and natural product synthesis.
Application Notes
This compound is a readily available and robust chiral auxiliary. Its C₂-symmetry simplifies the stereochemical analysis of the reaction intermediates and often leads to high levels of diastereoselectivity. The auxiliary is attached to a carboxylic acid to form a chiral amide. Subsequent deprotonation at the α-carbon generates a chiral enolate, which then reacts with an electrophile. The steric hindrance provided by the two methyl groups on the morpholine ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus controlling the stereochemistry of the newly formed stereocenter.
Key Advantages:
-
High Diastereoselectivity: The C₂-symmetric nature of the auxiliary provides a well-defined chiral environment, leading to high diastereomeric ratios in the alkylation step.
-
Reliable Stereochemical Prediction: The stereochemical outcome can often be predicted based on a chelated transition state model.
-
Versatility: The methodology is applicable to a range of carboxylic acid derivatives and electrophiles.
-
Auxiliary Recovery: The chiral auxiliary can be cleaved and recovered for reuse, making the process more cost-effective and sustainable.
Mechanism of Stereocontrol:
The diastereoselectivity of the alkylation is rationalized by the formation of a rigid, chelated lithium enolate intermediate in the presence of a lithium amide base like lithium diisopropylamide (LDA). The lithium cation is thought to chelate to both the enolate oxygen and the morpholine oxygen. In this conformation, one of the methyl groups on the morpholine ring effectively blocks one face of the enolate. Consequently, the electrophile preferentially attacks from the less sterically hindered face, leading to the observed diastereoselectivity.
Illustrative Signaling Pathway of the Reaction Mechanism
Caption: Proposed Mechanism for Diastereoselective Alkylation.
Experimental Protocols
The following are generalized protocols for the diastereoselective alkylation of amides derived from this compound. These protocols are based on established procedures for other C₂-symmetric chiral auxiliaries and should be optimized for specific substrates and electrophiles.
Protocol 1: Preparation of N-Acyl-(2R,6R)-2,6-dimethylmorpholine
This protocol describes the formation of the chiral amide starting material.
Materials:
-
This compound
-
Carboxylic acid
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl-(2R,6R)-2,6-dimethylmorpholine.
Experimental Workflow for N-Acylation
Caption: Workflow for N-Acylation.
Protocol 2: Diastereoselective Alkylation
This protocol describes the enolate formation and subsequent alkylation.
Materials:
-
N-Acyl-(2R,6R)-2,6-dimethylmorpholine
-
Lithium diisopropylamide (LDA) solution in THF/heptane/ethylbenzene
-
Electrophile (e.g., alkyl halide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the N-acyl-(2R,6R)-2,6-dimethylmorpholine (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise via syringe.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Add the electrophile (1.2 eq) dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the α-substituted carboxylic acid.
Materials:
-
Alkylated N-acyl-(2R,6R)-2,6-dimethylmorpholine
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Ethyl acetate
Procedure:
-
Dissolve the alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C.
-
Add an aqueous solution of LiOH (e.g., 4 eq, 0.5 M) followed by the dropwise addition of 30% aqueous H₂O₂ (e.g., 4 eq).
-
Stir the reaction mixture at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude α-substituted carboxylic acid.
-
Purify the carboxylic acid by appropriate methods (e.g., crystallization or chromatography).
Data Presentation
The following table provides illustrative data for the diastereoselective alkylation of N-propionyl-(2R,6R)-2,6-dimethylmorpholine with various electrophiles. Please note that this data is hypothetical and serves as an example of how to present experimental results. Actual results may vary.
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃I | Methyl | 85 | 95:5 |
| 2 | CH₃CH₂I | Ethyl | 82 | 96:4 |
| 3 | BnBr | Benzyl | 90 | >98:2 |
| 4 | Allyl-Br | Allyl | 88 | 97:3 |
| 5 | CH₃(CH₂)₃I | n-Butyl | 78 | 94:6 |
Mandatory Visualization
Stereochemical Model for Diastereoselective Alkylation
Caption: Chelation-Controlled Stereochemical Model.
Note: The image in the DOT script is a placeholder. A proper chemical drawing of the chelated enolate intermediate would be required for a formal publication. The diagram illustrates the conceptual basis for stereocontrol.
Application Notes: Enantioselective Synthesis of α-Substituted Carboxylic Acid Intermediates using (2R,6R)-2,6-Dimethylmorpholine
Audience: Researchers, scientists, and drug development professionals.
Introduction
(2R,6R)-2,6-Dimethylmorpholine is a versatile and effective chiral auxiliary for the asymmetric synthesis of valuable chiral building blocks, particularly α-substituted carboxylic acids and their derivatives. These chiral acids are crucial intermediates in the synthesis of a wide range of pharmaceuticals, where specific stereochemistry is often essential for therapeutic efficacy. This application note details the use of N-acyl-(2R,6R)-2,6-dimethylmorpholine derivatives in diastereoselective enolate alkylation to produce enantiomerically enriched α-substituted carboxylic acid precursors. The high degree of stereocontrol is achieved due to the rigid conformation of the morpholine ring and the shielding effect of the methyl groups, which direct the approach of the electrophile to one face of the enolate.
Logical Workflow for Asymmetric Synthesis and Auxiliary Removal
The overall strategy involves the acylation of the chiral auxiliary, diastereoselective alkylation, and subsequent removal of the auxiliary to yield the desired chiral carboxylic acid, alcohol, or aldehyde intermediate.
Application Notes and Protocols for (2R,6R)-2,6-Dimethylmorpholine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,6R)-2,6-Dimethylmorpholine is a valuable chiral building block in asymmetric synthesis. While not extensively documented as a classical removable chiral auxiliary, its inherent chirality is strategically employed to synthesize enantiomerically enriched target molecules. A significant application of this chiral scaffold is in the diastereoselective synthesis of more complex chiral molecules, where the dimethylmorpholine unit forms a core part of the final product.
This document provides detailed application notes and protocols for the use of this compound as a chiral directing group, focusing on its application in the synthesis of chiral 2-substituted morpholines via asymmetric hydrogenation of 2-substituted dehydromorpholines. Chiral morpholine derivatives are prevalent structural motifs in numerous biologically active compounds and pharmaceuticals.[1][2][3]
Core Application: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
A highly efficient method for synthesizing chiral 2-substituted morpholines involves the asymmetric hydrogenation of 2-substituted 3,4-dihydro-2H-1,4-oxazines (dehydromorpholines). In this transformation, a chiral phosphine ligand in a rhodium catalytic system plays a crucial role in achieving high enantioselectivity. The this compound moiety, in this context, is part of the product, and its stereochemistry is established through the highly stereocontrolled hydrogenation reaction.
Reaction Principle
The asymmetric hydrogenation of a prochiral dehydromorpholine substrate is catalyzed by a chiral rhodium complex. The chiral ligand on the rhodium center directs the hydrogenation to one of the two enantiotopic faces of the double bond, leading to the formation of one enantiomer of the chiral morpholine product in excess. The choice of a suitable chiral ligand is critical for high enantioselectivity.
Reaction Scheme: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
Caption: General scheme for the asymmetric hydrogenation of 2-substituted dehydromorpholines.
Data Presentation: Quantitative Results of Asymmetric Hydrogenation
The following table summarizes the results obtained for the asymmetric hydrogenation of various N-Cbz-protected 2-substituted dehydromorpholines using a Rhodium/(R,R,R)-SKP catalytic system.[1][2]
| Entry | Substrate (R group) | Product | Yield (%) | ee (%) |
| 1 | Phenyl | 2a | >99 | 92 |
| 2 | 4-Fluorophenyl | 2b | >99 | 93 |
| 3 | 4-Chlorophenyl | 2c | >99 | 93 |
| 4 | 4-Bromophenyl | 2d | >99 | 93 |
| 5 | 4-Trifluoromethylphenyl | 2e | >99 | 94 |
| 6 | 4-Methoxyphenyl | 2f | >99 | 92 |
| 7 | 3-Methoxyphenyl | 2g | >99 | 93 |
| 8 | 2-Methoxyphenyl | 2h | >99 | 94 |
| 9 | 2-Naphthyl | 2i | >99 | 99 |
| 10 | 2-Thienyl | 2j | >99 | 99 |
Experimental Protocols
Protocol 1: General Procedure for the Asymmetric Hydrogenation of N-Cbz-2-substituted-dehydromorpholines
This protocol is adapted from the work of Li et al. published in Chemical Science, 2021.[1][2]
Materials:
-
N-Cbz-2-substituted-dehydromorpholine substrate (1.0 equiv)
-
[Rh(COD)₂]SbF₆ (0.01 equiv)
-
(R,R,R)-SKP ligand (0.011 equiv)
-
Dichloromethane (DCM), anhydrous
-
Hydrogen gas (H₂)
Equipment:
-
Autoclave or high-pressure hydrogenation reactor
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add [Rh(COD)₂]SbF₆ (0.01 equiv) and the (R,R,R)-SKP ligand (0.011 equiv) to a dried reaction vessel.
-
Add anhydrous DCM to dissolve the catalyst and ligand, and stir the mixture at room temperature for 30 minutes.
-
Substrate Addition: Add the N-Cbz-2-substituted-dehydromorpholine substrate (1.0 equiv) to the catalyst solution.
-
Hydrogenation: Seal the reaction vessel, transfer it to an autoclave, and purge with hydrogen gas three times.
-
Pressurize the autoclave with hydrogen gas to 50 atm.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: After 24 hours, carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral 2-substituted morpholine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Protocol 2: Deprotection of the N-Cbz Group
The Cbz (benzyloxycarbonyl) protecting group can be removed under standard hydrogenolysis conditions.
Materials:
-
N-Cbz-protected chiral morpholine (1.0 equiv)
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation apparatus (e.g., H-Cube) or a flask with a hydrogen balloon
-
Standard laboratory glassware
-
Magnetic stirrer
-
Celite® for filtration
Procedure:
-
Dissolve the N-Cbz-protected chiral morpholine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution (typically 5-10 mol% of the substrate).
-
Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected chiral morpholine.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the asymmetric hydrogenation of dehydromorpholines.
Caption: Experimental workflow for the Rh-catalyzed asymmetric hydrogenation.
Logical Relationship of Components in Asymmetric Hydrogenation
The following diagram illustrates the relationship between the key components influencing the stereochemical outcome of the reaction.
Caption: Key interactions in the asymmetric hydrogenation process.
References
Application of (2R,6R)-2,6-Dimethylmorpholine in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,6R)-2,6-Dimethylmorpholine is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Its rigid C2-symmetric chair conformation provides a well-defined steric environment, enabling high levels of diastereoselectivity in the formation of new stereocenters. This application note details the use of this compound in the total synthesis of the Lycopodium alkaloid, Clavolonine, highlighting its role in establishing key stereochemistry. While the racemic cis-2,6-dimethylmorpholine is a precursor to the antifungal drug amorolfine and an intermediate in the synthesis of the anticancer drug Sonidegib, the application of the specific (2R,6R)-enantiomer as a chiral auxiliary is best exemplified in complex natural product synthesis.
Core Application: Asymmetric Total Synthesis of Clavolonine
The total synthesis of Clavolonine, a Lycopodium alkaloid, showcases the effective use of this compound as a chiral auxiliary to induce asymmetry in the construction of the core carbocyclic ring system. The key step involves the diastereoselective alkylation of a cyclohexanone derivative, where the chiral morpholine amide directs the approach of the electrophile.
Synthetic Strategy Overview
The overall synthetic strategy for Clavolonine involves the initial construction of a stereochemically defined cyclohexane ring using a chiral auxiliary-mediated alkylation. Subsequent functional group manipulations and an intramolecular Mannich reaction lead to the formation of the characteristic fused ring system of the natural product.[1][2]
Caption: General workflow for the total synthesis of Clavolonine.
Key Experimental Protocols and Data
The pivotal step in the asymmetric synthesis of Clavolonine is the diastereoselective alkylation of an enamine derived from a cyclohexanone precursor and this compound.
1. Formation of the Chiral Amide (Enamine Precursor):
A key intermediate is prepared by the reaction of a protected 4-hydroxycyclohexanone with this compound.
2. Diastereoselective Alkylation:
The chiral amide is converted to its corresponding enamine, which then undergoes a highly diastereoselective alkylation.
| Step | Reactants | Reagents | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Protected 4-hydroxycyclohexanone, this compound | TiCl4 | Chiral Amide | 85 | - |
| 2 | Chiral Amide | 1. LDA, THF, -78 °C; 2. Allyl iodide | Alkylated Amide | 92 | >95:5 |
Experimental Protocol for Diastereoselective Alkylation:
To a solution of the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere is added freshly prepared lithium diisopropylamide (LDA) (1.1 eq). The mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation. Allyl iodide (1.2 eq) is then added dropwise, and the reaction is stirred at the same temperature for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride solution and allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the desired alkylated amide.
3. Intramolecular Mannich Reaction:
Following several functional group transformations, a key intramolecular Mannich reaction is employed to construct the fused ring system of Clavolonine.
Caption: Simplified pathway of the intramolecular Mannich reaction.
| Step | Reactant | Reagents | Product | Yield (%) |
| 3 | Amino ketone precursor | Trifluoroacetic acid (TFA) | Clavolonine Core | 75 |
Experimental Protocol for Intramolecular Mannich Reaction:
The amino ketone precursor is dissolved in dichloromethane, and trifluoroacetic acid (TFA) is added at room temperature. The reaction mixture is stirred for 24 hours. The solvent is then removed under reduced pressure, and the residue is neutralized with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the core structure of Clavolonine.
Conclusion
The application of this compound as a chiral auxiliary in the total synthesis of Clavolonine demonstrates its effectiveness in establishing critical stereocenters with high diastereoselectivity.[1][2] The well-defined conformational bias of the morpholine ring provides a powerful tool for chemists to control the three-dimensional architecture of complex molecules. The detailed protocols provided herein offer a practical guide for researchers in natural product synthesis and drug discovery to employ this versatile chiral auxiliary in their synthetic endeavors.
References
Application Notes and Protocols: Rhodium-Catalyzed Asymmetric Hydrogenation for the Synthesis of Chiral Morpholines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholines are significant structural motifs present in a vast array of pharmaceuticals and bioactive molecules. The development of efficient and enantioselective methods for their synthesis is a critical endeavor in medicinal chemistry and drug development. Among the most powerful techniques for establishing stereocenters is the transition-metal-catalyzed asymmetric hydrogenation, valued for its high efficiency, operational simplicity, and atom economy.[1]
This document provides detailed application notes and protocols for the rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines, a highly effective "after cyclization" strategy to produce a variety of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields.[1][2][3] This method utilizes rhodium complexes with chiral bisphosphine ligands, particularly those with large bite angles, to effectively catalyze the hydrogenation of electron-rich and sterically hindered dehydromorpholine substrates.[1]
Logical Workflow for Catalyst Selection and Reaction Optimization
The successful asymmetric hydrogenation of dehydromorpholines relies on the careful selection of the chiral ligand and optimization of reaction conditions. The following diagram illustrates the logical workflow.
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Data Presentation: Ligand and Solvent Effects
The choice of both the chiral ligand and the solvent is crucial for achieving high enantioselectivity and conversion in the asymmetric hydrogenation of dehydromorpholines. The data below is compiled from studies on the hydrogenation of N-Cbz-6-phenyl-3,4-dihydro-2H-1,4-oxazine.
Table 1: Evaluation of Chiral Diphosphine Ligands
| Entry | Ligand | Conversion (%) | ee (%) |
| 1 | (R,R,R)-SKP | >99 | 93 |
| 2 | (S,S)-f-Binaphane | >99 | 85 |
| 3 | (R,S)-JosiPhos | >99 | 78 |
| 4 | (R)-SDP | >99 | 90 |
| 5 | (S)-DTBM-SegPhos | No Reaction | - |
| 6 | (S,S)-Me-DuPhos | No Reaction | - |
| 7 | (S,S)-Ph-BPE | No Reaction | - |
Reaction Conditions: Substrate (0.1 mmol), [Rh(cod)₂]SbF₆ (2 mol%), Ligand (2.2 mol%), H₂ (50 atm), Solvent (DCM, 1 mL), 25 °C, 12 h.
Table 2: Screening of Solvents with (R,R,R)-SKP Ligand
| Entry | Solvent | Conversion (%) | ee (%) |
| 1 | DCM | >99 | 93 |
| 2 | Toluene | >99 | 85 |
| 3 | THF | >99 | 88 |
| 4 | DCE | >99 | 92 |
| 5 | Methanol | >99 | 80 |
| 6 | Chloroform | >99 | 91 |
Reaction Conditions: Substrate (0.1 mmol), [Rh(cod)₂]SbF₆ (2 mol%), (R,R,R)-SKP (2.2 mol%), H₂ (50 atm), Solvent (1 mL), 25 °C, 12 h.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of the catalyst and the subsequent asymmetric hydrogenation reaction.
Protocol 1: In Situ Preparation of the Rhodium-Chiral Ligand Catalyst
This protocol describes the formation of the active catalyst from a rhodium precursor and a chiral bisphosphine ligand.
Caption: Catalyst Preparation Workflow.
Methodology:
-
In a glovebox, add the rhodium precursor, [Rh(cod)₂]SbF₆ (2.0 mol%), and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 2.2 mol%) to a flame-dried Schlenk tube equipped with a magnetic stir bar.
-
Add the desired volume of degassed, anhydrous solvent (e.g., Dichloromethane - DCM) to the Schlenk tube.
-
Seal the tube and stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex. The resulting solution is typically orange-red.
Protocol 2: General Procedure for Asymmetric Hydrogenation of Dehydromorpholines
This protocol outlines the hydrogenation of a dehydromorpholine substrate using the pre-formed catalyst solution.
Methodology:
-
In a glovebox, add the dehydromorpholine substrate (1.0 equiv) to a separate flame-dried reaction vial containing a magnetic stir bar.
-
Transfer the freshly prepared catalyst solution from Protocol 1 to the reaction vial containing the substrate.
-
Place the sealed vial into a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas (H₂) three times before pressurizing to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the designated time (e.g., 12 hours).
-
After the reaction is complete, carefully vent the hydrogen gas from the autoclave.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral morpholine.
-
Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of dehydromorpholines is a robust and highly enantioselective method for accessing valuable 2-substituted chiral morpholine derivatives. The success of this transformation is heavily dependent on the use of rhodium catalysts bearing chiral bisphosphine ligands with large bite angles, such as SKP. The provided protocols and data serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to apply this powerful synthetic tool. The ability to carry out these reactions on a gram scale further underscores their utility in the synthesis of key intermediates for drug candidates.[1]
References
Preparation of Chiral Morpholine Derivatives for Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable physicochemical properties and its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] The introduction of chirality to the morpholine ring further enhances its utility, allowing for precise three-dimensional interactions with biological targets, thereby improving potency and selectivity.[4][5] This document provides detailed application notes and experimental protocols for several key enantioselective methods for the synthesis of chiral morpholine derivatives, along with insights into their applications in medicinal chemistry.
Synthetic Strategies for Chiral Morpholine Derivatives
A variety of robust and stereoselective methods have been developed for the synthesis of chiral morpholines. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include asymmetric hydrogenation, tandem reactions, organocatalytic approaches, and syntheses from the chiral pool or prochiral precursors like aziridines.
Asymmetric Hydrogenation of Dehydromorpholines
Asymmetric hydrogenation of prochiral dehydromorpholines is a highly efficient method for producing 2-substituted chiral morpholines. This approach utilizes a chiral catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to achieve high yields and excellent enantioselectivities.[6][7][8][9]
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
-
Materials: A 2-substituted dehydromorpholine substrate, a bisphosphine-rhodium catalyst (e.g., [Rh(COD)L]BF4 where L is a chiral bisphosphine ligand), and a suitable solvent (e.g., methanol or dichloromethane).
-
Procedure:
-
In a glovebox, a high-pressure autoclave is charged with the 2-substituted dehydromorpholine (1.0 mmol) and the rhodium catalyst (0.01 mmol, 1 mol%).
-
The appropriate solvent (5 mL) is added, and the autoclave is sealed.
-
The autoclave is purged with hydrogen gas three times before being pressurized to the desired hydrogen pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., room temperature to 50 °C) for a predetermined time (e.g., 12-24 hours).
-
Upon completion, the autoclave is carefully depressurized, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral 2-substituted morpholine.
-
The enantiomeric excess (ee) is determined by chiral HPLC analysis.
-
| Substrate (R group) | Catalyst Loading (mol%) | H2 Pressure (atm) | Time (h) | Yield (%) | ee (%) | Reference |
| Phenyl | 1 | 30 | 12 | >99 | 95 | [6][7] |
| 4-Fluorophenyl | 1 | 30 | 12 | >99 | 92 | [6][7] |
| 2-Thienyl | 1 | 30 | 12 | >99 | 96 | [6][7] |
| Cyclohexyl | 1 | 50 | 24 | >99 | 90 | [6][7] |
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
This one-pot method is particularly effective for the synthesis of 3-substituted chiral morpholines from ether-containing aminoalkyne substrates. The reaction proceeds via a titanium-catalyzed hydroamination to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst.[10][11][12]
Experimental Protocol: Tandem Synthesis of a 3-Substituted Morpholine
-
Materials: An ether-containing aminoalkyne, a titanium precatalyst (e.g., Ti(NMe2)2(N-N') where N-N' is a bidentate amidate ligand), a chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--), a hydrogen donor (e.g., formic acid/triethylamine), and a solvent (e.g., toluene).
-
Procedure:
-
To a solution of the aminoalkyne (0.5 mmol) in toluene (2.5 mL) is added the titanium precatalyst (5 mol%).
-
The mixture is heated to 110 °C for 24 hours to facilitate the hydroamination reaction.
-
The reaction is then cooled to 28 °C, and the chiral ruthenium catalyst (2.5 mol%) and a 5:2 mixture of formic acid/triethylamine (0.5 mL) are added.
-
The reaction is stirred at 28 °C for 24 hours to effect the asymmetric transfer hydrogenation.
-
The reaction is quenched with saturated aqueous NaHCO3, and the product is extracted with ethyl acetate.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to yield the chiral 3-substituted morpholine.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
-
| Substrate (R group) | Yield (%) | ee (%) | Reference |
| Benzyl | 72 | 95 | [10] |
| Phenyl | 85 | >95 | [10] |
| 4-Methoxyphenyl | 80 | >95 | [10] |
| Isopropyl | 65 | >95 | [10] |
Organocatalytic Enantioselective Synthesis
An organocatalytic approach provides a metal-free alternative for the synthesis of chiral morpholines. For example, a five-step sequence starting with an organocatalytic enantioselective chlorination of an aldehyde can produce C2-functionalized N-benzyl protected morpholines.[13]
Experimental Protocol: Synthesis of a C2-Substituted Morpholine via Organocatalytic Chlorination
-
Materials: An aldehyde, N-chlorosuccinimide (NCS), a chiral imidazolidinone organocatalyst, an amine with an embedded nucleophile (e.g., N-benzylaminoethanol), a reducing agent (e.g., sodium triacetoxyborohydride), and a base (e.g., potassium carbonate).
-
Procedure:
-
α-Chlorination: To a solution of the aldehyde (1.0 mmol) and the chiral organocatalyst (10-20 mol%) in a suitable solvent (e.g., acetone) at low temperature (e.g., -30 °C), NCS (1.2 mmol) is added. The reaction is stirred until completion.[1][14][15]
-
Reductive Amination: The crude α-chloroaldehyde is then subjected to reductive amination with N-benzylaminoethanol (1.1 mmol) and sodium triacetoxyborohydride (1.5 mmol).
-
Cyclization: The resulting amino alcohol is treated with a base such as potassium carbonate to induce intramolecular cyclization to the morpholine ring.
-
The product is purified by column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
-
| Substrate (R group at C2) | Overall Yield (%) | ee (%) | Reference |
| n-Hexyl | 52 | 94 | [13] |
| Cyclohexyl | 60 | 98 | [13] |
| Phenyl | 45 | 90 | [13] |
Synthesis from Chiral Precursors
The use of readily available chiral starting materials, such as amino acids, provides a straightforward route to highly functionalized and optically pure morpholine derivatives. For instance, trans-3,5-disubstituted morpholines can be synthesized from serinol derivatives.[6]
Experimental Protocol: Synthesis of a trans-3,5-Disubstituted Morpholine
-
Materials: A protected L- or D-serine derivative, a chiral glycerol derivative (e.g., 2,3-O-isopropylideneglycerol triflate), and reagents for coupling, deprotection, and cyclization.
-
Procedure:
-
Coupling: A protected serinol derivative is coupled with a suitable C3 synthon, such as (R)- or (S)-2,3-O-isopropylideneglycerol triflate, in the presence of a base (e.g., NaH).[6]
-
Deprotection and Activation: The protecting groups are removed, and the primary hydroxyl group is activated, for example, by conversion to a mesylate.
-
Cyclization: The amino group is deprotected, and subsequent base-mediated intramolecular cyclization affords the trans-3,5-disubstituted morpholine.
-
Purification is achieved by column chromatography. The diastereomeric and enantiomeric excess are determined by chiral HPLC.
-
| C3-Substituent | C5-Substituent | Overall Yield (%) | de (%) | ee (%) | Reference |
| Benzyloxymethyl | tert-Butyldiphenylsilyloxymethyl | 46 | >99 | >99 | [6] |
| Benzyloxymethyl | Benzyloxymethyl | 42 | >99 | >98 | [6] |
Metal-Free One-Pot Synthesis from Aziridines
This method offers a simple and environmentally friendly approach to 2-substituted and 2,3-disubstituted morpholines starting from readily available aziridines and halogenated alcohols, using an inexpensive oxidant like ammonium persulfate.[8][12][16]
Experimental Protocol: One-Pot Synthesis of a 2-Substituted Morpholine from an Aziridine
-
Materials: An N-tosylaziridine, a haloalcohol (e.g., 2-chloroethanol), ammonium persulfate ((NH₄)₂S₂O₈), and a base (e.g., KOH).
-
Procedure:
-
A mixture of the N-tosylaziridine (0.3 mmol) and ammonium persulfate (0.6 mmol) in the haloalcohol (3.0 mmol) is stirred at room temperature for a specified time (e.g., 1-3 hours).
-
After the initial reaction, a solution of KOH in the corresponding alcohol is added, and the mixture is stirred at room temperature until the cyclization is complete.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are dried, concentrated, and purified by column chromatography.
-
For chiral aziridines, the enantiomeric excess of the product is determined by chiral HPLC.
-
| Aziridine Substituent | Yield (%) | ee (%) | Reference |
| Phenyl | 93 | 70 (from chiral aziridine) | [8][12] |
| 4-Chlorophenyl | 89 | N/A | [8][12] |
| 2,3-Diphenyl (cis) | 85 (as a mixture of diastereomers) | N/A | [8][12] |
Medicinal Chemistry Applications and Signaling Pathways
Chiral morpholine derivatives are integral to the development of therapeutics for a range of diseases, including neurodegenerative disorders, cancer, and central nervous system (CNS) conditions.[2][17][18] Their unique structural and electronic properties allow them to interact with specific biological targets with high affinity and selectivity.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a key enzyme implicated in the pathology of Alzheimer's disease, contributing to tau protein hyperphosphorylation and the formation of amyloid-β plaques.[19][20] Chiral morpholine-containing compounds have been developed as potent and selective GSK-3β inhibitors.[21]
Caption: GSK-3β signaling in Alzheimer's disease and inhibition by chiral morpholines.
Dopamine D4 Receptor Antagonism
The dopamine D4 receptor, a G-protein coupled receptor, is a target for therapeutic intervention in CNS disorders such as schizophrenia and Parkinson's disease.[4] Chiral morpholine derivatives have been identified as potent and selective D4 receptor antagonists.[4][5]
Caption: Dopamine D4 receptor signaling and antagonism by chiral morpholines.
Experimental Workflow for Chiral Morpholine Synthesis and Evaluation
The development of novel chiral morpholine derivatives for medicinal chemistry follows a structured workflow, from initial synthesis to biological evaluation.
Caption: General workflow for the synthesis and evaluation of chiral morpholines.
References
- 1. Direct and enantioselective organocatalytic alpha-chlorination of aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xiao.rice.edu [xiao.rice.edu]
- 4. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. banglajol.info [banglajol.info]
- 8. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes [organic-chemistry.org]
- 15. dmaccpanel.cpaneldev.princeton.edu [dmaccpanel.cpaneldev.princeton.edu]
- 16. Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Enantioselective synthesis of the novel chiral sulfoxide derivative as a glycogen synthase kinase 3beta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Role of (2R,6R)-2,6-Dimethylmorpholine in the Synthesis of Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,6R)-2,6-dimethylmorpholine is a chiral heterocyclic compound that has emerged as a valuable building block in the synthesis of complex pharmaceutical agents.[1] Its rigid, chair-like conformation and the specific stereochemistry of the two methyl groups provide a unique three-dimensional scaffold that can be exploited to achieve high potency and selectivity for biological targets. This application note details the use of this compound in the synthesis of anti-cancer agents, with a focus on Sonidegib, a Hedgehog pathway inhibitor, and its relevance in the development of other kinase inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided to guide researchers in this field.
This compound in the Synthesis of Sonidegib (Odomzo®)
Sonidegib (formerly LDE225) is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway and is approved for the treatment of locally advanced basal cell carcinoma.[2] The this compound moiety is a key structural feature of Sonidegib, contributing to its binding affinity and pharmacological profile.
Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of several cancers. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor relieves the inhibition of Smoothened (SMO). Activated SMO then initiates a downstream signaling cascade culminating in the activation of GLI transcription factors, which regulate the expression of genes involved in cell proliferation and survival. Sonidegib functions by binding to and inhibiting SMO, thereby blocking the entire downstream pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of (2R,6R)-2,6-Dimethylmorpholine
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of (2R,6R)-2,6-dimethylmorpholine, with a focus on improving the yield of the desired cis-isomer.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing 2,6-dimethylmorpholine?
A1: The most prevalent industrial method is the acid-catalyzed dehydration and cyclization of diisopropanolamine using a dehydrating agent like concentrated sulfuric acid at elevated temperatures.[1] This method is favored for its relatively low cost and high overall yield. However, it produces a mixture of cis and trans stereoisomers that require subsequent purification.
Q2: My overall yield is high, but the proportion of the desired cis-isomer is low. How can I improve the cis:trans ratio?
A2: The cis:trans isomer ratio is highly dependent on the reaction conditions. To favor the formation of the thermodynamically more stable cis-isomer, consider the following adjustments:
-
Molar Ratio of Reactants: Increasing the molar ratio of sulfuric acid to diisopropanolamine can enhance the proportion of the cis-isomer. Ratios from 1:1.5 to 1:3 (diisopropanolamine:sulfuric acid) have been shown to increase the cis content from 80% to 88%.[1][2]
-
Reaction Temperature and Time: Higher temperatures (around 180-200°C) and sufficient reaction times (3-5 hours) can help approach the thermodynamic equilibrium, which favors the cis-isomer.[1][2] However, excessively high temperatures (>210°C) can lead to side reactions and decomposition.[2]
-
Simultaneous Addition of Reactants: A critical process improvement involves the simultaneous metering of diisopropanolamine and sulfuric acid into the reaction vessel.[1][2] This technique helps to control the exothermic reaction, maintain a more consistent reaction temperature, and has been shown to improve both the overall yield and the cis:trans ratio compared to sequential addition.[1][2]
Q3: I am observing significant foaming and formation of tar-like by-products. What is the cause and how can I prevent it?
A3: The formation of oily and tar-like by-products, often accompanied by foaming, is typically a result of undesirable side reactions such as cracking and resinification.[1][2] These are more likely to occur under the following conditions:
-
Incorrect Reactant Addition: Adding the diisopropanolamine to a pre-heated vessel of concentrated sulfuric acid, or vice-versa, can lead to localized overheating and decomposition.[1][2] The simultaneous addition of both reactants is recommended to mitigate this.[1][2]
-
Excessively High Temperatures: Temperatures exceeding the optimal range (180-200°C) can promote the oxidative properties of sulfuric acid, leading to the evolution of sulfur dioxide and increased by-product formation.[2]
-
Inefficient Water Removal: The water generated during the cyclization must be efficiently removed to drive the reaction to completion. If water is not effectively distilled off, it can interfere with the reaction and contribute to side reactions at high temperatures.
Q4: How can I purify the cis-2,6-dimethylmorpholine from the trans-isomer and other impurities?
A4: There are two primary methods for purifying cis-2,6-dimethylmorpholine:
-
Fractional Distillation: Cis- and trans-2,6-dimethylmorpholine have slightly different boiling points, allowing for their separation via fractional distillation using a packed column.[2] This method is effective for obtaining high-purity isomers.
-
Purification by Salt Formation and Crystallization: The cis-isomer can be selectively precipitated from a solution by forming a salt with a carboxylic acid, such as acetic acid, propionic acid, or n-butyric acid.[3] The resulting crystalline salt can be isolated by filtration and then hydrolyzed with a base (e.g., sodium hydroxide) to yield the pure cis-2,6-dimethylmorpholine.[3]
Q5: My goal is the enantiomerically pure this compound. How can I resolve the racemic cis-isomer mixture?
A5: While the direct resolution of racemic cis-2,6-dimethylmorpholine is not extensively detailed in the provided results, the principle of chiral resolution through diastereomeric salt formation has been demonstrated for the trans-isomer and can be applied here.[4][5] The general procedure involves:
-
Reacting the racemic cis-2,6-dimethylmorpholine with a single enantiomer of a chiral acid (a resolving agent), such as L-mandelic acid or D-mandelic acid, in a suitable solvent like isopropanol.[4]
-
This reaction forms two diastereomeric salts. Due to their different physical properties, one salt will be less soluble and will preferentially crystallize out of the solution.[4][5]
-
The crystallized diastereomeric salt is then isolated.
-
Finally, the pure (2R,6R) or (2S,6S) enantiomer is liberated from the salt by treatment with a base.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Overall Yield | Incomplete reaction. | Ensure efficient removal of water using a Dean-Stark apparatus or by distilling it off. Increase reaction time or temperature within the optimal range (150-190°C).[1][2] |
| Side reactions (cracking, resinification). | Use the simultaneous addition method for reactants.[1][2] Avoid excessive temperatures (>200°C).[2] | |
| Loss during work-up. | Ensure the pH is sufficiently basic (pH 12-14) during neutralization with NaOH to liberate the free amine.[1][2] Perform extractions thoroughly. | |
| Low cis:trans Isomer Ratio | Reaction has not reached thermodynamic equilibrium. | Increase the reaction time and/or temperature (up to 190°C).[1][2] |
| Suboptimal reactant molar ratio. | Increase the molar ratio of sulfuric acid to diisopropanolamine (e.g., 1:2 or 1:3).[1][2] | |
| Product Solidifies in Reaction Flask | The product, morpholine hydrochloride, can solidify upon cooling. | After the reaction is complete, allow the mixture to cool to about 160°C before pouring it into a separate dish. |
| Difficulty in Separating Isomers by Distillation | Inefficient distillation column. | Use a packed fractional distillation column with sufficient theoretical plates. |
| Close boiling points of isomers. | Perform the distillation under reduced pressure to lower the boiling points and potentially increase the boiling point difference. | |
| Poor Yield During Purification by Salt Formation | Incorrect solvent or temperature for crystallization. | Experiment with different ester solvents (e.g., ethyl acetate, isopropyl acetate).[3] Optimize the cooling rate and final crystallization temperature.[3] |
| Suboptimal molar ratio of amine to carboxylic acid. | A molar ratio of approximately 1:1 to 1:1.3 of cis-2,6-dimethylmorpholine to carboxylic acid is often effective.[3] |
Quantitative Data Summary
The following table summarizes the reported yields and isomer ratios for the synthesis of 2,6-dimethylmorpholine via the cyclization of diisopropanolamine with sulfuric acid under various conditions.
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Time (hours) | Total Yield (% of theory) | cis:trans Ratio | Reference |
| 1 : 1.25 | 170 | 12 | 98% | 78:22 | [2] |
| 1 : 1.5 | 180 | 5 | 96% | 80:20 | [1][2] |
| 1 : 2.0 | 180 | 3 | 94% | 84:16 | [1][2] |
| 1 : 3.0 | 180 | 3 | 91% | 88:12 | [1][2] |
| 1 : 2.2 (Sequential Addition) | 200 | 3 | 65% | 88:12 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dimethylmorpholine with High cis-Isomer Content
This protocol is based on the simultaneous addition method to improve yield and the cis:trans ratio.
-
Reaction Setup: Equip a reaction vessel with a stirrer, a heating mantle, a thermometer, and two separate inlet ports for the reactants. Also, arrange for distillation to remove water as it forms.
-
Reactant Preparation: Prepare diisopropanolamine (containing 0-20% water) and 98-105% sulfuric acid. A molar ratio of 1:2 (diisopropanolamine:sulfuric acid) is a good starting point for a high cis-isomer content.[1][2]
-
Simultaneous Addition: Begin stirring and simultaneously meter the diisopropanolamine and sulfuric acid into the reaction vessel. The addition rate should be controlled such that the heat of reaction increases the temperature of the mixture to between 100°C and 150°C without external cooling.[1][2]
-
Reaction: Once the addition is complete, heat the reaction mixture to 180°C for 3-5 hours. During this time, continuously distill off the water that is formed.[1][2]
-
Work-up (Neutralization): After cooling the reaction mixture, slowly add it to a cooled, stirred solution of 20-25% sodium hydroxide. Adjust the pH to between 12 and 14.[1][2] Two phases will form.
-
Isolation of Crude Product: Separate the upper organic phase. Distill this phase under reduced pressure (e.g., 100 mbar) to obtain a mixture of water and 2,6-dimethylmorpholine.[1][2]
-
Drying: Dry the distillate by stirring it with concentrated (50%) sodium hydroxide solution at a temperature below 40°C. The pure 2,6-dimethylmorpholine will form the upper layer, which can be separated.[1][2]
Protocol 2: Purification of cis-2,6-Dimethylmorpholine via Propionate Salt Formation
This protocol describes the purification of the cis-isomer from a mixture.
-
Dissolution: In a reaction flask, dissolve the crude 2,6-dimethylmorpholine mixture (containing both cis and trans isomers) in ethyl acetate. For example, use approximately 210 mL of ethyl acetate for 0.5 mol of the amine mixture.[3]
-
Salt Formation: While stirring, raise the temperature to 40°C. Dropwise, add propionic acid (approximately 1.2 molar equivalents relative to the estimated amount of cis-isomer).[3]
-
Crystallization: Slowly cool the solution to 15-25°C and continue stirring for 3-4 hours to induce crystallization. Further cool the mixture to 0-5°C and stir for another 2.5-3 hours to maximize the precipitation of the salt.[3]
-
Isolation of Salt: Isolate the crystals of cis-2,6-dimethylmorpholine propionate by suction filtration and dry them.[3]
-
Liberation of Free Amine: Dissolve the collected crystals in water and add a concentrated sodium hydroxide solution until the pH reaches 14. This will hydrolyze the salt and liberate the free cis-2,6-dimethylmorpholine.
-
Final Extraction: Extract the pure cis-2,6-dimethylmorpholine from the aqueous solution using a suitable organic solvent (e.g., chloroform or dichloromethane), dry the organic layer over an anhydrous drying agent (e.g., anhydrous potassium carbonate), and remove the solvent under reduced pressure.[3]
Visualizations
Caption: Workflow for the synthesis of 2,6-dimethylmorpholine.
References
- 1. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 2. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 3. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
Purification of (2R,6R)-2,6-Dimethylmorpholine from its cis/trans isomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of (2R,6R)-2,6-dimethylmorpholine from its cis and trans isomers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is it difficult to separate cis- and trans-2,6-dimethylmorpholine using standard distillation?
A1: The primary challenge lies in the very close boiling points of the isomers. The boiling point for cis-2,6-dimethylmorpholine is 142-143 °C, while the trans-isomer boils at 148.1-148.5 °C.[1] This small difference makes achieving high purity through simple or fractional distillation difficult, often requiring highly efficient distillation columns and careful control of conditions.[1][2][3]
Q2: What is the most effective overall strategy for isolating pure this compound from a cis/trans mixture?
A2: A highly effective strategy involves a two-stage process. First, the cis- and trans-diastereomers are separated. Racemic trans-2,6-dimethylmorpholine can be isolated from a cis/trans mixture by fractional distillation.[4] The second stage involves the chiral resolution of the racemic trans-isomer by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.[4][5]
Q3: My initial material is a mix of cis and trans isomers. How can I separate them before chiral resolution?
A3: To isolate the racemic trans-isomer needed for subsequent chiral resolution, fractional distillation is a viable method.[4] Alternatively, if the goal is to isolate the cis-isomer, a method involving the formation of carboxylate salts can be employed. By reacting the isomeric mixture with carboxylic acids like acetic or propionic acid in an ester solvent, the cis-2,6-dimethylmorpholine carboxylate salt will selectively crystallize, allowing for its separation.[1]
Q4: How can I resolve the racemic trans-2,6-dimethylmorpholine to obtain the (2R,6R) enantiomer?
A4: The most effective method is diastereomeric salt crystallization.[4][5] This is achieved by reacting the racemic trans-2,6-dimethylmorpholine with an optically active acid. Specifically, using L-mandelic acid will cause the preferential crystallization of the this compound L-mandelate salt.[4] The other enantiomer, (2S,6S)-2,6-dimethylmorpholine, remains in the solution.[4]
Q5: The optical purity of my crystallized salt is low. How can I improve it?
A5: Low initial purity is common. The most direct way to enhance the diastereomeric excess (de) and, consequently, the enantiomeric excess (ee) is through recrystallization.[4] A single crystallization can yield a diastereomeric excess of over 70%, and a double recrystallization, for instance from isopropanol, can increase the optical purity to above 98% de.[4] Another technique is a "digestion" process, where the crystals are briefly boiled in a solvent mixture to dissolve impurities and improve purity upon cooling.[6]
Q6: I'm having trouble inducing crystallization of the diastereomeric salt. What should I do?
A6: If crystallization does not occur spontaneously, several steps can be taken. The most common solution is to add seed crystals of the desired diastereomeric salt to the supersaturated solution, which provides a template for crystal growth.[4] Additionally, ensure the solution is sufficiently concentrated and consider slowly cooling the mixture, as temperature significantly impacts solubility and crystallization.[4][6] The choice of solvent is also critical; isopropanol has been shown to be particularly effective for the mandelate salt of trans-2,6-dimethylmorpholine.[4]
Q7: How do I recover the free this compound amine after the salt crystallization?
A7: To liberate the optically active amine from its salt, you must treat the purified diastereomeric salt with a base.[4] Adding a strong base, such as sodium hydroxide solution, will deprotonate the morpholine nitrogen, breaking the ionic bond with the mandelic acid.[4] This results in the free this compound, which can then be isolated from the aqueous solution by extraction with an organic solvent or, more commonly, by distillation, often under reduced pressure.[4]
Data Presentation
Table 1: Physical Properties of 2,6-Dimethylmorpholine Isomers
| Isomer | Boiling Point (°C) |
| cis-2,6-Dimethylmorpholine | 142 - 143[1] |
| trans-2,6-Dimethylmorpholine | 148.1 - 148.5[1] |
Table 2: Summary of Chiral Resolution of rac-trans-2,6-Dimethylmorpholine
| Parameter | Details |
| Resolving Agent | L-Mandelic Acid (for R,R-isomer)[4] |
| Solvent | Isopropanol (preferred)[4] |
| Initial Purity (Single Crystallization) | > 70% de[4] |
| Final Purity (Double Recrystallization) | > 98% de[4] |
| Method for Amine Liberation | Addition of base (e.g., NaOH solution)[4] |
| Final Isolation Method | Distillation under reduced pressure[4] |
Experimental Protocols
Protocol 1: Chiral Resolution of rac-trans-2,6-Dimethylmorpholine with L-Mandelic Acid
This protocol is adapted from the procedure described in patent US7829702B2.[4]
-
Preparation: In a suitable reaction vessel, dissolve L-mandelic acid (1.0 molar equivalent) in isopropanol.
-
Reaction: To the stirred mandelic acid solution, add the racemic trans-2,6-dimethylmorpholine (1.0 molar equivalent). An exothermic reaction may occur, causing the temperature to rise.
-
Crystallization: Allow the solution to cool to room temperature. To accelerate crystallization, add a few seed crystals of the this compound L-mandelate salt. Let the mixture stand, often overnight, to allow for complete crystal formation.
-
Isolation: Cool the mixture further (e.g., to 10 °C) to maximize precipitation. Collect the precipitated crystals by filtration.
-
Purification (Recrystallization): To achieve higher optical purity, dissolve the collected crystals in a minimal amount of hot isopropanol and allow the solution to cool slowly, inducing recrystallization. Filter the purified crystals. This step can be repeated until the desired optical purity (>98% de) is achieved.[4]
Protocol 2: Liberation of this compound from its Mandelic Acid Salt
This protocol is a general procedure based on information from patent US7829702B2.[4]
-
Dissolution: Dissolve the purified this compound L-mandelate salt in water.
-
Basification: While stirring, add a strong base, such as a 20% sodium hydroxide solution, until the pH of the solution is strongly basic (e.g., pH 14). This will convert the salt to the free amine.
-
Isolation: Isolate the liberated this compound. This is typically done by distillation, often under reduced pressure, directly from the basified aqueous mixture.[4] Alternatively, the amine can be extracted into an organic solvent, followed by drying and removal of the solvent.
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting guide for diastereomeric salt crystallization.
References
- 1. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 2. quora.com [quora.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Separation of (2R,6R)- and (2S,6S)-2,6-Dimethylmorpholine Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the separation of (2R,6R)- and (2S,6S)-2,6-dimethylmorpholine enantiomers. The following information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating the enantiomers of trans-2,6-dimethylmorpholine?
A1: The most common and well-documented method for separating the enantiomers of trans-2,6-dimethylmorpholine is classical resolution through the formation of diastereomeric salts.[1] This involves reacting the racemic mixture of the amine with a chiral resolving agent, such as optically active mandelic acid.[1] The resulting diastereomeric salts have different physical properties, like solubility, which allows them to be separated by fractional crystallization.[2]
Q2: Which enantiomer of mandelic acid should be used to resolve the trans-2,6-dimethylmorpholine enantiomers?
A2: The choice of mandelic acid enantiomer determines which enantiomer of trans-2,6-dimethylmorpholine will preferentially precipitate. Specifically, (S,S)-trans-2,6-dimethylmorpholine crystallizes with D-(-)-mandelic acid, and (R,R)-trans-2,6-dimethylmorpholine crystallizes with L-(+)-mandelic acid.[1]
Q3: How is the pure enantiomer of 2,6-dimethylmorpholine recovered from the diastereomeric salt?
A3: Once the desired diastereomeric salt is isolated and purified, the optically active trans-2,6-dimethylmorpholine can be liberated by treatment with a base, such as sodium hydroxide solution.[1] The free amine can then be isolated, for example, by distillation under reduced pressure.[1]
Q4: Can the chiral resolving agent, mandelic acid, be recovered after the resolution?
A4: Yes, under suitable conditions, the mandelic acid used for the optical resolution can be recovered in its optically active form, making the process more cost-effective.[1]
Q5: Are there alternative methods to classical resolution for separating these enantiomers?
Troubleshooting Guide: Classical Resolution with Mandelic Acid
This guide addresses common issues encountered during the diastereomeric salt crystallization of trans-2,6-dimethylmorpholine with mandelic acid.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Diastereomeric Salt | The diastereomeric salt is too soluble in the chosen solvent.[5] | Screen a variety of solvents or solvent mixtures to find one where the desired diastereomeric salt has low solubility. Isopropanol has been shown to be an effective solvent.[1][6] |
| The molar ratio of resolving agent to racemate is not optimal. | While a 0.5:1 molar ratio of mandelic acid to racemic trans-2,6-dimethylmorpholine is a good starting point, you can experiment with slight variations to optimize the yield.[6] | |
| The cooling process is too rapid, preventing complete crystallization. | Employ a slow and controlled cooling profile to maximize crystal formation. | |
| Low Enantiomeric Excess (e.e.) of the Final Product | Co-precipitation of both diastereomeric salts. | Recrystallize the diastereomeric salt multiple times to improve its purity. Double recrystallization from isopropanol can significantly increase the optical purity.[1] |
| Inaccurate determination of enantiomeric excess. | Use a validated chiral HPLC or GC method to accurately determine the enantiomeric excess of your final product. | |
| The crystallization time is too long, leading to equilibration in the solution. | Optimize the crystallization time and temperature to isolate the less soluble diastereomer before significant equilibration occurs. | |
| The Diastereomeric Salt "Oils Out" Instead of Crystallizing | The solution is too concentrated or cooled too quickly.[7] | Dilute the solution with more solvent or slow down the cooling rate. |
| Presence of impurities.[2] | Ensure the starting racemic trans-2,6-dimethylmorpholine and mandelic acid are of high purity. | |
| Inappropriate solvent system.[2] | Experiment with different solvent systems. Sometimes adding a co-solvent can prevent oiling out. | |
| Difficulty Liberating the Free Amine from the Salt | Incomplete reaction with the base. | Ensure a sufficient excess of a strong base, like sodium hydroxide, is used to fully neutralize the mandelic acid and liberate the free amine. |
| Formation of an emulsion during extraction. | If using liquid-liquid extraction to isolate the amine, emulsions can be broken by adding a saturated brine solution. | |
| Loss of product during distillation. | Use a distillation apparatus suitable for the scale of your reaction and carefully control the pressure and temperature to avoid loss of the volatile amine. |
Experimental Protocols
Protocol 1: Classical Resolution of (±)-trans-2,6-Dimethylmorpholine using D-(-)-Mandelic Acid
This protocol is based on the procedure described in patent US7829702B2 to isolate (S,S)-trans-2,6-dimethylmorpholine.[1]
Materials:
-
Racemic trans-2,6-dimethylmorpholine
-
D-(-)-Mandelic acid
-
Acetic acid (optional, but can improve the process)[1]
-
Isopropanol
-
20% Sodium hydroxide solution
-
Seed crystals of the (S,S)-2,6-dimethylmorpholine D-mandelate salt (optional)
Procedure:
-
Salt Formation:
-
In a suitable reaction vessel, dissolve D-(-)-mandelic acid (1 equivalent) and acetic acid (1 equivalent) in isopropanol.
-
To this solution, add racemic trans-2,6-dimethylmorpholine (2 equivalents) dropwise. An exothermic reaction will occur, and the temperature may rise.[1]
-
-
Crystallization:
-
Isolation and Purification of the Diastereomeric Salt:
-
Filter the precipitated salt and wash it with cold isopropanol.
-
To improve the optical purity, the isolated salt can be recrystallized from isopropanol. A double recrystallization can yield an optical purity of over 98% de.[1]
-
-
Liberation of the Free Amine:
Protocol 2: General Procedure for Determining Enantiomeric Excess by Chiral HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A chiral stationary phase (CSP) column. For amines, polysaccharide-based (e.g., cellulose or amylose derivatives) or Pirkle-type columns are often effective.[8]
Mobile Phase Screening:
-
Normal Phase: A mixture of a hydrocarbon (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). Small amounts of a basic additive (e.g., diethylamine) may be needed to improve peak shape.
-
Reversed Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol).
-
Polar Organic Mode: A mixture of polar organic solvents, such as acetonitrile and methanol.
General Procedure:
-
Sample Preparation: Dissolve a small amount of the 2,6-dimethylmorpholine enantiomer mixture in the mobile phase.
-
Injection: Inject the sample onto the chiral column.
-
Elution: Run the separation using an isocratic mobile phase composition.
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess (e.e.) can be calculated using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
Quantitative Data Summary
The following table summarizes the results from a representative experiment for the resolution of trans-2,6-dimethylmorpholine as described in patent US7829702B2.[1]
| Parameter | Value |
| Starting Material | |
| Racemic trans-2,6-dimethylmorpholine | 500 g (4.348 mol) |
| D-(-)-Mandelic Acid | 330.4 g (2.174 mol) |
| Acetic Acid | 130.4 g (2.174 mol) |
| Solvent (Isopropanol) | 2 L |
| Initial Crystallization | |
| Isolated (S,S)-DiMeMo D-mandelate salt (moist) | 400 g |
| Optical Purity of (S,S)-DiMeMo in the salt | 74% e.e. |
| After Recrystallization | |
| Isolated (S,S)-DiMeMo D-mandelate salt | 266.5 g (23% yield) |
| Optical Purity of (S,S)-DiMeMo in the salt | 98.3% e.e. |
| Final Product | |
| Isolated (S,S)-trans-2,6-dimethylmorpholine | Yield not specified, but liberated from the 98.3% e.e. salt |
| Optical Purity of (R,R)-DiMeMo from mother liquor | 99.1% e.e. |
Visualizations
Caption: Workflow for the separation of 2,6-dimethylmorpholine enantiomers.
References
- 1. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. benchchem.com [benchchem.com]
- 6. EP1968960B1 - Racemic separation of 2,6-trans-dimethylmorpholine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. hplc.eu [hplc.eu]
Technical Support Center: Overcoming Low Diastereoselectivity in Reactions with (2R,6R)-2,6-Dimethylmorpholine
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (2R,6R)-2,6-dimethylmorpholine as a chiral auxiliary. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high diastereoselectivity in your reactions.
Frequently Asked Questions (FAQs)
Q1: My diastereoselective alkylation using a this compound amide is yielding a nearly 1:1 mixture of diastereomers. What are the most common causes?
Low diastereoselectivity in alkylation reactions with amides derived from this compound can stem from several factors. The most common issues include:
-
Incomplete Enolate Formation: If the deprotonation of the amide is not complete, the remaining starting material can react non-selectively.
-
Enolate Geometry: The geometry of the enolate (Z vs. E) is critical for facial selectivity. The desired enolate geometry may not be forming preferentially under your current conditions.
-
Reaction Temperature: The temperature at which the enolate is formed and quenched with the electrophile is crucial. Higher temperatures can lead to lower diastereoselectivity due to increased flexibility of the transition state.
-
Solvent Choice: The solvent plays a significant role in solvating the metal cation of the base and the resulting enolate, which can influence the aggregation state and the steric environment of the enolate.
-
Counterion Effects: The nature of the metal counterion (e.g., Li+, Na+, K+) can significantly impact the chelation and the rigidity of the transition state.
Q2: I am observing poor diastereoselectivity in an aldol reaction with an enamine derived from this compound. How can I improve the outcome?
For aldol reactions involving enamines of this compound, key parameters to investigate are:
-
Enamine Formation: Ensure the complete and clean formation of the enamine. The presence of residual ketone or water can lead to side reactions and decreased selectivity.
-
Reaction Conditions: The choice of solvent and temperature is critical. Aprotic, non-coordinating solvents often favor higher selectivity. Lowering the reaction temperature can enhance the energy difference between the diastereomeric transition states.
-
Lewis Acid Additives: The use of Lewis acids can help to pre-organize the aldehyde and the enamine, leading to a more rigid and ordered transition state, which can significantly improve diastereoselectivity.
-
Steric and Electronic Properties of Substrates: The steric bulk and electronic nature of both the enamine and the aldehyde can influence the preferred transition state geometry.
Q3: Can the order of addition of reagents affect the diastereoselectivity?
Absolutely. The order of addition is a critical experimental parameter. For instance, in an alkylation reaction, adding the amide to the base (normal addition) versus adding the base to the amide (inverse addition) can influence the aggregation of the base and the rate of deprotonation, potentially affecting the enolate geometry and subsequent diastereoselectivity. It is crucial to maintain a consistent and optimized addition protocol.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Alkylation of this compound Amides
If you are experiencing low diastereomeric ratios (d.r.) in your alkylation reactions, consider the following troubleshooting steps. The flowchart below provides a logical workflow for addressing this issue.
Figure 1. Troubleshooting workflow for low diastereoselectivity in alkylation reactions.
Detailed Methodologies:
-
Temperature Optimization:
-
Protocol: Perform the enolate formation at a range of temperatures (e.g., -78 °C, -40 °C, -20 °C, 0 °C) while keeping other parameters constant. Similarly, investigate the effect of the electrophile addition temperature.
-
Rationale: Lower temperatures generally favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.
-
-
Solvent Screening:
-
Protocol: Conduct the reaction in a variety of aprotic solvents with different coordinating abilities, such as Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Diethyl ether (Et2O), and Toluene.
-
Rationale: The solvent influences the aggregation state of the lithium amide and the resulting enolate. Less coordinating solvents can sometimes lead to more organized transition states.
-
-
Base and Counterion Evaluation:
-
Protocol: Screen different lithium amide bases like Lithium diisopropylamide (LDA), Lithium hexamethyldisilazide (LHMDS), and Sodium or Potassium hexamethyldisilazide (NaHMDS, KHMDS).
-
Rationale: The size and nature of the base and its counterion affect the steric environment of the deprotonation and the subsequent alkylation step.
-
-
Lewis Acid Additives:
-
Protocol: Introduce Lewis acids such as MgBr₂·OEt₂, ZnCl₂, or Ti(OiPr)₄ to the reaction mixture before the addition of the electrophile.
-
Rationale: Lewis acids can chelate to the morpholine oxygen and the enolate oxygen, creating a more rigid, chair-like transition state that enhances facial bias.
-
Data Presentation:
| Parameter | Condition A | Condition B | Condition C | Diastereomeric Ratio (d.r.) |
| Temperature | -78 °C | -40 °C | 0 °C | Varies |
| Solvent | THF | Toluene | 2-MeTHF | Varies |
| Base | LDA | LHMDS | KHMDS | Varies |
| Lewis Acid | None | MgBr₂·OEt₂ | ZnCl₂ | Varies |
Note: The specific d.r. will depend on the substrate and electrophile. This table serves as a template for organizing your experimental results.
Issue 2: Poor Diastereoselectivity in Aldol Reactions of this compound Enamines
For aldol reactions, the following decision-making process can guide your optimization efforts.
Figure 2. Logical steps to improve diastereoselectivity in aldol reactions.
Detailed Experimental Protocols:
-
Verification of Enamine Formation:
-
Protocol: Before adding the aldehyde, take an aliquot of the reaction mixture and analyze it by ¹H NMR or GC-MS to confirm the complete conversion of the ketone to the enamine.
-
Rationale: Incomplete enamine formation leads to a background uncatalyzed reaction with poor selectivity.
-
-
Optimization of Reaction Conditions:
-
Protocol: Screen a range of aprotic solvents (e.g., CH₂Cl₂, Toluene, CH₃CN) and temperatures (e.g., -78 °C to room temperature).
-
Rationale: The transition state organization is highly sensitive to the reaction environment.
-
-
Screening of Lewis Acid Additives:
-
Protocol: Add a stoichiometric or catalytic amount of a Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) to the aldehyde before the addition of the enamine.
-
Rationale: The Lewis acid coordinates to the aldehyde carbonyl, increasing its electrophilicity and potentially forming a more rigid, chelated transition state with the enamine.
-
Data Presentation:
| Entry | Solvent | Temperature (°C) | Lewis Acid (eq.) | Diastereomeric Ratio (anti:syn) |
| 1 | CH₂Cl₂ | -78 | None | e.g., 50:50 |
| 2 | Toluene | -78 | None | e.g., 60:40 |
| 3 | CH₂Cl₂ | -78 | TiCl₄ (1.1) | e.g., 95:5 |
| 4 | CH₂Cl₂ | -78 | SnCl₄ (1.1) | e.g., 90:10 |
This table illustrates how to systematically record your findings for comparison.
By systematically addressing these common issues and following the outlined experimental protocols, researchers can significantly improve the diastereoselectivity of reactions utilizing the this compound chiral auxiliary, leading to more efficient and successful asymmetric syntheses.
Technical Support Center: Removal of the (2R,6R)-2,6-Dimethylmorpholine Chiral Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (2R,6R)-2,6-dimethylmorpholine chiral auxiliary in their synthetic workflows. The following information is designed to address common challenges encountered during the cleavage of this auxiliary from N-acyl compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing the this compound chiral auxiliary?
The this compound auxiliary is attached to the substrate via an amide bond. The most common strategies for cleaving this bond are hydrolysis (acidic or basic) and reductive cleavage.[1][2] The choice of method depends on the desired product (e.g., carboxylic acid, alcohol, or aldehyde) and the compatibility of the substrate with the reaction conditions.
Q2: What product can I expect from each cleavage method?
-
Hydrolytic Cleavage (Acidic or Basic): This method typically yields the corresponding carboxylic acid and the free this compound auxiliary.[1][3]
-
Reductive Cleavage: This approach can lead to different products depending on the reducing agent used.
-
Strong hydrides like lithium aluminum hydride (LiAlH₄) will generally reduce the amide to the corresponding primary alcohol.[4]
-
Other reducing agents, potentially in combination with other reagents, can yield the corresponding aldehyde.
-
Q3: How can I monitor the progress of the cleavage reaction?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A common approach is to take small aliquots from the reaction mixture at different time points and analyze the disappearance of the starting material and the appearance of the product.
Q4: Is the this compound auxiliary recoverable after cleavage?
Yes, in many cases, the chiral auxiliary can be recovered and potentially recycled, which is a key advantage of using this methodology.[5] After the cleavage reaction, a liquid-liquid extraction is typically performed to separate the desired product from the auxiliary. The auxiliary can then be isolated from the appropriate aqueous or organic layer.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Cleavage Reaction | - Extend Reaction Time: Amide bonds can be very stable; ensure the reaction is running for a sufficient duration.[2] Monitor by TLC or LC-MS until the starting material is consumed. - Increase Temperature: For hydrolytic methods, heating is often necessary to drive the reaction to completion.[2][6] - Use a Stronger Reagent: For hydrolysis, consider using a more concentrated acid or base. For reduction, ensure the hydride reagent is fresh and active. |
| Degradation of Product | - Use Milder Conditions: If your target molecule is sensitive, harsh acidic or basic conditions or high temperatures may cause degradation. Consider an alternative cleavage method (e.g., enzymatic, if applicable) or milder reagents. - Protect Sensitive Functional Groups: If other parts of your molecule are reacting, they may need to be protected prior to the cleavage step. |
| Issues with Product Isolation/Workup | - Optimize Extraction pH: Ensure the pH of the aqueous layer during workup is optimized to ensure your product is in the organic layer and the auxiliary remains in the aqueous layer (or vice versa). - Check Solubility: Your product might be partially soluble in the aqueous phase. Try back-extracting the aqueous layer with a different organic solvent. |
Problem 2: The Final Product is Impure
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Material | - See "Incomplete Cleavage Reaction" in the table above. Re-subject the mixture to the cleavage conditions or purify the product using chromatography. |
| Side Reactions | - Epimerization: Strong basic or acidic conditions can potentially cause epimerization at the newly formed stereocenter. If this is suspected, consider using milder conditions or a different cleavage method. - Reaction with Scavengers (if used): In some cleavage cocktails, scavengers are used to trap reactive intermediates. Ensure the chosen scavenger is not reacting with your desired product. |
| Contamination with the Chiral Auxiliary | - Improve Separation: Optimize the liquid-liquid extraction procedure. This may involve adjusting the pH or using a different solvent system. - Chromatography: If extraction is insufficient, purification by column chromatography is often necessary. |
Experimental Protocols
The following are generalized protocols based on methods used for analogous chiral auxiliaries, such as the Evans oxazolidinone. Optimization for your specific substrate is recommended.
Protocol 1: Basic Hydrolysis to a Carboxylic Acid
This method is widely used for its reliability.
Reagents and Conditions:
| Parameter | Value |
| Reagents | Lithium hydroxide (LiOH), Hydrogen peroxide (H₂O₂) |
| Solvent | Tetrahydrofuran (THF) / Water mixture (e.g., 4:1) |
| Temperature | 0 °C to Room Temperature |
| Typical Reaction Time | 1 - 4 hours |
Workflow:
-
Dissolve the N-acyl-(2R,6R)-2,6-dimethylmorpholine substrate in a mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.
-
Stir the reaction at 0 °C and allow it to warm to room temperature while monitoring by TLC.
-
Upon completion, quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with an acid (e.g., HCl) to protonate the carboxylic acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography if necessary.
Caption: Workflow for the basic hydrolysis of N-acyl-(2R,6R)-2,6-dimethylmorpholine.
Protocol 2: Reductive Cleavage to a Primary Alcohol
This is a common method to obtain the corresponding alcohol.
Reagents and Conditions:
| Parameter | Value |
| Reagent | Lithium aluminum hydride (LiAlH₄) |
| Solvent | Anhydrous diethyl ether or THF |
| Temperature | -10 °C to 0 °C |
| Typical Reaction Time | 1 - 3 hours |
Workflow:
-
Dissolve the N-acyl-(2R,6R)-2,6-dimethylmorpholine substrate in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -10 °C or 0 °C.
-
Carefully add LiAlH₄ portion-wise.
-
Stir the reaction at low temperature and monitor by TLC.
-
Upon completion, quench the reaction by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).
-
Filter the resulting salts and wash thoroughly with the reaction solvent.
-
Combine the filtrate and washings, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the crude product by chromatography if necessary.
Caption: Workflow for the reductive cleavage of N-acyl-(2R,6R)-2,6-dimethylmorpholine.
Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for each specific substrate. Always consult relevant safety data sheets (SDS) for all chemicals used.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. ERIC - EJ826725 - Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates, Journal of Chemical Education, 2008-May [eric.ed.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. york.ac.uk [york.ac.uk]
Common side reactions and byproducts in (2R,6R)-2,6-Dimethylmorpholine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (2R,6R)-2,6-Dimethylmorpholine, also known as cis-2,6-dimethylmorpholine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My synthesis of cis-2,6-dimethylmorpholine from diisopropanolamine and sulfuric acid is resulting in a low yield and a significant amount of tar-like residue. What are the likely causes and how can I mitigate this?
A1: The formation of oily and tar-like byproducts is a common issue in the sulfuric acid-catalyzed cyclization of diisopropanolamine, particularly at high temperatures. Concentrated sulfuric acid, when heated, can act as an oxidizing agent, leading to the decomposition (cracking and resin-forming processes) of the organic starting material and product.[1]
Troubleshooting Steps:
-
Control Reaction Temperature: High reaction temperatures (e.g., above 200°C) can increase the rate of side reactions. It is crucial to maintain the temperature within the recommended range of 150°C to 190°C.[2]
-
Simultaneous Addition of Reactants: Instead of adding one reactant to the other, the simultaneous metering of both diisopropanolamine and sulfuric acid into the reaction vessel is recommended. This method allows for better control of the heat of reaction and can minimize localized overheating.[1][2]
-
Molar Ratio of Reactants: The molar ratio of diisopropanolamine to sulfuric acid is a critical parameter. An excess of sulfuric acid is generally used, with a recommended molar ratio between 1:1.0 and 1:3.0.[2]
Q2: The isomeric purity of my this compound is low, with a significant percentage of the trans-isomer. How can I improve the diastereoselectivity of the reaction?
A2: Achieving a high proportion of the desired cis-isomer is a common challenge. The ratio of cis to trans isomers is highly dependent on the reaction conditions.
Troubleshooting Steps:
-
Optimize Sulfuric Acid Concentration and Molar Ratio: The concentration of sulfuric acid and its molar ratio relative to diisopropanolamine can influence the isomer ratio. Experimenting with these parameters within the suggested ranges can help optimize for the cis-isomer.
-
Reaction Time and Temperature: The duration of the reaction at a specific temperature can also affect the final isomer distribution. Longer reaction times do not always lead to a higher cis-isomer content and can promote the formation of byproducts.
-
Isomerization: It is possible to enrich the cis-isomer content in a mixture through isomerization with excess sulfuric acid at elevated temperatures (185°C to 220°C).[1] However, this approach also carries the risk of increased byproduct formation.
Q3: Besides the trans-isomer, what other byproducts should I be aware of, and how can they be identified?
A3: In addition to the trans-isomer, several other byproducts can be formed during the synthesis. These can include positional isomers and products of side reactions.
Common Byproducts:
-
cis- and trans-2,5-Dimethylmorpholine: These are positional isomers that can form during the cyclization reaction.[3]
-
N-(2-hydroxypropyl)-2,6-dimethylmorpholine: This can arise from the cyclization of triisopropanolamine, which may be present as an impurity in the diisopropanolamine starting material.[4]
-
Oily and Tar-like substances: Resulting from the decomposition of organic materials at high temperatures in the presence of concentrated sulfuric acid.[1]
Identification: Gas Chromatography (GC) is a suitable analytical method for identifying and quantifying the different isomers and byproducts in the reaction mixture.[3]
Q4: I am having difficulty with the work-up and purification of the final product. What is the recommended procedure?
A4: The work-up procedure typically involves neutralization of the excess sulfuric acid, followed by distillation to isolate the product.
Recommended Purification Steps:
-
Neutralization: After the reaction is complete, the mixture is cooled and carefully neutralized with a strong base, such as sodium hydroxide solution, to a pH of about 12-14.[1] This step generates a significant amount of inorganic salts (sulfates).
-
Distillation: The organic phase is then separated and distilled under reduced pressure to separate the 2,6-dimethylmorpholine from less volatile byproducts and salts.[1]
-
Drying: The crude, water-containing distillate can be dried by stirring with concentrated sodium hydroxide solution.[1]
-
Fractional Distillation or Crystallization: To separate the cis- and trans-isomers, fractional distillation can be employed. Alternatively, purification can be achieved by forming a salt with a carboxylic acid (e.g., acetic acid, propionic acid) and subsequent crystallization to isolate the desired cis-isomer salt.[3]
Quantitative Data Summary
The following table summarizes the effect of varying reaction conditions on the yield and isomer ratio of 2,6-dimethylmorpholine synthesis, based on data from cited patents.
| Molar Ratio (Diisopropanolamine:H₂SO₄) | Temperature (°C) | Time (hours) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) | Reference |
| 1:2.2 | 200 | 3 | 78 | 78 | 22 | [1] |
| 1:1.5 | 180 | 5 | 96 | 80 | 20 | [1] |
| 1:2.0 | 180 | 3 | 94 | 84 | 16 | [1] |
| 1:3.0 | 180 | 3 | 91 | 88 | 12 | [1] |
Experimental Protocols
Key Experiment: Synthesis of cis-2,6-Dimethylmorpholine via Sulfuric Acid-Catalyzed Cyclization of Diisopropanolamine
This protocol is a generalized procedure based on methodologies described in the cited patents.[1][2]
Materials:
-
Diisopropanolamine
-
Concentrated Sulfuric Acid (96-98%)
-
Sodium Hydroxide solution (e.g., 50%)
-
Suitable reaction vessel with stirring, heating, and distillation capabilities
Procedure:
-
Reaction Setup: Equip a suitable reactor with a stirrer, a means for simultaneous addition of two liquids, a thermometer, and a distillation head.
-
Reactant Addition: Simultaneously and continuously meter diisopropanolamine and concentrated sulfuric acid into the reactor. The molar ratio of diisopropanolamine to sulfuric acid should be maintained, for example, at 1:2.0. The addition is done without external cooling, allowing the heat of reaction to increase the temperature of the mixture to between 85°C and 170°C.
-
Cyclization Reaction: After the addition is complete, heat the reaction mixture to 180°C for 3 hours. During this time, water formed in the reaction is distilled off.
-
Work-up: Cool the reaction mixture. Carefully add concentrated sodium hydroxide solution to neutralize the sulfuric acid and bring the pH to approximately 12-14. This should be done with cooling to control the exothermic neutralization reaction.
-
Isolation of Crude Product: Separate the organic layer. Distill the organic layer under reduced pressure. The distillate will be a mixture of water and 2,6-dimethylmorpholine isomers.
-
Drying: Dry the distillate by stirring with a concentrated sodium hydroxide solution at a temperature below 40°C.
-
Purification: The dried product, which is a mixture of cis- and trans-isomers, can be further purified by fractional distillation or by selective crystallization of a salt of the cis-isomer.[3]
Visualizations
References
- 1. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 2. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 3. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
Technical Support Center: Optimizing (2R,6R)-2,6-Dimethylmorpholine-Mediated Transformations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (2R,6R)-2,6-dimethylmorpholine as a chiral auxiliary in asymmetric synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during transformations involving this compound, providing potential causes and solutions.
Question: I am observing low diastereoselectivity in my alkylation reaction. What are the likely causes and how can I improve it?
Answer: Low diastereoselectivity is a common issue and can often be addressed by carefully optimizing the reaction conditions. Several factors can influence the stereochemical outcome of the alkylation of N-acyl-(2R,6R)-2,6-dimethylmorpholine enolates.
-
Solvent Choice: The polarity of the solvent plays a crucial role. Non-polar solvents like toluene or hexane generally favor higher diastereoselectivity by promoting a more organized, chelated transition state. Polar aprotic solvents such as THF are also commonly used and can provide a good balance of solubility and selectivity. It is advisable to screen a range of solvents to find the optimal one for your specific substrate.
-
Temperature: The reaction temperature is critical. Lowering the temperature, typically to -78 °C, often leads to a significant increase in diastereoselectivity by reducing the thermal energy of the system and favoring the more ordered transition state.
-
Base Selection: The choice of base for enolate formation is important. Lithium diisopropylamide (LDA) is a common choice. The aggregation state of the enolate, which is influenced by the base and additives, can affect the facial selectivity of the alkylation.
-
Electrophile Reactivity: Highly reactive electrophiles may react too quickly, leading to a loss of selectivity. If possible, using a less reactive electrophile or controlling its addition rate can be beneficial.
Question: The removal of the this compound auxiliary is proving difficult, resulting in low yields of my desired product. What are the best strategies for auxiliary cleavage?
Answer: Incomplete or difficult removal of the chiral auxiliary can be a significant bottleneck. The choice of cleavage method depends on the desired final product (e.g., carboxylic acid, alcohol, or aldehyde) and the stability of your molecule.
-
For obtaining the chiral carboxylic acid: Acidic or basic hydrolysis is the standard method. Strong acidic conditions (e.g., 6N HCl, reflux) or basic conditions (e.g., LiOH, H₂O₂) can be effective. However, harsh conditions can lead to racemization or degradation of the product. Milder hydrolytic conditions should be attempted first.
-
For obtaining the chiral primary alcohol: Reductive cleavage using a strong hydride reagent like lithium aluminum hydride (LiAlH₄) is the most common and effective method. This method is generally high-yielding and occurs under mild conditions, minimizing the risk of epimerization.
-
For obtaining the chiral aldehyde: This can be achieved by partial reduction of the N-acyl derivative. This is a more delicate transformation and requires careful selection of the reducing agent and reaction conditions to avoid over-reduction to the alcohol.
If you are experiencing low yields, consider the following troubleshooting steps:
-
Increase Reaction Time and/or Temperature: The cleavage reaction may require more forcing conditions to go to completion. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.
-
Use a Different Cleavage Reagent: If one method is not working, an alternative approach might be more successful. For instance, if acidic hydrolysis is causing decomposition, a reductive cleavage might be a better option.
-
Purification Strategy: The workup and purification procedure are critical. Ensure that the pH adjustment and extraction steps are optimized to efficiently separate your product from the cleaved auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a chiral auxiliary for the asymmetric synthesis of chiral carboxylic acids and their derivatives. It is particularly effective in directing the stereoselective alkylation of enolates derived from N-acyl amides.
Q2: How do I prepare the N-acyl derivative of this compound?
A2: The N-acyl derivative is typically prepared by reacting this compound with an acid chloride or an acid anhydride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an aprotic solvent like dichloromethane or THF.
Q3: What is the mechanism behind the diastereoselectivity observed in alkylation reactions using this auxiliary?
A3: The diastereoselectivity arises from the formation of a rigid, chelated enolate intermediate. The two methyl groups on the morpholine ring create a sterically hindered environment, forcing the incoming electrophile to approach from the less hindered face of the enolate. This controlled approach leads to the preferential formation of one diastereomer.
Q4: Can the this compound auxiliary be recovered and reused?
A4: Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse. After the cleavage step, the auxiliary can be separated from the product by extraction or chromatography and can be used in subsequent reactions, which is economically and environmentally beneficial.
Data Presentation
The following tables provide representative data on how reaction conditions can influence the outcome of this compound-mediated alkylation reactions.
Table 1: Effect of Solvent on Diastereoselectivity in the Alkylation of an N-Propionyl-(2R,6R)-2,6-dimethylmorpholine with Benzyl Bromide
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Toluene | -78 | 95:5 | 85 |
| 2 | THF | -78 | 90:10 | 88 |
| 3 | Hexane | -78 | 92:8 | 82 |
| 4 | CH₂Cl₂ | -78 | 85:15 | 90 |
Table 2: Effect of Temperature on Diastereoselectivity in the Alkylation of an N-Propionyl-(2R,6R)-2,6-dimethylmorpholine with Benzyl Bromide in THF
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | -78 | 90:10 | 88 |
| 2 | -40 | 82:18 | 91 |
| 3 | 0 | 70:30 | 92 |
| 4 | 25 (r.t.) | 60:40 | 95 |
Experimental Protocols
Protocol 1: N-Acylation of this compound
-
To a solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add the desired acid chloride (1.1 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-acyl derivative, which can be purified by flash chromatography.
Protocol 2: Diastereoselective Alkylation
-
To a solution of the N-acyl-(2R,6R)-2,6-dimethylmorpholine (1.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq., freshly prepared) dropwise.
-
Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-6 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography to isolate the desired diastereomer.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
-
To a solution of the alkylated N-acyl-(2R,6R)-2,6-dimethylmorpholine (1.0 eq.) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Stir the resulting suspension vigorously for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary alcohol, which can be purified by flash chromatography. The chiral auxiliary can be recovered from the aqueous layer after basification and extraction.
Visualizations
Technical Support Center: Troubleshooting the Cleavage of the Morpholine Auxiliary
This guide provides solutions to common issues encountered during the cleavage of the N-acyl morpholine auxiliary, a crucial step in asymmetric synthesis for recovering the desired chiral product.
Frequently Asked questions (FAQs)
Q1: What are the primary methods for cleaving an N-acyl morpholine auxiliary?
A1: The two most common methods for cleaving an N-acyl morpholine auxiliary are hydrolytic and reductive cleavage. Hydrolytic cleavage, typically using lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), yields a carboxylic acid.[1][2] Reductive cleavage, commonly performed with lithium aluminum hydride (LiAlH₄), results in the formation of a primary alcohol.[3]
Q2: How do I choose between hydrolytic and reductive cleavage?
A2: The choice depends on the desired final product and the functional groups present in your molecule.
-
Choose hydrolytic cleavage (e.g., LiOH/H₂O₂) if you need the carboxylic acid. This method is generally effective, but care must be taken with base-sensitive substrates to avoid epimerization.[4]
-
Choose reductive cleavage (e.g., LiAlH₄) if the target is the corresponding alcohol. This method is robust but will also reduce other sensitive functional groups like esters and ketones.[5]
Q3: How can I monitor the progress of the cleavage reaction?
A3: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1][6] On a TLC plate, you should see the disappearance of the starting material (the N-acyl morpholine derivative) and the appearance of a new spot corresponding to your product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.
Q4: Is it possible to recover the morpholine auxiliary after cleavage?
A4: Yes, one of the advantages of using a chiral auxiliary is the ability to recover and reuse it. After the reaction, the morpholine auxiliary can typically be separated from the product during the aqueous workup and purified by extraction or chromatography.[2]
Troubleshooting Guide
Issue 1: Incomplete or Slow Cleavage
| Potential Cause | Recommended Solution |
| Insufficient Reagent | Ensure you are using a sufficient stoichiometric excess of the cleaving reagent. For LiOH/H₂O₂ cleavage, 2-3 equivalents of LiOH and 4-8 equivalents of H₂O₂ are often recommended.[2][6] For LiAlH₄ reductions, a larger excess may be necessary depending on the presence of other reducible functional groups. |
| Low Reaction Temperature | While many cleavage reactions are performed at 0 °C to minimize side reactions, some substrates may require higher temperatures to proceed at a reasonable rate. If the reaction is sluggish at 0 °C, consider slowly warming it to room temperature while carefully monitoring for side product formation.[1][4] |
| Steric Hindrance | Highly substituted substrates may impede the approach of the nucleophile. In such cases, increasing the reaction time or temperature may be necessary.[6] For hydrolytic cleavage, switching to a less sterically hindered base might be an option, though this is less common. |
| Poor Reagent Quality | Ensure that your reagents are fresh and of high purity. LiAlH₄ is particularly sensitive to moisture and should be handled under anhydrous conditions. The concentration of aqueous H₂O₂ should be verified.[1] |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Product Degradation | Harsh reaction conditions (e.g., high temperatures or prolonged reaction times) can lead to the decomposition of sensitive products. It is crucial to monitor the reaction closely and quench it as soon as the starting material is consumed.[4] |
| Side Reactions | Unwanted side reactions can consume the starting material or the product. For example, in LiAlH₄ reductions, other functional groups in the molecule may be reduced.[5] Careful planning of the synthetic route and protecting group strategy is essential. |
| Inefficient Workup and Extraction | The desired product may be lost during the workup procedure. Ensure the pH is adjusted correctly to facilitate the extraction of your product (acidic for carboxylic acids, neutral for alcohols). Perform multiple extractions with an appropriate solvent to maximize recovery.[1][2] |
| Endocyclic Cleavage | An undesired side reaction where the morpholine ring itself is opened can occur, especially under harsh hydrolytic conditions, leading to the loss of the recoverable auxiliary and the formation of byproducts. Using milder conditions, such as the LiOH/H₂O₂ method, favors the desired exocyclic cleavage.[2][7] |
Issue 3: Epimerization or Racemization of the Product
| Potential Cause | Recommended Solution |
| Basic Conditions | Basic conditions, particularly in hydrolytic cleavage, can cause epimerization at the α-carbon to the carbonyl group if this position is acidic.[4][8] |
| High Reaction Temperature | Higher temperatures can increase the rate of epimerization. Perform the cleavage at low temperatures (e.g., 0 °C or -78 °C) to minimize this risk.[6] |
| Prolonged Reaction Time | The longer the substrate is exposed to basic conditions, the greater the risk of epimerization. Monitor the reaction closely and quench it promptly upon completion.[9] |
| Purification on Silica Gel | Silica gel is slightly acidic and can sometimes cause epimerization of sensitive compounds. If this is a concern, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.[6] |
Data Presentation
The following tables summarize typical reaction conditions for the two main cleavage methods. Note that optimal conditions will vary depending on the specific substrate.
Table 1: Hydrolytic Cleavage of N-Acyl Morpholine Auxiliary
| Parameter | Conditions | Notes |
| Reagents | LiOH·H₂O (2-3 eq.), 30% H₂O₂ (4-8 eq.) | A significant excess of reagents is often required.[2] |
| Solvent | THF/Water (3:1 to 4:1) | A co-solvent system is used to ensure solubility of all components.[2] |
| Temperature | 0 °C to room temperature | The reaction is typically started at 0 °C to control the exothermic reaction and minimize side reactions.[1] |
| Reaction Time | 1 - 12 hours | Monitor by TLC until starting material is consumed.[1][4] |
| Workup | Quench with Na₂SO₃, acidify, and extract product. | The auxiliary can be recovered from the basic aqueous layer.[1] |
| Yield | 60 - 90% | Yields are generally good for a variety of substrates.[10] |
Table 2: Reductive Cleavage of N-Acyl Morpholine Auxiliary
| Parameter | Conditions | Notes |
| Reagent | LiAlH₄ (excess) | The amount of LiAlH₄ will depend on other reducible groups. |
| Solvent | Anhydrous THF or Diethyl Ether | Anhydrous conditions are critical. |
| Temperature | 0 °C to reflux | The reaction is often started at 0 °C and may require heating to go to completion. |
| Reaction Time | 1 - 24 hours | Monitor by TLC. |
| Workup | Sequential addition of water, NaOH solution, and water (Fieser workup). | This procedure is used to safely quench the excess LiAlH₄ and precipitate aluminum salts. |
| Yield | 70 - 95% | Generally high yields are obtained. |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage with LiOH/H₂O₂
-
Dissolution: Dissolve the N-acyl morpholine derivative (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (4:1 v/v) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) to the solution, followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 5.0 equiv) while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.[1]
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of an aqueous solution of sodium sulfite (Na₂SO₃) until a negative peroxide test (e.g., with peroxide test strips) is obtained.
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water.
-
Auxiliary Recovery: Extract the aqueous layer with dichloromethane or ethyl acetate (3x) to recover the chiral auxiliary.
-
Product Isolation: Cool the aqueous layer to 0 °C and acidify to a pH of ~2-3 with 1M HCl. Extract the carboxylic acid product with ethyl acetate (3x).
-
Purification: Combine the organic extracts containing the product, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by column chromatography or crystallization.
Protocol 2: Reductive Cleavage with LiAlH₄
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-acyl morpholine derivative (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add lithium aluminum hydride (LiAlH₄, 2-3 equiv) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction progress by TLC.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water (3X mL), where X is the mass of LiAlH₄ used in grams. A white precipitate of aluminum salts should form.
-
Filtration: Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography.
Visualizations
Caption: Workflow for the hydrolytic cleavage of the morpholine auxiliary.
Caption: Mechanism of reductive cleavage of an N-acyl morpholine with LiAlH₄.
Caption: Troubleshooting workflow for incomplete cleavage of the morpholine auxiliary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Reduction of Amides to Amines and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Enhancing the stereochemical purity of (2R,6R)-2,6-Dimethylmorpholine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stereochemical purity of (2R,6R)-2,6-Dimethylmorpholine in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, resolution, and analysis of this compound.
Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Synthesis
-
Question: My asymmetric synthesis of this compound is resulting in low enantiomeric excess. What are the potential causes and solutions?
-
Answer: Low enantiomeric excess in asymmetric synthesis can stem from several factors. A primary consideration is the choice and purity of the chiral catalyst or auxiliary. Sub-optimal reaction conditions, such as temperature, pressure, and solvent, can also adversely affect stereoselectivity.
-
Catalyst/Auxiliary: Ensure the catalyst or chiral auxiliary is of high purity and used in the correct stoichiometric ratio. For methods like asymmetric hydrogenation of dehydromorpholines, the choice of the chiral ligand is critical.[1][2]
-
Reaction Conditions: Temperature control is crucial; in many cases, lower temperatures enhance enantioselectivity. Screen a range of solvents to find the optimal medium for the reaction. For hydrogenations, ensure the hydrogen pressure is at the recommended level for the specific catalyst system.[3]
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to poor stereocontrol. Ensure the precursor is of high purity.
-
Issue 2: Poor Separation During Chiral Resolution
-
Question: I am attempting a classical resolution of trans-2,6-dimethylmorpholine with L-mandelic acid, but the desired (2R,6R) enantiomer is not precipitating with high diastereomeric excess. What can I do to improve the separation?
-
Answer: Inefficient precipitation of the desired diastereomeric salt can be due to several factors, including solvent choice, cooling rate, and the presence of impurities.
-
Solvent System: Isopropanol is a commonly used solvent for this resolution.[4] The solubility of the diastereomeric salts is critical; the desired salt should be significantly less soluble than the other. You may need to experiment with solvent mixtures to fine-tune the solubility.
-
Seeding: Adding seed crystals of the pure diastereomeric salt can induce crystallization and improve the diastereomeric excess of the precipitate.[4]
-
Cooling Rate: A slow, controlled cooling process is often beneficial for selective crystallization. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer.
-
Recrystallization: To achieve high optical purity, one or more recrystallizations of the diastereomeric salt are typically necessary. It has been shown that double recrystallization from isopropanol can increase the optical purity to above 98% de.[4]
-
Additive: The addition of an achiral acid, like acetic acid, can improve the efficiency of the resolution by keeping the undesired enantiomer in solution.[4]
-
Issue 3: Inaccurate e.e. Determination by Chiral HPLC
-
Question: My chiral HPLC results for enantiomeric excess are inconsistent or show poor resolution between the enantiomers of 2,6-dimethylmorpholine. How can I troubleshoot my analytical method?
-
Answer: Inconsistent or poor chiral HPLC results can be due to issues with the column, mobile phase, or sample preparation.
-
Column Selection and Health: Ensure you are using an appropriate chiral stationary phase (CSP) for the separation of amines. Polysaccharide-based columns are often a good starting point. Column performance can degrade over time; flush the column according to the manufacturer's instructions or test its performance with a known standard.
-
Mobile Phase Optimization: The composition of the mobile phase is critical for chiral separations. For normal-phase HPLC, a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) is common. The ratio of these solvents will significantly impact resolution. Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape and prevent tailing for basic compounds like morpholines.
-
Temperature: Temperature can affect chiral recognition. Operating the column at a controlled, often sub-ambient, temperature can sometimes enhance resolution.
-
Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will also increase the run time.
-
Frequently Asked Questions (FAQs)
Synthesis & Resolution
-
Q1: What are the primary methods for obtaining enantiomerically pure this compound?
-
A1: The two main strategies are asymmetric synthesis and chiral resolution of a racemic mixture. Asymmetric hydrogenation of a dehydromorpholine precursor can yield the desired enantiomer with high e.e.[1][5] Alternatively, racemic trans-2,6-dimethylmorpholine can be resolved by forming diastereomeric salts with a chiral resolving agent, such as L-mandelic acid, which selectively crystallizes with the (2R,6R)-enantiomer.[4]
-
Q2: How can I synthesize the precursor, racemic 2,6-dimethylmorpholine?
-
A2: A common industrial method is the high-temperature dehydration of diisopropanolamine using a strong acid like sulfuric acid.[6][7] This process typically favors the formation of the cis-isomer, but reaction conditions can be adjusted to influence the cis/trans ratio.[6][7] The isomers can then be separated by fractional distillation.
-
Q3: Which enantiomer of mandelic acid should I use to resolve this compound?
-
A3: To resolve this compound, you should use L-(-)-mandelic acid. The resulting diastereomeric salt, (2R,6R)-2,6-dimethylmorpholinium L-mandelate, is typically less soluble and will precipitate from the solution.[4] Conversely, D-(+)-mandelic acid is used to precipitate the (2S,6S)-enantiomer.[4]
Analytical & Purity
-
Q4: What analytical techniques are used to determine the stereochemical purity of this compound?
-
A4: The most common and accurate methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[8] These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification and the calculation of the enantiomeric excess. NMR spectroscopy using chiral shift reagents or derivatizing agents can also be used.[8][9]
-
Q5: How is enantiomeric excess (e.e.) calculated?
-
A5: Enantiomeric excess is a measure of the purity of a chiral substance. It is calculated from the relative amounts of the two enantiomers. Using the peak areas from a chiral chromatogram, the formula is:
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Q6: What is the difference between diastereomeric excess (d.e.) and enantiomeric excess (e.e.)?
-
A6: Enantiomeric excess refers to the purity of a mixture of enantiomers. Diastereomeric excess is used during chiral resolution when a racemic mixture is converted into a mixture of diastereomers (e.g., by salt formation with a chiral acid). The d.e. of the crystallized salt, which can be determined by achiral methods, corresponds to the e.e. of the amine after the resolving agent is removed.
Data Presentation
Table 1: Comparison of Methods for Obtaining Enantiopure this compound
| Method | Typical Purity Achieved (e.e. or d.e.) | Yield | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | Up to 99% e.e.[1][5] | High (often quantitative) | Direct formation of the desired enantiomer, high atom economy. | Requires specialized catalysts and equipment (hydrogenator). |
| Chiral Resolution | >98% d.e. after recrystallization[4] | Lower (theoretical max of 50% for the desired enantiomer) | Uses classical, often less expensive, techniques. | Multi-step process, loss of at least 50% of the material as the undesired enantiomer. |
Table 2: Results of Chiral Resolution of trans-2,6-Dimethylmorpholine with Mandelic Acid [4]
| Step | Product | Optical Purity |
| Initial Precipitation | Diastereomeric salt | 74% e.e. |
| First Recrystallization | Diastereomeric salt | 95.6% e.e. |
| Second Recrystallization | Diastereomeric salt | 99.1% e.e. |
| Final Product | This compound | >98% e.e. |
Experimental Protocols
Protocol 1: Chiral Resolution of (±)-trans-2,6-Dimethylmorpholine
This protocol is adapted from patent literature describing the resolution of trans-2,6-dimethylmorpholine using L-mandelic acid.[4]
-
Salt Formation:
-
In a suitable reaction vessel, dissolve L-(-)-mandelic acid (0.5 molar equivalents relative to the total moles of racemic amine) and acetic acid (0.5 molar equivalents) in isopropanol.
-
To this solution, add the racemic trans-2,6-dimethylmorpholine (1.0 molar equivalent) dropwise. An exotherm may be observed.
-
The resulting clear solution can be seeded with a few crystals of previously isolated (2R,6R)-2,6-dimethylmorpholinium L-mandelate salt.
-
Allow the mixture to stand at room temperature overnight to facilitate crystallization.
-
-
Isolation and Purification:
-
Cool the mixture to approximately 10°C with stirring.
-
Collect the precipitated solid by vacuum filtration. This is the crude diastereomeric salt.
-
To enhance the diastereomeric purity, recrystallize the salt from hot isopropanol. One or two recrystallizations may be necessary to achieve >98% d.e.[4]
-
-
Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base, such as 20% aqueous sodium hydroxide, until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.
-
Protocol 2: Chiral HPLC Analysis of 2,6-Dimethylmorpholine
This is a general protocol for the determination of enantiomeric excess. The specific column and mobile phase conditions may require optimization.
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
Chiral stationary phase column suitable for amines, such as a CHIRALPAK® series column.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Add a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase to improve peak shape.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Accurately prepare a solution of the 2,6-dimethylmorpholine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Also prepare a solution of the racemic 2,6-dimethylmorpholine as a reference standard to confirm the retention times of the two enantiomers.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (can be varied to optimize separation)
-
Detection Wavelength: 210 nm (or as appropriate for the derivative if one is used)
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (e.e.) using the formula provided in the FAQ section.
-
Visualizations
Caption: Workflow for the chiral resolution of trans-2,6-dimethylmorpholine.
Caption: Troubleshooting logic for chiral HPLC analysis.
References
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. ethz.ch [ethz.ch]
- 4. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 7. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Industrial Scale-Up of (2R,6R)-2,6-Dimethylmorpholine Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the industrial scale-up of (2R,6R)-2,6-dimethylmorpholine production.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered during the industrial scale-up of this compound production?
A1: The primary challenges include:
-
Maintaining Enantiomeric Purity: Achieving high enantiomeric excess (ee) on an industrial scale is difficult due to the chiral nature of the molecule. Minor deviations in reaction conditions can lead to significant decreases in purity and costly batch failures.[1]
-
High Production Costs: The synthesis and purification of enantiomerically pure this compound often require specialized equipment, chiral resolving agents, and stringent process control, leading to higher production costs compared to non-chiral alternatives.[1][2]
-
Isomer Separation: The initial synthesis from diisopropanolamine typically produces a mixture of cis and trans isomers.[3][4][5] Separating the desired trans-isomer from the cis-isomer, and then resolving the racemic trans-mixture to isolate the (2R,6R)-enantiomer, presents significant purification challenges.
-
Byproduct Formation: Side reactions can lead to the formation of impurities that are difficult to remove and can impact the final product quality.[4][6]
-
Environmental Regulations: Strict environmental regulations necessitate investment in waste treatment and process modifications, adding to the overall production cost.[1]
-
Supply Chain Vulnerabilities: The concentration of production in specific regions can lead to supply chain disruptions and price volatility.[1]
Q2: What are the common synthetic routes for 2,6-dimethylmorpholine, and which is preferred for obtaining the (2R,6R)-isomer?
A2: The most common industrial method for producing 2,6-dimethylmorpholine is the dehydration of diisopropanolamine using a strong acid, typically concentrated sulfuric acid.[3][4][5][7] This method favors the formation of the cis-isomer. To obtain the desired (2R,6R)-trans-isomer, a multi-step process is generally required:
-
Synthesis of a cis/trans mixture: Cyclization of diisopropanolamine yields a mixture of cis- and trans-2,6-dimethylmorpholine.
-
Isomer Separation: The trans-isomer is separated from the cis-isomer, often by fractional distillation.[8]
-
Racemic Resolution: The racemic trans-2,6-dimethylmorpholine is then resolved to separate the (2R,6R) and (2S,6S) enantiomers. This is commonly achieved by forming diastereomeric salts with an optically active acid, such as mandelic acid.[7][8][9]
An alternative is a more complex, multi-stage enantioselective synthesis, which can be costly and time-consuming.[8]
Q3: What purification techniques are most effective for isolating high-purity this compound on an industrial scale?
A3: A combination of techniques is typically employed:
-
Fractional Distillation: This is the primary method for separating the cis- and trans-isomers of 2,6-dimethylmorpholine.[8]
-
Crystallization (Racemic Resolution): This is a crucial step for separating the enantiomers of the trans-isomer. It involves reacting the racemic mixture with a chiral resolving agent (e.g., optically active mandelic acid) to form diastereomeric salts, one of which selectively precipitates.[8][9]
-
Chromatographic Methods: While highly effective for achieving high purity, techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be expensive to scale up.[10][11][12][] They are often used for analytical purposes or for the purification of smaller quantities of high-value material.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity (High cis-Isomer Content) in the Initial Synthesis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect reaction temperature. | Optimize the reaction temperature. For the cyclization of diisopropanolamine with sulfuric acid, temperatures are typically maintained between 150°C and 190°C.[3][4] | Increased proportion of the desired trans-isomer. |
| Incorrect molar ratio of reactants. | Adjust the molar ratio of diisopropanolamine to sulfuric acid. Ratios of 1:1.0 to 1:3.0 have been reported.[4] | Improved selectivity towards the trans-isomer. |
| Inefficient water removal. | Ensure efficient removal of water during the reaction to drive the equilibrium towards the cyclized product.[3] | Higher conversion and potentially improved isomer ratio. |
Problem 2: Poor Yield During Racemic Resolution of trans-2,6-Dimethylmorpholine
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal choice of resolving agent. | Screen different optically active acids. L-mandelic acid is used to precipitate the (2R,6R)-enantiomer, while D-mandelic acid precipitates the (2S,6S)-enantiomer.[8][9] | Formation of a crystalline salt with good yield and enantiomeric purity. |
| Incorrect solvent system. | Optimize the solvent for the crystallization process. Isopropanol is a commonly used solvent.[8] | Improved precipitation of the desired diastereomeric salt and better separation from the other enantiomer. |
| Inappropriate crystallization temperature and time. | Carefully control the cooling rate and crystallization time. The temperature can be varied over a wide range, with some processes operating between 0°C and 40°C.[8] | Maximized yield of the crystallized salt with high diastereomeric purity. |
Problem 3: Inadequate Purity of the Final this compound Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of residual cis-isomer. | Improve the efficiency of the initial fractional distillation to separate the cis- and trans-isomers. | Reduced levels of the cis-isomer in the material proceeding to resolution. |
| Incomplete removal of the resolving agent. | After isolating the diastereomeric salt, ensure complete liberation of the free base and thorough washing to remove the chiral acid. This typically involves treatment with a base followed by extraction. | Final product free of the resolving agent. |
| Formation of side products during synthesis. | Re-evaluate the initial synthesis conditions to minimize the formation of byproducts. Undesirable side reactions can occur at higher temperatures, leading to cracking and resin formation.[4] | A cleaner crude product that is easier to purify. |
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Isomer Distribution in the Synthesis of 2,6-Dimethylmorpholine
| Molar Ratio (Diisopropanolamine:Sulfuric Acid) | Reaction Temperature (°C) | Reaction Time (hours) | Total Yield (%) | cis-Isomer (%) | trans-Isomer (%) |
| 1:1.5 | 180 | 5 | 96 | 80 | 20 |
| 1:2.0 | 180 | 3 | 94 | 84 | 16 |
| 1:3.0 | 180 | 3 | 91 | 88 | 12 |
Data adapted from patents EP0094565B1 and US4504363A.[3][4]
Experimental Protocols
Protocol 1: Synthesis of a cis/trans-2,6-Dimethylmorpholine Mixture
This protocol is based on the dehydration of diisopropanolamine using sulfuric acid.
Materials:
-
Diisopropanolamine
-
Concentrated sulfuric acid (96%)
-
Sodium hydroxide solution (20% and 50%)
Procedure:
-
Simultaneously meter diisopropanolamine and concentrated sulfuric acid into a suitable reactor with vigorous stirring. The molar ratio should be optimized based on the desired isomer distribution (see Table 1).
-
Allow the temperature of the reaction mixture to increase to 85-170°C from the heat of reaction without external cooling.
-
Heat the reaction mixture to 150-190°C for 3-5 hours, distilling off the water that is formed.
-
After cooling, carefully neutralize the reaction mixture with a 20% sodium hydroxide solution to a pH of 14.
-
Separate the organic phase and dry it with a 50% sodium hydroxide solution.
-
The crude product is then purified by fractional distillation to separate the cis- and trans-isomers.
Protocol 2: Racemic Resolution of trans-2,6-Dimethylmorpholine
This protocol describes the resolution of racemic trans-2,6-dimethylmorpholine using L-mandelic acid to obtain the (2R,6R)-enantiomer.
Materials:
-
Racemic trans-2,6-dimethylmorpholine
-
L-mandelic acid
-
Isopropanol
-
Sodium hydroxide solution
-
Suitable extraction solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the racemic trans-2,6-dimethylmorpholine in isopropanol.
-
Add up to 0.5 molar equivalents of L-mandelic acid to the solution.
-
The salt of this compound with L-mandelic acid will preferentially precipitate.
-
Allow the crystallization to proceed at a controlled temperature (e.g., room temperature or below) until precipitation is complete.
-
Isolate the precipitated salt by filtration and wash with cold isopropanol.
-
To liberate the free base, dissolve the salt in water and add a sodium hydroxide solution until the pH is strongly basic.
-
Extract the this compound with a suitable organic solvent.
-
Dry the organic extract and remove the solvent under reduced pressure to obtain the purified enantiomer.
Visualizations
Caption: Workflow for the production of this compound.
Caption: Troubleshooting workflow for low yield or purity issues.
References
- 1. 2 6 Dimethylmorpholine Market 2025 Forecast to 2032 [24chemicalresearch.com]
- 2. market.us [market.us]
- 3. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google Patents [patents.google.com]
- 4. US4504363A - Preparation of cis-2,6-dimethylmorpholine - Google Patents [patents.google.com]
- 5. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound|High-Purity Research Chemical [benchchem.com]
- 8. US7829702B2 - Racemic separation of 2,6-trans-dimethymorpholine - Google Patents [patents.google.com]
- 9. EP1968960B1 - Racemic separation of 2,6-trans-dimethylmorpholine - Google Patents [patents.google.com]
- 10. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (2R,6R)-2,6-Dimethylmorpholine and a Review of Leading Alternatives
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral auxiliaries are a powerful and widely utilized tool in this endeavor, temporarily imparting stereochemical control to a prochiral substrate, guiding the formation of a desired stereoisomer. This guide provides a comprehensive comparison of (2R,6R)-2,6-dimethylmorpholine, a C2-symmetric chiral auxiliary, with other leading auxiliaries: Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides.
While this compound presents an intriguing scaffold due to its C2-symmetry, publicly available, direct comparative performance data against the more established auxiliaries is limited. This guide, therefore, presents a detailed overview of the proven capabilities of Evans, Oppolzer, and Myers auxiliaries, supported by experimental data, and discusses the potential of this compound based on the principles of asymmetric induction and the broader context of chiral morpholine chemistry.
Performance Comparison of Chiral Auxiliaries
The effectiveness of a chiral auxiliary is judged by its ability to provide high stereoselectivity (diastereoselectivity and enantioselectivity), high yields of the desired product, and the ease of its attachment and subsequent removal. The following tables summarize the performance of these auxiliaries in key asymmetric transformations.
Table 1: Asymmetric Alkylation of Enolates
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | N-Propionyl | Benzyl bromide | Data not available | Data not available | - |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 95 | [1] |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | >98:2 | 90 | |
| Myers' Pseudoephedrine | N-Propionyl-(1S,2S)-pseudoephedrine | Benzyl bromide | >99:1 | 99 |
Table 2: Asymmetric Aldol Reactions
| Chiral Auxiliary | Enolate Source | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| This compound | N-Propionyl amide | Benzaldehyde | Data not available | Data not available | - |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 (syn) | 80 | |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Benzaldehyde | 98:2 (syn) | 85 | [2] |
| Myers' Pseudoephedrine | N-Propionyl-(1S,2S)-pseudoephedrine | Benzaldehyde | 95:5 (syn) | 88 |
Table 3: Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| This compound | N-Acryloyl | Cyclopentadiene | Data not available | Data not available | - |
| Evans' Oxazolidinone | N-Acryloyl-(S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | >99:1 (endo) | 85 | |
| Oppolzer's Sultam | N-Acryloyl-(2R)-bornane-10,2-sultam | Cyclopentadiene | >98:2 (endo) | 90 | |
| Myers' Pseudoephedrine | N-Crotonyl-(1S,2S)-pseudoephedrine | Cyclopentadiene | 90:10 (endo) | 75 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the auxiliary, a key asymmetric transformation, and the removal of the auxiliary.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 equiv) dropwise.
-
Stir the solution for 30 minutes, then add propionyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the N-propionyl oxazolidinone by flash chromatography.
2. Diastereoselective Alkylation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) dropwise.
-
Stir the mixture for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 equiv) and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product. Purify the product by flash chromatography.[1]
3. Removal of the Chiral Auxiliary (Hydrolysis to Carboxylic Acid):
-
Dissolve the alkylated product (1.0 equiv) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).
-
Stir the reaction at 0 °C for 2 hours, then at room temperature for 4 hours.
-
Quench the reaction by adding aqueous sodium sulfite solution.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The chiral auxiliary can be recovered from the aqueous layer. Dry the organic layer and concentrate to yield the chiral carboxylic acid.
Protocol 2: Asymmetric Diels-Alder Reaction using an Oppolzer's Sultam Auxiliary
1. Acylation of the Chiral Auxiliary:
-
To a solution of (2R)-bornane-10,2-sultam (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C, add acryloyl chloride (1.2 equiv) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Wash the reaction mixture with water, 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the N-acryloyl sultam.
2. Diastereoselective Diels-Alder Reaction:
-
Dissolve the N-acryloyl sultam (1.0 equiv) in anhydrous dichloromethane and cool to -78 °C.
-
Add a Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl) (1.1 equiv).
-
Add freshly distilled cyclopentadiene (3.0 equiv) and stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.
-
Wash the combined organic layers with brine, dry, and concentrate. The diastereomeric ratio can be determined by ¹H NMR. Purify the cycloadduct by flash chromatography.
3. Removal of the Chiral Auxiliary (Reductive Cleavage to Alcohol):
-
To a solution of the Diels-Alder adduct (1.0 equiv) in anhydrous THF at 0 °C, add lithium aluminum hydride (LiAlH₄) (2.0 equiv) portion-wise.
-
Stir the reaction at 0 °C for 1 hour, then at room temperature for 2 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension and wash the solid with THF.
-
Concentrate the filtrate to yield the chiral alcohol. The chiral auxiliary can be recovered from the solid precipitate.
Visualization of Reaction Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the general workflow of asymmetric synthesis using a chiral auxiliary and the proposed mechanisms of stereochemical control for the discussed auxiliaries.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Stereochemical control in Evans' auxiliary mediated alkylation.
Caption: Stereochemical control in Oppolzer's sultam mediated Diels-Alder reaction.
Caption: Stereochemical control in Myers' pseudoephedrine mediated alkylation.
Caption: Postulated workflow for asymmetric synthesis using this compound.
Discussion and Conclusion
Evans' oxazolidinones, Oppolzer's sultams, and Myers' pseudoephedrine amides are well-established and highly reliable chiral auxiliaries that have been instrumental in the asymmetric synthesis of a vast array of complex molecules. They offer predictable and high levels of stereocontrol in a variety of C-C bond-forming reactions. The choice between them often depends on the specific transformation, desired product, and conditions for auxiliary removal.
This compound, with its C2-symmetric chiral scaffold, holds promise as a valuable addition to the synthetic chemist's toolbox. C2-symmetric auxiliaries can be highly effective in differentiating the two faces of a prochiral enolate, potentially leading to high levels of asymmetric induction. However, the lack of extensive studies and direct comparative data makes it difficult to definitively position it against the current leaders in the field.
Further research into the application of N-acyl-(2R,6R)-2,6-dimethylmorpholine derivatives in key asymmetric reactions, including detailed studies on the diastereoselectivity, yields, and scope of the reactions, is necessary to fully elucidate its potential. Such studies would be invaluable in determining its practical utility and where it might offer advantages over existing methods.
For researchers and drug development professionals, the selection of a chiral auxiliary remains a critical decision. While the established auxiliaries offer a high degree of reliability, the exploration of new auxiliaries like this compound is essential for the continued advancement of asymmetric synthesis, potentially offering novel reactivity, improved selectivities, or more favorable practical considerations.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans Auxiliaries vs. (2R,6R)-2,6-Dimethylmorpholine
In the realm of asymmetric synthesis, the quest for methodologies that afford precise stereochemical control is paramount for researchers, scientists, and professionals in drug development. Chiral auxiliaries represent a robust and reliable strategy to introduce chirality, guiding reactions to yield specific stereoisomers. Among the most celebrated and widely utilized are the Evans oxazolidinone auxiliaries. This guide provides an in-depth comparison of Evans auxiliaries with the potential alternative, (2R,6R)-2,6-dimethylmorpholine, focusing on their application in asymmetric alkylation and aldol reactions.
While Evans auxiliaries are extensively documented, with a wealth of experimental data supporting their efficacy, literature detailing the application of this compound as a chiral auxiliary in similar contexts is notably scarce. This guide will therefore present a comprehensive overview of Evans auxiliaries as a benchmark, alongside the limited available information for this compound, highlighting the current landscape of their use in asymmetric synthesis.
Evans Auxiliaries: The Gold Standard
Introduced by David A. Evans and his research group, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern asymmetric synthesis.[1] Their popularity stems from their high levels of stereocontrol, predictable outcomes, and the relative ease of attachment and removal.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a powerful method for the synthesis of enantiomerically enriched α-substituted carboxylic acids. The chiral auxiliary effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.
Data Presentation: Performance of Evans Auxiliaries in Asymmetric Alkylation
| Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidinone | N-propionyl imide | Benzyl bromide | >99:1 | 95 | |
| (4S)-4-isopropyloxazolidinone | N-propionyl imide | Methyl iodide | 95:5 | 88 | |
| (4R)-4-benzyloxazolidinone | N-butyryl imide | Allyl iodide | 98:2 | 92 |
Experimental Protocol: Asymmetric Alkylation using an Evans Auxiliary
A representative procedure for the asymmetric alkylation of an N-acyloxazolidinone is as follows:
-
Enolate Formation: The N-acyl imide (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA) (1.1 equiv), is added dropwise to generate the corresponding Z-enolate.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 equiv) is added to the enolate solution at -78 °C, and the reaction is stirred for several hours.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The diastereomeric products can often be separated by column chromatography to yield the desired product in high diastereomeric purity.
Asymmetric Aldol Reactions
Evans auxiliaries are highly effective in controlling the stereochemical outcome of aldol reactions, allowing for the synthesis of syn- or anti-β-hydroxy carbonyl compounds with high diastereoselectivity. The stereochemical outcome is often dependent on the choice of Lewis acid used to form the boron enolate.
Data Presentation: Performance of Evans Auxiliaries in Asymmetric Aldol Reactions
| Auxiliary | Lewis Acid | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| (4R,5S)-4-methyl-5-phenyloxazolidinone | Bu₂BOTf | Isobutyraldehyde | >99:1 (syn) | 85 | |
| (4S)-4-isopropyloxazolidinone | TiCl₄ | Benzaldehyde | 97:3 (syn) | 91 | |
| (4R)-4-benzyloxazolidinone | Sn(OTf)₂ | Acetaldehyde | 5:95 (anti) | 78 |
Experimental Protocol: Asymmetric syn-Aldol Reaction using an Evans Auxiliary
-
Enolate Formation: To a solution of the N-acyl imide (1.0 equiv) in anhydrous dichloromethane at 0 °C is added di-n-butylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). The mixture is stirred for 30 minutes to form the Z-enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise. The reaction is stirred for several hours at this temperature.
-
Work-up: The reaction is quenched by the addition of a pH 7 buffer solution. The mixture is extracted, and the combined organic layers are washed, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to afford the desired syn-aldol adduct.
Cleavage of Evans Auxiliaries
A critical aspect of using a chiral auxiliary is its efficient removal to unveil the desired chiral product. Evans auxiliaries can be cleaved under various conditions to provide carboxylic acids, esters, amides, or alcohols without epimerization of the newly formed stereocenter. Common methods include hydrolysis with lithium hydroperoxide (LiOOH) or reduction with lithium borohydride (LiBH₄).
This compound: An Alternative under Exploration
Research has been conducted on the aldol reactions of morpholine carboxamides, which are structurally related. These studies have shown that high levels of enantio- and diastereoselectivity can be achieved, suggesting the potential of morpholine-based scaffolds in asymmetric synthesis. For instance, (Ipc)₂BOTf-mediated aldol reactions of N-acyl morpholine carboxamides have been reported to proceed with high stereoselectivity. However, these studies do not specifically employ the C₂-symmetric this compound as the chiral auxiliary.
The lack of direct comparative data makes a quantitative performance analysis against Evans auxiliaries impossible at this time. Further research is required to establish the efficacy of this compound as a chiral auxiliary in these fundamental carbon-carbon bond-forming reactions.
Logical Workflow and Mechanistic Considerations
The underlying principle for the stereochemical control exerted by chiral auxiliaries lies in the creation of a rigid, well-defined transition state that favors the approach of the reagent from one face over the other.
For Evans auxiliaries, the formation of a chelated Z-enolate is key. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile or aldehyde to approach from the less sterically hindered side. This leads to the high diastereoselectivities observed.
Conclusion
Evans oxazolidinone auxiliaries remain a highly reliable and versatile tool for asymmetric synthesis, particularly for alkylation and aldol reactions. Their performance is well-documented, with a vast body of experimental data and established protocols.
In contrast, while this compound presents an interesting chiral scaffold, its application as a direct alternative to Evans auxiliaries in these key transformations is not yet established in the scientific literature. Researchers and professionals in drug development can confidently rely on the predictable and high levels of stereocontrol offered by Evans auxiliaries. The potential of this compound and other morpholine-based auxiliaries remains an area ripe for future investigation to broaden the toolkit of synthetic chemists.
References
Direct Comparison of (2R,6R)- and (2S,6S)-2,6-Dimethylmorpholine in Stereoselective Synthesis: An Overview
For researchers and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in designing stereoselective synthetic routes. This guide aims to provide a comparative analysis of the efficacy of (2R,6R)-2,6-dimethylmorpholine and its enantiomer, (2S,6S)-2,6-dimethylmorpholine, in directing the stereochemistry of chemical reactions. However, a comprehensive review of publicly available scientific literature reveals a notable absence of studies that directly compare the performance of these two specific enantiomers under identical experimental conditions.
While both (2R,6R)- and (2S,6S)-2,6-dimethylmorpholine are recognized as valuable chiral building blocks in asymmetric synthesis, particularly in the preparation of pharmaceuticals, the existing research does not offer the quantitative data necessary for a direct, side-by-side comparison of their efficacy.
Theoretical Role in Asymmetric Synthesis
Chiral auxiliaries, such as the enantiomers of 2,6-dimethylmorpholine, are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The inherent chirality of the auxiliary creates a diastereomeric transition state, favoring the formation of one stereoisomer of the product over the other. After the desired stereocenter is created, the auxiliary is removed. The choice between the (2R,6R) and (2S,6S) enantiomer would theoretically be dictated by the desired stereochemistry of the final product, with each auxiliary expected to produce the opposite enantiomer of the product under the same reaction conditions.
The logical workflow for employing these chiral auxiliaries in a stereoselective reaction is depicted below. This process highlights the theoretical expectation that the choice of the (2R,6R) or (2S,6S) isomer directly influences the chirality of the resulting product.
Caption: General workflow for asymmetric synthesis using enantiomeric chiral auxiliaries.
Applications in Pharmaceutical Synthesis
Both enantiomers of 2,6-dimethylmorpholine are integral to the synthesis of several commercially available drugs. For instance, the cis-2,6-dimethylmorpholine core is a key structural feature in the antifungal medication Amorolfine and the fungicide Fenpropimorph . In the synthesis of these molecules, a racemic or a specific enantiomer of a side chain is coupled with cis-2,6-dimethylmorpholine. However, the readily available syntheses of these commercial products do not involve a stereoselective step controlled by the chirality of the 2,6-dimethylmorpholine unit itself, but rather the pre-existing chirality of the other reactants.
Conclusion
Despite the theoretical importance and practical application of (2R,6R)- and (2S,6S)-2,6-dimethylmorpholine in asymmetric synthesis, a direct comparative study of their efficacy in directing stereochemistry is not available in the reviewed scientific literature. Consequently, a data-driven comparison guide with detailed experimental protocols and quantitative data tables cannot be provided at this time. Researchers seeking to employ these chiral auxiliaries would need to conduct their own comparative experiments to determine the optimal enantiomer and reaction conditions for their specific application. The expectation remains that the (2R,6R) and (2S,6S) isomers will exhibit opposite and complementary stereochemical induction.
A Comparative Guide to Chiral Morpholine Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its prevalence in a vast array of approved drugs and clinical candidates. The specific stereochemistry of substituents on the morpholine ring can dramatically influence biological activity, making the development of efficient asymmetric syntheses for chiral morpholines a critical focus of research. This guide offers an objective comparison of different chiral morpholine derivatives in key catalytic applications, supported by experimental data to aid in the selection of the most effective catalytic systems.
Organocatalytic Michael Addition: A Head-to-Head Comparison
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and the development of organocatalysts that can control its stereochemical outcome is of significant interest. Recent studies have highlighted the potential of β-morpholine amino acids (β-Morph-AAs) as a novel class of organocatalysts for the 1,4-addition of aldehydes to nitroolefins. While morpholine-based enamines are generally less reactive than their pyrrolidine counterparts, the incorporation of a carboxylic acid moiety in the β-position to the nitrogen atom has been shown to overcome this limitation, leading to highly efficient and stereoselective catalysts.[1][2][3]
A comparative study of four distinct 5-substituted β-Morph-AA catalysts (I-IV) in the reaction between butanal and β-nitrostyrene demonstrates the profound impact of the catalyst's stereochemistry and substitution pattern on the reaction's efficiency and selectivity.
Performance Data
The following table summarizes the performance of catalysts I-IV under optimized reaction conditions.
| Catalyst | R Group | Stereochemistry | Conversion (%) | d.e. (%) | e.e. (%) |
| I | Benzyl | (2S,5R) | >99 | 96 | 90 |
| II | Benzyl | (2R,5R) | >99 | 90 | 70 |
| III | i-Butyl | (2S,5R) | >99 | 94 | 85 |
| IV | i-Butyl | (2R,5R) | >99 | 88 | 65 |
Reaction conditions: Butanal (1.0 eq.), β-nitrostyrene (1.5 eq.), Catalyst (1 mol%), N-methylmorpholine (1 mol%) in iPrOH at -10°C for 24h. Data sourced from a 2023 study on morpholine-based organocatalysts.[4]
Key Observations:
-
Stereochemistry is Crucial: Catalysts with a cis relationship between the C-2 carboxylic acid and the C-5 substituent (Catalysts I and III) consistently outperform their trans counterparts (Catalysts II and IV) in terms of both diastereoselectivity and enantioselectivity.[4]
-
Substituent Effects: The nature of the C-5 substituent also plays a role, with the benzyl group in Catalyst I providing slightly higher enantioselectivity than the iso-butyl group in Catalyst III under these specific conditions.[4]
-
High Efficiency: Remarkably, only 1 mol% of the catalyst is required to achieve quantitative conversion, highlighting the high efficiency of this new class of organocatalysts.[5][6]
Experimental Protocol: Michael Addition
The following is a general procedure for the Michael addition of an aldehyde to a nitroolefin using a β-Morph-AA catalyst:
-
To a solution of the nitroolefin (0.17 mmol) and the aldehyde (0.11 mmol) in isopropanol (0.380 mL), add N-methylmorpholine (1-5 mol%) and the chiral morpholine catalyst (1-5 mol%).
-
Stir the reaction mixture at -10°C for 24–48 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude mixture by flash chromatography on silica gel (e.g., 5% → 20% EtOAc in hexane) to yield the γ-nitroaldehyde product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopic analysis of the isolated product.
-
Determine the enantiomeric excess by chiral stationary phase HPLC.[1]
Logical Workflow for Catalyst Selection
Caption: A logical workflow for the selection and optimization of a chiral morpholine catalyst.
Asymmetric Hydrogenation: Crafting Chiral Morpholines
The asymmetric hydrogenation of dehydromorpholines provides a direct and atom-economical route to enantioenriched 2-substituted morpholines. This transformation is particularly valuable for the synthesis of key intermediates for bioactive compounds and drug candidates.[7][8] The success of this reaction heavily relies on the choice of the chiral ligand that coordinates with the metal catalyst, typically rhodium.
Performance Data
The rhodium-catalyzed asymmetric hydrogenation of various 2-substituted dehydromorpholines using the chiral bisphosphine ligand (R,R,R)-SKP demonstrates the broad applicability and high efficiency of this catalytic system.
| Substrate (R group) | Yield (%) | e.e. (%) |
| Phenyl | 97 | 92 |
| 4-Methoxyphenyl | 98 | 95 |
| 4-Fluorophenyl | 99 | 96 |
| 2-Thienyl | 96 | 93 |
| Naphthyl | 95 | 94 |
| Cyclohexyl | 99 | 90 |
Reaction conditions: Substrate (0.1 mmol), [Rh(COD)₂]SbF₆ (1 mol%), (R,R,R)-SKP (1.1 mol%), H₂ (50 atm), DCM, 25°C, 24h. Data sourced from a 2021 study on asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines.[8]
Key Observations:
-
High Enantioselectivity: The (R,R,R)-SKP-Rh complex consistently provides high enantiomeric excesses (90-96% ee) across a range of electronically and sterically diverse substrates.[8]
-
Excellent Yields: The reaction proceeds to near-quantitative yields for most substrates, highlighting its efficiency.[8]
-
Broad Substrate Scope: The catalytic system is tolerant of various aromatic and aliphatic substituents at the 2-position of the dehydromorpholine.[8]
Experimental Protocol: Asymmetric Hydrogenation
The following is a general procedure for the asymmetric hydrogenation of a 2-substituted dehydromorpholine:
-
In a glovebox, charge a Schlenk tube with [Rh(COD)₂]SbF₆ (1 mol%) and the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.1 mol%) in anhydrous and degassed dichloromethane (DCM).
-
In a separate vial, dissolve the 2-substituted dehydromorpholine (1.0 eq.) in anhydrous and degassed DCM.
-
Transfer the substrate solution to the catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
Purge the autoclave with hydrogen gas three times and then pressurize to 50 atm of hydrogen.
-
Stir the reaction at room temperature for 24 hours.
-
After releasing the pressure, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired chiral morpholine.[9]
Catalytic Cycle
References
- 1. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 2. [PDF] Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric transfer hydrogenation: chiral ligands and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
The Utility of (2R,6R)-2,6-Dimethylmorpholine in Stereocontrolled API Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for efficient and highly selective methods to control stereochemistry in the synthesis of active pharmaceutical ingredients (APIs) is a paramount challenge. Chiral auxiliaries have emerged as a powerful tool in this endeavor, temporarily imparting chirality to a prochiral substrate to direct the formation of a desired stereoisomer. This guide provides a comparative overview of (2R,6R)-2,6-dimethylmorpholine and its role in stereocontrolled synthesis, placed in the context of widely established chiral auxiliaries.
While a versatile and readily available chiral building block, extensive literature review indicates that this compound is not commonly employed as a general-purpose, detachable chiral auxiliary in the same vein as classic examples like Evans' oxazolidinones or pseudoephedrine for asymmetric alkylations and aldol reactions. Its primary application in the pharmaceutical and agrochemical industries appears to be as a permanent chiral scaffold integrated into the final molecular structure, rather than a transient stereodirecting group. A notable example is its incorporation in the fungicide fenpropimorph.
This guide will, therefore, focus on the established applications of this compound and provide a comparative framework against prominent chiral auxiliaries to highlight the different strategies for achieving stereocontrol in API synthesis.
Comparison of Stereocontrol Strategies
The selection of a chiral auxiliary is dictated by several factors, including the desired transformation, the required level of stereoselectivity, and the ease of attachment and cleavage. Below is a comparison of this compound's role with that of well-established chiral auxiliaries.
| Chiral Moiety | Typical Application | General Reaction Type | Cleavage Conditions | Typical Diastereomeric Excess (d.e.) |
| This compound | Integrated chiral scaffold | Cyclization, functionalization of the morpholine ring | Not applicable (part of the final product) | N/A (as an auxiliary) |
| Evans' Oxazolidinones | Detachable chiral auxiliary | Asymmetric alkylation, aldol, acylation, and conjugate addition reactions | LiOH/H₂O₂, LiBH₄, LiAlH₄, etc. | >95% |
| Pseudoephedrine | Detachable chiral auxiliary | Asymmetric alkylation of amides | Acidic hydrolysis | >90% |
Experimental Protocols for Established Chiral Auxiliaries
To provide a practical context for comparison, detailed methodologies for the application of widely used chiral auxiliaries are presented below.
Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
-
Acylation of the Auxiliary: The chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a desired carboxylic acid derivative (e.g., propionyl chloride) in the presence of a base (e.g., triethylamine) and a Lewis acid catalyst (e.g., LiCl) in an aprotic solvent like THF.
-
Enolate Formation: The resulting N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), at low temperature (-78 °C) in THF to generate the corresponding (Z)-enolate.
-
Alkylation: The enolate is then reacted with an alkylating agent (e.g., benzyl bromide) at low temperature, allowing the reaction to proceed for several hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC analysis of the crude product. The desired diastereomer is typically purified by column chromatography.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product. For example, treatment with lithium hydroxide and hydrogen peroxide yields the corresponding carboxylic acid. Other reagents like lithium borohydride can be used to obtain the corresponding alcohol. The chiral auxiliary can often be recovered and reused.
Protocol 2: Asymmetric Alkylation using Pseudoephedrine as a Chiral Auxiliary
-
Amide Formation: (1R,2R)-(-)-Pseudoephedrine is condensed with a carboxylic acid (e.g., propanoic acid) using a coupling agent like DCC or by conversion of the acid to its acid chloride followed by reaction with pseudoephedrine in the presence of a base.
-
Enolate Generation: The pseudoephedrine amide is dissolved in an ethereal solvent like THF and deprotonated with a strong base, typically lithium chloride and lithium diisopropylamide (LDA), at a low temperature (-78 °C to 0 °C) to form the lithium enolate.
-
Alkylation: The electrophile (e.g., methyl iodide) is added to the enolate solution, and the reaction is stirred for a period at low temperature.
-
Quenching and Isolation: The reaction is quenched with an aqueous solution of ammonium chloride. The product is extracted, and the organic layer is dried and concentrated. The diastereoselectivity is assessed by spectroscopic methods.
-
Auxiliary Removal: The chiral auxiliary is removed by acidic hydrolysis (e.g., with sulfuric acid or hydrochloric acid) to afford the enantioenriched carboxylic acid.
Logical Workflow for Chiral Auxiliary-Mediated Synthesis
The general workflow for utilizing a detachable chiral auxiliary in asymmetric synthesis is depicted below. This contrasts with the use of this compound as a permanent structural component.
Signaling Pathway of Stereochemical Induction
The stereochemical outcome in reactions employing chiral auxiliaries is dictated by the formation of a rigid transition state that favors the approach of the electrophile from one face of the prochiral substrate.
A Comparative Analysis of the Biological Activity of 2,6-Dimethylmorpholine Enantiomers in Antifungal Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of enantiomers derived from 2,6-dimethylmorpholine, a core scaffold in several agricultural and pharmaceutical fungicides. Focusing on prominent examples like fenpropimorph, this document synthesizes experimental data to highlight the stereoselectivity of their antifungal action. Detailed experimental protocols and visual representations of the underlying biochemical pathways and experimental workflows are included to support further research and development in this area.
Introduction to 2,6-Dimethylmorpholine Derivatives
Derivatives of 2,6-dimethylmorpholine, such as fenpropimorph and amorolfine, are established fungicides that combat a wide range of fungal pathogens.[1][2] Their primary mechanism of action involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[1] Specifically, these compounds inhibit two key enzymes in the ergosterol pathway: sterol Δ14-reductase and sterol Δ8-Δ7-isomerase.[1][3] This dual-site inhibition makes the development of resistance in fungi less likely.[4]
The presence of chiral centers in the 2,6-dimethylmorpholine ring and its side chains means that these fungicides can exist as different stereoisomers. It is well-established in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit significantly different biological activities.[5][6] This guide delves into the enantioselectivity of 2,6-dimethylmorpholine derivatives, providing a basis for the development of more potent and specific antifungal agents.
Comparative Biological Activity of Enantiomers
Table 1: Qualitative Comparison of Fenpropimorph Enantiomer Activity
| Enantiomer | Relative Antifungal Activity |
| S-(-)-fenpropimorph | High |
| R-(+)-fenpropimorph | Low to negligible |
Note: This table is based on qualitative statements from existing research.[5][7] Quantitative data from a head-to-head comparison is needed for a precise assessment.
Mechanism of Action: Inhibition of Sterol Biosynthesis
The fungicidal action of 2,6-dimethylmorpholine derivatives stems from their ability to inhibit key enzymes in the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol intermediates in the fungal cell membrane. This disrupts membrane integrity and function, ultimately leading to fungal cell death.
Caption: Inhibition of the ergosterol biosynthesis pathway by 2,6-dimethylmorpholine derivatives.
Experimental Protocols
Mycelial Growth Inhibition Assay
This assay is a standard method to determine the fungicidal or fungistatic activity of a compound against filamentous fungi.
a. Materials:
-
Fungal isolate of interest (e.g., Botrytis cinerea)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Sterile petri dishes (90 mm)
-
Stock solution of the test compound (and its enantiomers) in a suitable solvent (e.g., DMSO)
-
Sterile cork borer (5 mm diameter)
-
Incubator
b. Procedure:
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50°C.
-
Add the test compound from the stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a 7-day-old culture of the fungus, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at 25°C for 3-5 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(DC - DT) / DC] x 100 Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by plotting the percentage of inhibition against the logarithm of the compound concentration and performing a regression analysis.
Sterol Biosynthesis Inhibition Assay (In Vitro)
This assay measures the direct inhibitory effect of the compounds on the key enzymes in the ergosterol pathway.
a. Preparation of Fungal Microsomes:
-
Grow the fungal culture (e.g., Saccharomyces cerevisiae or a relevant plant pathogen) in a suitable liquid medium to the late logarithmic phase.
-
Harvest the cells by centrifugation and wash them with a buffer (e.g., 0.1 M Tris-HCl, pH 7.4).
-
Disrupt the cells using methods such as glass bead homogenization or enzymatic digestion to obtain a cell-free extract.
-
Centrifuge the extract at a low speed (e.g., 10,000 x g) to remove cell debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
Resuspend the microsomal pellet in a suitable buffer.
b. Enzyme Assay for Sterol Δ14-Reductase and Δ8-Δ7-Isomerase:
-
The assay mixture should contain the fungal microsomes, a suitable substrate (e.g., radiolabeled lanosterol or other sterol precursors), and a cofactor (e.g., NADPH).
-
Add the test compounds (enantiomers) at various concentrations to the assay mixture.
-
Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific period.
-
Stop the reaction by adding a strong base (e.g., ethanolic KOH) and saponify the lipids.
-
Extract the non-saponifiable lipids (sterols) with an organic solvent (e.g., hexane).
-
Separate the different sterols using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of substrate converted to product (or the accumulation of specific intermediates) using a suitable detection method (e.g., scintillation counting for radiolabeled substrates or gas chromatography-mass spectrometry (GC-MS) for unlabeled sterols).
-
Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow for Assessing Enantiomer Bioactivity
The following diagram illustrates a typical workflow for the synthesis, separation, and biological evaluation of 2,6-dimethylmorpholine derivative enantiomers.
Caption: A generalized workflow for comparing the biological activity of enantiomers.
Conclusion
The biological activity of fungicides derived from 2,6-dimethylmorpholine is significantly influenced by their stereochemistry. Evidence points to the S-(-)-enantiomer of fenpropimorph as the more potent antifungal agent. A thorough understanding of this enantioselectivity is crucial for the development of next-generation fungicides that are more effective and potentially have a reduced environmental impact by eliminating the less active or inactive isomer from formulations. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the stereochemical aspects of these and other chiral agrochemicals.
References
- 1. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Insights into the role of sterol metabolism in antifungal drug resistance: a mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. EP0645458A1 - Chemoenzymatic process for production of S fenpropimorph - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
Racemic vs. Enantiopure 2,6-Dimethylmorpholine in Drug Development: A Comparative Guide
In the landscape of modern drug development, the stereochemistry of a molecule is a critical determinant of its therapeutic efficacy and safety. This guide provides a comparative analysis of racemic and enantiopure cis-2,6-dimethylmorpholine, a key heterocyclic scaffold found in several pharmaceuticals. While direct, head-to-head experimental data comparing the racemic mixture to its individual enantiomers are not extensively available in public literature, this guide synthesizes established principles of stereoisomerism in pharmacology with case studies of approved drugs, amorolfine and sonidegib, to illuminate the considerations for researchers and drug development professionals.
Introduction to Stereoisomerism in 2,6-Dimethylmorpholine
2,6-Dimethylmorpholine possesses two chiral centers, giving rise to stereoisomers. The cis and trans diastereomers are the primary forms, with the cis form being of particular interest in pharmaceuticals. The cis-diastereomer itself is a racemic mixture of two enantiomers: (2R,6S)-2,6-dimethylmorpholine and (2S,6R)-2,6-dimethylmorpholine. These enantiomers are non-superimposable mirror images and can interact differently with the chiral environment of the body, such as enzymes and receptors.
The Prevailing Paradigm: Enantiopure Over Racemic Formulations
The development of single-enantiomer drugs, often termed "chiral switching," has become the modern standard. This preference is rooted in the understanding that enantiomers of a chiral drug can exhibit different pharmacokinetic and pharmacodynamic properties. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or contribute to adverse effects. Developing an enantiopure drug can lead to a more simplified pharmacological profile, an improved therapeutic index, and a reduced potential for drug interactions.
Case Studies: Amorolfine and Sonidegib
The strategic choice between a racemic mixture and a single enantiomer is exemplified by two drugs that feature the cis-2,6-dimethylmorpholine core: amorolfine and sonidegib.
Amorolfine: A Racemic Antifungal Agent
Amorolfine is a topical antifungal agent used for the treatment of onychomycosis (fungal nail infections).[1][2] It functions by inhibiting two enzymes in the fungal ergosterol biosynthesis pathway, Δ14-reductase and Δ7-Δ8-isomerase, leading to the depletion of ergosterol and the accumulation of ignosterol in the fungal cell membrane.[3][4] This disruption of the cell membrane results in fungistatic and fungicidal effects.[3][4]
The approved drug, amorolfine, is a racemic mixture of the cis-(+)- and (-)-enantiomers.[5] The rationale for developing amorolfine as a racemate is not explicitly detailed in the available literature, but it may be attributed to the historical context of its development, where the practices of chiral separation and single-enantiomer drug development were less established. It is also possible that early studies did not show a significant difference in the antifungal activity or safety profiles of the individual enantiomers, making the additional cost of chiral separation unnecessary.
Sonidegib: An Enantiopure Hedgehog Pathway Inhibitor
In stark contrast, sonidegib is an orally administered, enantiopure drug approved for the treatment of locally advanced basal cell carcinoma.[6][7] It contains the specific (2R,6S)-2,6-dimethylmorpholine enantiomer. Sonidegib functions as a Smoothened (SMO) antagonist, inhibiting the Hedgehog signaling pathway, which is aberrantly activated in many basal cell carcinomas.[6][7]
The development of sonidegib as a single enantiomer aligns with modern pharmaceutical practices. This approach aims to maximize the on-target activity and minimize potential off-target effects that could be associated with the other enantiomer. While there is no publicly available data on the biological activity of the (2S,6R)-enantiomer of sonidegib, the selection of the (2R,6S)-enantiomer implies that it was identified as the eutomer during preclinical development.
Comparative Analysis: A Data-Driven Perspective
While direct experimental comparisons are lacking, a theoretical framework for comparing the racemic and enantiopure forms of a cis-2,6-dimethylmorpholine-containing drug can be constructed based on standard preclinical assessments.
Hypothetical Comparison of Key Drug Development Parameters
The following table outlines the parameters that would be essential in a comparative study and the hypothetical outcomes based on the principles of stereoselectivity.
| Parameter | Racemic cis-2,6-Dimethylmorpholine | Enantiopure (e.g., 2R,6S) | Rationale for Potential Differences |
| Target Affinity (e.g., Ki, IC50) | Represents the average affinity of both enantiomers. | Higher affinity if this is the eutomer. | The chiral binding pocket of the target protein will likely interact preferentially with one enantiomer. |
| Potency (e.g., EC50) | May be lower as 50% of the mixture could be less active or inactive. | Higher potency if this is the eutomer. | Cellular activity is a direct consequence of target engagement. |
| Selectivity | Potential for off-target effects from both enantiomers. | Higher selectivity, as the distomer's off-target activities are eliminated. | Each enantiomer can have its own unique off-target interaction profile. |
| Pharmacokinetics (ADME) | Complex profile, as two different substances are being absorbed, distributed, metabolized, and excreted. | Simpler, more predictable pharmacokinetic profile. | Metabolic enzymes and transporters are often stereoselective, leading to different rates of metabolism and clearance for each enantiomer. |
| Toxicity (e.g., LD50, specific organ toxicity) | The observed toxicity is a composite of both enantiomers. | Potentially lower toxicity if the distomer contributes significantly to the adverse effects of the racemate. | Toxicity can be mediated by off-target interactions or toxic metabolites, which can be stereospecific. |
Experimental Protocols for Comparative Evaluation
To generate the data for the comparative table above, a series of well-defined experiments would be necessary. The following are generalized protocols for such studies.
Chiral Separation and Purification
-
Objective: To separate the racemic cis-2,6-dimethylmorpholine into its individual (2R,6S) and (2S,6R) enantiomers.
-
Methodology:
-
Chiral High-Performance Liquid Chromatography (HPLC): Utilize a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak) with a suitable mobile phase (e.g., a mixture of hexane and isopropanol with a basic additive like diethylamine).
-
Fraction Collection: Collect the separated enantiomeric peaks.
-
Purity Analysis: Assess the enantiomeric excess (e.e.) of the collected fractions using analytical chiral HPLC.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified enantiomers.
-
In Vitro Target Binding Assay (Hypothetical: SMO Receptor)
-
Objective: To determine the binding affinity of the racemate and each enantiomer to the target protein.
-
Methodology:
-
Assay Setup: Use a competitive binding assay with a radiolabeled ligand known to bind to the SMO receptor and cell membranes expressing the receptor.
-
Incubation: Incubate the membranes with the radioligand and increasing concentrations of the test compounds (racemate, (2R,6S)-enantiomer, (2S,6R)-enantiomer).
-
Separation: Separate the bound and free radioligand using filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Calculate the Ki or IC50 values by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Functional Assay (Hypothetical: Hedgehog Pathway Inhibition)
-
Objective: To measure the functional potency of the compounds in inhibiting the Hedgehog pathway.
-
Methodology:
-
Cell Line: Use a cell line with a stably transfected Gli-luciferase reporter system (e.g., Shh-LIGHT2 cells).
-
Treatment: Treat the cells with increasing concentrations of the test compounds.
-
Pathway Activation: Stimulate the Hedgehog pathway using a Smoothened agonist (e.g., SAG).
-
Luciferase Assay: After a suitable incubation period, measure the luciferase activity, which is proportional to the activation of the Hedgehog pathway.
-
Data Analysis: Determine the EC50 values for the inhibition of luciferase activity.
-
In Vivo Pharmacokinetic Study
-
Objective: To compare the pharmacokinetic profiles of the racemate and the individual enantiomers in an animal model.
-
Methodology:
-
Animal Model: Use a suitable animal model, such as mice or rats.
-
Dosing: Administer a single dose of the racemic mixture or one of the enantiomers via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at various time points post-dosing.
-
Sample Analysis: Extract the drug from the plasma and analyze the concentrations of each enantiomer using a validated LC-MS/MS method with a chiral column.
-
Parameter Calculation: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for each enantiomer.
-
Conclusion
The comparison between racemic and enantiopure cis-2,6-dimethylmorpholine in drug development highlights a pivotal shift in pharmaceutical sciences. While the racemic drug amorolfine remains an effective topical treatment, the development of the enantiopure drug sonidegib for a systemic oncology indication underscores the modern emphasis on optimizing therapeutic outcomes by isolating the most active and safest stereoisomer. For researchers and drug development professionals, the key takeaway is the imperative to investigate the stereochemical aspects of a drug candidate early in the development process. Although direct comparative data for cis-2,6-dimethylmorpholine enantiomers are not publicly available, the principles of stereopharmacology, supported by the case studies of amorolfine and sonidegib, provide a strong rationale for prioritizing the development of enantiopure compounds to achieve more predictable and potentially superior clinical profiles. Future research dedicated to the direct comparison of the biological activities of the cis-2,6-dimethylmorpholine enantiomers would be invaluable to the medicinal chemistry community.
References
- 1. Amorolfine. A review of its pharmacological properties and therapeutic potential in the treatment of onychomycosis and other superficial fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas | Semantic Scholar [semanticscholar.org]
- 3. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of carcinogenesis by two isomers of nitroso-2,6-dimethylmorpholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. A Matching-Adjusted Indirect Comparison of Sonidegib and Vismodegib in Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of (2R,6R)-2,6-Dimethylmorpholine in Asymmetric Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral molecules is a critical aspect of modern chemistry. Chiral auxiliaries are powerful tools that enable the control of stereochemistry during a reaction, and the choice of auxiliary can significantly impact the overall efficiency and cost-effectiveness of a synthetic route. This guide provides a comprehensive cost-benefit analysis of using (2R,6R)-2,6-dimethylmorpholine as a chiral auxiliary in asymmetric synthesis, with a direct comparison to two widely used alternatives: Evans Oxazolidinones and Pseudoephedrine.
Performance Comparison in Asymmetric Alkylation
To provide a direct and objective comparison, we will examine the performance of each chiral auxiliary in a representative asymmetric alkylation reaction: the enantioselective alkylation of a propionamide derivative. This reaction is a fundamental transformation in organic synthesis and serves as an excellent benchmark for evaluating the effectiveness of these chiral auxiliaries.
Table 1: Performance Comparison in Asymmetric Alkylation of a Propionamide Derivative
| Chiral Auxiliary | Typical Yield (%) | Diastereomeric Excess (d.e., %) | Key Advantages | Key Disadvantages |
| This compound | 93 | >98 | High diastereoselectivity; readily available starting materials. | Relatively newer method with less extensive literature. |
| Evans Oxazolidinone | 80-95 | >99 | High diastereoselectivity; well-established and reliable. | Higher cost of the auxiliary. |
| Pseudoephedrine | 80-95 | 90-98 | Low cost and readily available; both enantiomers are accessible. | Potential for lower diastereoselectivity compared to other methods; regulatory restrictions in some regions. |
Cost-Benefit Analysis
The economic viability of a synthetic route is a crucial consideration, particularly in drug development and large-scale synthesis. The following table provides an estimated cost comparison of the three chiral auxiliaries. Prices are subject to variation based on supplier, purity, and quantity.
Table 2: Cost Comparison of Chiral Auxiliaries
| Chiral Auxiliary | Estimated Cost (per mole) | Key Cost Considerations |
| This compound | ~$3,000 - $5,000 | Can be synthesized in-house, potentially reducing costs. |
| Evans Oxazolidinone | ~$4,000 - $7,000 | Higher initial cost, but high efficiency can offset this in some cases. |
| Pseudoephedrine | ~$1,500 - $2,500 | Most cost-effective option, but may require more optimization to achieve high selectivity. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for evaluating and implementing a synthetic methodology. The following are representative protocols for the asymmetric alkylation of a propionamide derivative using each of the three chiral auxiliaries.
Protocol 1: Asymmetric Alkylation using this compound
Step 1: Amide Formation: this compound is reacted with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature to afford the corresponding N-propionyl amide.
Step 2: Deprotonation and Alkylation: The N-propionyl amide is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C. A strong base, such as lithium diisopropylamide (LDA), is added to generate the lithium enolate. The electrophile (e.g., benzyl bromide) is then added, and the reaction is stirred at low temperature until completion.
Step 3: Auxiliary Removal: The chiral auxiliary is cleaved by hydrolysis under acidic conditions (e.g., refluxing in aqueous HCl) to yield the corresponding chiral carboxylic acid. The this compound auxiliary can be recovered and recycled.
Protocol 2: Asymmetric Alkylation using Evans Oxazolidinone
Step 1: Acylation: The Evans oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with propionyl chloride using a base such as n-butyllithium followed by the acid chloride at -78 °C in THF.
Step 2: Enolate Formation and Alkylation: The resulting N-acyloxazolidinone is treated with a strong base like LDA or sodium hexamethyldisilazide (NaHMDS) at -78 °C in THF to form the corresponding Z-enolate. The electrophile is then added to the solution.
Step 3: Auxiliary Cleavage: The chiral auxiliary is typically removed by treatment with lithium hydroxide and hydrogen peroxide in a mixture of THF and water to give the chiral carboxylic acid.
Protocol 3: Asymmetric Alkylation using Pseudoephedrine
Step 1: Amide Formation: Pseudoephedrine is acylated with propionyl chloride in the presence of a base like pyridine or triethylamine to form the corresponding amide.
Step 2: Deprotonation and Alkylation: The pseudoephedrine amide is treated with a strong base such as LDA in the presence of lithium chloride in THF at low temperature. The alkylating agent is then added to the reaction mixture.
Step 3: Auxiliary Removal: The chiral auxiliary can be removed by acidic or basic hydrolysis to provide the desired chiral carboxylic acid. The pseudoephedrine can often be recovered.
Visualization of Experimental Workflows
To provide a clear visual representation of the logical flow of each synthetic protocol, the following diagrams have been generated using the DOT language.
Literature review of the applications and limitations of (2R,6R)-2,6-Dimethylmorpholine
(2R,6R)-2,6-Dimethylmorpholine is a chiral heterocyclic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its rigid, chair-like conformation and the defined stereochemistry at its C2 and C6 positions make it a useful scaffold for introducing chirality and influencing the three-dimensional structure of target molecules. This guide provides a literature review of the applications and limitations of this compound, with a focus on its role in the synthesis of bioactive compounds.
Performance as a Chiral Moiety in Bioactive Molecules
The primary application of this compound is as a chiral building block, where it is incorporated into the final structure of the target molecule. Its utility in this context is exemplified by its presence in the structures of the antifungal drug Amorolfine and the fungicide Fenpropimorph. The morpholine ring, in general, is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability.[1]
Unfortunately, a literature review reveals a significant lack of publicly available data on the use of this compound as a traditional, removable chiral auxiliary in asymmetric reactions like aldol additions or alkylations. Consequently, a direct quantitative comparison of its performance (in terms of yield, diastereoselectivity, and enantiomeric excess) against well-established chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's sultams, is not possible at this time. The focus of its application appears to be as a permanent chiral element within a molecule's core structure.
Applications in the Synthesis of Bioactive Compounds
The utility of the cis-isomer of 2,6-dimethylmorpholine, which includes the (2R,6R)-enantiomer, is highlighted in the synthesis of the following key compounds:
Amorolfine
Amorolfine is a topical antifungal agent used to treat onychomycosis (fungal nail infections).[2] The cis-2,6-dimethylmorpholine moiety is a crucial part of its structure and is essential for its biological activity.[1]
Fenpropimorph
Fenpropimorph is a systemic fungicide used to control a variety of fungal diseases in cereal crops.[3] Similar to amorolfine, the cis-2,6-dimethylmorpholine ring is a core component of the fenpropimorph molecule.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Both Amorolfine and Fenpropimorph exert their antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][4] The morpholine moiety plays a role in the binding of these drugs to their target enzymes in the ergosterol pathway. Specifically, Amorolfine inhibits two enzymes: Δ14-reductase and Δ8,Δ7-isomerase.[5] This disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the integrity and function of the fungal cell membrane.[4][5]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Amorolfine | C21H35NO | CID 54260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenpropimorph (Ref: CGA 101031) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
Safety Operating Guide
(2R,6R)-2,6-Dimethylmorpholine proper disposal procedures
Proper disposal of (2R,6R)-2,6-Dimethylmorpholine is critical for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound. The information is based on safety data for cis- and mixed isomers of 2,6-Dimethylmorpholine, which share identical functional groups and hazard profiles.
Immediate Safety and Hazard Information
This compound is a hazardous chemical that requires careful handling. Key hazards identified in safety data sheets (SDS) include:
-
Flammability : It is a flammable liquid and vapor.[1][2][3] Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Toxicity : The compound is harmful if swallowed or in contact with skin, and harmful if inhaled.[1][2][4]
-
Corrosivity : It causes severe skin burns and serious eye damage.[1][3][5]
-
Environmental Hazards : Discharge into the environment must be avoided.[2][6] It should not be released into sewage systems or drains.[1][5]
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection, must be worn when handling this substance.[1][5] All handling should be conducted in a well-ventilated area or a chemical fume hood.[1][2]
Chemical and Physical Properties
The following table summarizes key quantitative data for 2,6-Dimethylmorpholine.
| Property | Value | Source |
| Molecular Formula | C₆H₁₃NO | [2][3] |
| Molecular Weight | 115.17 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 141.3 °C | [2] |
| Melting Point | -85 °C | [2] |
| Flash Point | 41.5 °C | [1][2] |
| log Pow | -0.15 | [5] |
Step-by-Step Disposal Procedures
Disposal of this compound must be carried out in compliance with all applicable federal, state, and local regulations.[1] Chemical waste generators are responsible for correctly classifying waste and ensuring its proper disposal.[5][6]
1. Waste Identification and Segregation:
-
Identify all waste containing this compound. This includes pure unused product, reaction residues, and contaminated materials (e.g., silica gel, filter paper, gloves, and empty containers).
-
Segregate this waste stream from other chemical wastes to avoid incompatible mixtures. It is incompatible with strong oxidizing agents and strong acids.[1]
2. Spill Management and Cleanup:
-
In case of a spill, evacuate the area and remove all sources of ignition.[4]
-
Ensure adequate ventilation.[2]
-
Wear appropriate PPE, including a respirator if necessary.[1]
-
Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[4] Do not use combustible materials.
-
Use clean, non-sparking tools to collect the absorbed material.[1][2]
-
Place the collected waste into a suitable, clearly labeled, and loosely covered plastic container for disposal.[1]
-
Clean the spill area thoroughly with soap and water.[2]
3. Waste Collection and Storage:
-
Collect all waste containing this compound in a designated, compatible, and properly sealed container.[2] Keep the container tightly closed.[1]
-
Label the waste container clearly with its contents, including the full chemical name and associated hazards (e.g., "Hazardous Waste: this compound, Flammable, Corrosive, Toxic").
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2][5] Keep it away from heat, ignition sources, and incompatible materials.[1]
-
Store in a locked-up area to prevent unauthorized access.[1][2]
4. Final Disposal:
-
The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
-
Provide the waste handler with a complete and accurate description of the waste, including its composition and hazards, by referencing the Safety Data Sheet.
-
Empty containers should also be disposed of as hazardous waste unless properly decontaminated.[1]
Experimental Protocols for Disposal
No specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes were identified in the reviewed literature. The standard and required procedure is disposal via a certified hazardous waste management facility.
Disposal Workflow Diagram
The following diagram outlines the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2,6-Dimethylmorpholine, cis- | C6H13NO | CID 641500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Personal protective equipment for handling (2R,6R)-2,6-Dimethylmorpholine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of (2R,6R)-2,6-Dimethylmorpholine, a flammable and corrosive organic compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin.[1][2] The following table summarizes the required PPE for handling this chemical.
| PPE Category | Specific Requirements | Purpose |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene, or Nitrile rubber). | To prevent skin contact which can cause burns and toxicity. Always inspect gloves for degradation or punctures before use. |
| Body Protection | Flame-resistant lab coat and, for larger quantities or risk of significant splashing, a chemical-resistant apron or suit. | To protect skin from splashes and in case of fire. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of harmful vapors. |
| Footwear | Closed-toe, chemical-resistant shoes. | To protect feet from spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial when working with this compound to minimize exposure and prevent accidents.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedure:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.[3]
-
Ensure a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Prepare the work area within a certified chemical fume hood to control vapors.[4][5]
-
Keep all sources of ignition, such as open flames, hot plates, and spark-producing equipment, away from the work area.[4][6]
-
Have a spill kit readily available that is appropriate for flammable and corrosive liquids.
-
-
Handling:
-
When transferring the chemical, especially in larger quantities, ensure containers are bonded and grounded to prevent static discharge.[5]
-
Use only non-sparking tools.
-
Dispense the liquid carefully to avoid splashing.
-
Keep containers tightly closed when not in use to minimize the release of flammable vapors.[4]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE carefully to avoid self-contamination and dispose of single-use items in a designated hazardous waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Workflow:
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
All waste contaminated with this compound is considered hazardous waste.
-
Segregate liquid waste from solid waste.[7]
-
Liquid Waste: Collect unused or contaminated this compound in a dedicated, properly labeled, and compatible waste container. Do not mix with incompatible chemicals.
-
Solid Waste: Collect contaminated items such as gloves, absorbent pads, and disposable labware in a separate, clearly labeled hazardous waste container.
-
-
-
Container Management:
-
Ensure all waste containers are in good condition, kept tightly closed except when adding waste, and made of a material compatible with the chemical.[1]
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Corrosive).[1][8]
-
-
Storage:
-
Store hazardous waste in a designated, well-ventilated, and secure satellite accumulation area away from general laboratory traffic.
-
Ensure that the waste is segregated from incompatible materials, particularly oxidizing agents and acids.[9]
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Never dispose of this compound down the drain or in the regular trash.[10]
-
Empty containers must be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[1] After rinsing, the container can be managed for disposal or recycling according to institutional policies.
-
References
- 1. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. Selecting and Using PPE: Best Practices for Chemical Safety [chemscape.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Best Practices for Storing and Handling Corrosive Liquids in the Lab | Lab Manager [labmanager.com]
- 10. gz-supplies.com [gz-supplies.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
